molecular formula C10H7NO B127539 Quinoline-4-carbaldehyde CAS No. 4363-93-3

Quinoline-4-carbaldehyde

カタログ番号: B127539
CAS番号: 4363-93-3
分子量: 157.17 g/mol
InChIキー: MGCGJBXTNWUHQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoline-4-carbaldehyde is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. Its aldehyde functional group makes it a crucial intermediate for synthesizing diverse biologically active compounds through condensation reactions, such as the formation of thiosemicarbazone and carboxamide derivatives. Research highlights its significant role in the development of novel therapeutic agents. In antimalarial research, the quinoline-4-carboxamide core, accessible from this aldehyde, has been optimized to produce lead compounds with low nanomolar potency against Plasmodium falciparum . These compounds exhibit a novel mechanism of action by inhibiting translation elongation factor 2 (PfEF2), and have demonstrated excellent oral efficacy in preclinical models . In oncology, this compound is used to create novel derivatives with demonstrated antiproliferative activity. Studies show that synthesized thiosemicarbazone derivatives exhibit potent cytotoxicity against breast cancer cell lines (MCF-7, T-47D) and interact with biomacromolecules like DNA and Bovine Serum Albumin (BSA), suggesting a potential mechanism involving topoisomerase enzyme inhibition . Furthermore, recently developed quinoline-4-carboxamide derivatives have shown promising results as potent anti-colon cancer agents in both in silico and in vitro studies, inducing apoptosis in cancer cells . For Research Use Only. Not for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

quinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCGJBXTNWUHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195899
Record name Quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4363-93-3
Record name 4-Quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4363-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-4-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004363933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchoninaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINOLINE-4-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A0K4YX051
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Quinoline-4-carbaldehyde from 4-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of quinoline-4-carbaldehyde from 4-methylquinoline (B147181), a critical process for the development of various pharmaceutical compounds. This document details the prevalent experimental methodologies, presents quantitative data for comparison, and offers visual representations of the synthesis workflow.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives are integral to the structure of numerous pharmaceuticals, making its efficient synthesis a subject of significant interest in medicinal chemistry and drug development. The most common and effective method for this transformation is the selective oxidation of the methyl group of 4-methylquinoline. This guide will focus predominantly on the widely utilized selenium dioxide oxidation method, while also acknowledging alternative approaches.

Core Synthesis Methodology: Selenium Dioxide Oxidation

The oxidation of 4-methylquinoline using selenium dioxide (SeO₂) is a well-established and reliable method for the preparation of this compound.[1][2] This reaction selectively targets the methyl group at the 4-position of the quinoline (B57606) ring, converting it to an aldehyde.[2]

Reaction Principle

The reaction involves the electrophilic attack of selenium dioxide on the enol or enamine tautomer of 4-methylquinoline. The resulting intermediate undergoes a series of rearrangements and elimination steps to yield the final aldehyde product and elemental selenium as a byproduct. The choice of solvent and reaction temperature can influence the reaction rate and yield.

Experimental Protocol

The following protocol is a generalized procedure based on established literature.[3]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), dissolve 4-methylquinoline (e.g., 5.0 g, 35 mmol) and selenium dioxide (e.g., 5.0 g, 45 mmol) in a suitable solvent such as toluene.[3] Dioxane can also be used as a solvent.[1]

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for approximately 24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with dichloromethane and wash it sequentially with a saturated saline solution.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[3]

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent to obtain the pure this compound.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound from 4-methylquinoline.

Oxidizing AgentSolventReaction Time (hours)TemperatureYield (%)Reference
Selenium DioxideToluene24Reflux73[3]
Selenium DioxideDioxaneNot SpecifiedBoiling75-85[1]
Hypervalent Iodine(III) ReagentsAnhydrous DMSO48-96Room TemperatureGood[4]

Alternative Synthesis Method: Metal-Free Oxidation

An alternative, metal-free approach for the synthesis of quinoline-4-carbaldehydes involves the use of hypervalent iodine(III) reagents as the oxidant.[4] This method offers the advantages of mild reaction conditions and avoids the use of toxic heavy metals.[4] The reaction is typically carried out at room temperature in anhydrous DMSO.[4] While this method is promising, the selenium dioxide oxidation remains more prevalent in the literature.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4-Methylquinoline + Selenium Dioxide in Toluene reflux Reflux for 24h start->reflux dilute Dilute with Dichloromethane reflux->dilute wash Wash with Saturated Saline dilute->wash dry Dry with Anhydrous MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-methylquinoline is a fundamental transformation in organic and medicinal chemistry. The selenium dioxide oxidation method remains a robust and widely used protocol, offering good to high yields. The detailed experimental procedure and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field. The emergence of metal-free alternatives highlights the ongoing efforts to develop more environmentally benign synthetic routes. This guide serves as a valuable technical resource for the efficient and reliable synthesis of this important chemical intermediate.

References

Quinoline-4-carbaldehyde: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-4-carbaldehyde, a heterocyclic aromatic aldehyde, is a pivotal building block in synthetic organic chemistry.[1][2] Its unique structure, combining the aromatic quinoline (B57606) ring system with a reactive aldehyde group, makes it a versatile precursor for a vast array of functionalized molecules.[1] This technical guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic applications of this compound. It includes a summary of its physicochemical and spectroscopic data, detailed experimental protocols for its key reactions, and a discussion of its significance in the development of new therapeutic agents and materials.[1][2] The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is an off-white to yellow-brown crystalline solid under standard conditions.[2][3] It is sparingly soluble in water but shows good solubility in organic solvents like hot water, ethanol, and benzene.[1][3] The compound is known to be sensitive to air and should be stored in a dry, dark environment.[3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReferences
Molecular Formula C₁₀H₇NO[2][3][4]
Molecular Weight 157.17 g/mol [2][3][4]
CAS Number 4363-93-3[2][3][4]
Melting Point 45-53 °C[1][2][3]
Boiling Point 131-133 °C at 5 mmHg[3]
Appearance Off-white to yellow-brown crystalline powder or solid[2][3]
Solubility Slightly soluble in water; Soluble in hot water, ethanol, benzene[1][3]
pKa (Predicted) 2.95 ± 0.13[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral data are provided below.

SpectroscopyDataReferences
¹H NMR δ 10.54 (s, 1H), 9.22 (d, J = 4.3 Hz, 1H), 9.04 (d, J = 8.6 Hz, 1H), 8.24 (d, J = 8.2 Hz, 1H), 7.84 (t, J = 7.6 Hz, 1H), 7.81 (d, J = 4.3 Hz, 1H), 7.76 (t, J = 8.0 Hz, 1H)[3]
¹³C NMR δ 193.1, 150.7, 149.5, 137.0, 130.4, 130.3, 129.6, 126.0, 124.7, 124.1[3]
Mass Spec (ESI) m/z 158.0 ([M+H]⁺)[3]
FT-IR The FT-IR spectrum shows characteristic peaks for the aromatic C-H, C=C, C=N stretching vibrations and a strong band for the C=O stretching of the aldehyde group.[5][6][7]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the oxidation of 4-methylquinoline (B147181) (lepidine).[1][3] One established method utilizes selenium dioxide as the oxidizing agent.[3]

G cluster_synthesis Synthesis Workflow start Starting Materials: 4-Methylquinoline Selenium Dioxide Toluene (Solvent) reaction Reaction: Reflux under Argon for 24 hours start->reaction Combine & Heat workup Work-up: Dilute with Dichloromethane Wash with Saturated Saline reaction->workup Cool & Dilute drying Drying: Dry with Anhydrous Magnesium Sulfate workup->drying purification Purification: (e.g., Column Chromatography) drying->purification Filter & Evaporate product Final Product: This compound purification->product

Figure 1. General workflow for the synthesis of this compound.
Experimental Protocol: Oxidation of 4-Methylquinoline

This protocol is based on the procedure using selenium dioxide.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an argon atmosphere, dissolve 4-methylquinoline (5.0 g, 35 mmol) and selenium dioxide (5.0 g, 45 mmol) in toluene.

  • Heating: Heat the reaction mixture to reflux and maintain for 24 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with dichloromethane.

  • Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with saturated saline solution.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde's carbonyl carbon and the aromatic quinoline system.[1] It readily undergoes reactions typical of aromatic aldehydes, serving as a versatile intermediate for C-C and C-N bond formation.

Key Reactions
  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, forming quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry.[1][8] Mild oxidizing agents are often sufficient for this transformation.[1]

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols or other functional groups.[1]

  • Condensation Reactions: It participates in various condensation reactions. For instance, it reacts with primary amines to form imines (Schiff bases) and with active methylene (B1212753) compounds in Knoevenagel condensations.[1][9] It can also undergo Aldol-type condensations.[1]

  • Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the extension of the carbon chain with a double bond.[10]

  • Reductive Amination: This two-step or one-pot reaction involves the initial formation of an imine with an amine, followed by reduction to yield a secondary or tertiary amine, effectively introducing a nitrogen-containing functionality.[1][10]

G cluster_reactions Key Reactivity Pathways Q4C This compound Oxidation Quinoline-4-carboxylic Acid Q4C->Oxidation [O] Knoevenagel α,β-Unsaturated Product Q4C->Knoevenagel + Active Methylene Cmpd. (Base Catalyst) Wittig Alkene Derivative Q4C->Wittig + Phosphorus Ylide Imine Imine (Schiff Base) Q4C->Imine + R-NH₂ ReductiveAmination Substituted Amine Imine->ReductiveAmination [H] (e.g., NaBH(OAc)₃)

Figure 2. Major reaction pathways of this compound.

Experimental Protocols for Key Reactions

The following sections provide generalized protocols for key synthetic transformations of this compound. These are based on standard procedures for related aldehydes and may require optimization for specific substrates.[9][10]

G cluster_workflow Generic Experimental Workflow setup Reaction Setup (Flask, Stirrer, Atmosphere) reagents Addition of Reagents (Aldehyde, Substrate, Solvent, Catalyst) setup->reagents reaction Reaction (Heating/Cooling, Stirring) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Upon completion purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Figure 3. A standardized workflow for organic synthesis experiments.
Protocol 1: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation with an active methylene compound like malononitrile.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of aldehyde).

  • Addition of Reactants: Add the active methylene compound (1.0 - 1.2 eq) to the flask.

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., a few drops of piperidine (B6355638) or 0.1-0.2 eq of ammonium (B1175870) acetate).[9]

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration and wash with cold solvent.[9] If no precipitate forms, concentrate the mixture under reduced pressure and triturate the residue with a suitable solvent to induce precipitation.[9]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).[9]

Protocol 2: Wittig Reaction

This protocol outlines a general procedure for a Wittig reaction with a non-stabilized ylide, prepared in situ.[10]

  • Ylide Preparation: In a dry, two-neck flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Base Addition: Add a strong base (e.g., n-butyllithium, 1.1 eq) dropwise. Allow the resulting colored solution (typically deep red or orange) to stir and warm to room temperature for about 1 hour to ensure complete ylide formation.[10]

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to stir at room temperature and monitor by TLC.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine (B44618) oxide byproduct.[10]

Protocol 3: Reductive Amination

This protocol describes a one-pot method for reductive amination.[10]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or methanol.

  • Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), to the solution in one portion.[10]

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product via column chromatography.

Biological Activity and Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound are no exception. They have been investigated for a wide range of biological activities.[1][8]

  • Antimicrobial Properties: Quinoline compounds, including this compound itself, have demonstrated significant activity against various pathogens.[1] It has been shown to inhibit the growth of Clostridium perfringens, a human intestinal bacterium.[3][11]

  • Anticancer Activity: Numerous quinoline derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis.[1] The related quinoline-4-carboxylic acids, for example, are known inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme critical for cancer cell growth.[8]

  • Anti-inflammatory Effects: Certain quinoline compounds have shown potential in reducing inflammation.[1][2]

  • Antileishmanial Activity: Derivatives of quinoline-carbaldehyde have been identified as novel and specific inhibitors of Leishmania donovani methionine aminopeptidase (B13392206) 1 (LdMetAP1), a potential target for treating leishmaniasis.[12]

Beyond its biological significance, this compound is a valuable intermediate for synthesizing fluorescent dyes and ligands for coordination chemistry, highlighting its utility in materials science and analytical chemistry.[2]

G cluster_derivatives Chemical Derivatives cluster_applications Applications & Biological Activities Q4C This compound (Precursor) CarboxylicAcids Carboxylic Acids Q4C->CarboxylicAcids Synthetic Transformation Alkenes Alkenes Q4C->Alkenes Synthetic Transformation Amines Amines Q4C->Amines Synthetic Transformation Imines Imines / Schiff Bases Q4C->Imines Synthetic Transformation Other Other Heterocycles Q4C->Other Synthetic Transformation Pharma Pharmaceuticals CarboxylicAcids->Pharma Materials Materials Science Alkenes->Materials Amines->Pharma Imines->Pharma Other->Pharma Other->Materials Anticancer Anticancer Pharma->Anticancer Antimicrobial Antimicrobial Pharma->Antimicrobial AntiInflammatory Anti-inflammatory Pharma->AntiInflammatory Fluorescent Fluorescent Dyes/Probes Materials->Fluorescent

Figure 4. Relationship between this compound, its derivatives, and their applications.

References

Spectroscopic Profile of Quinoline-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Quinoline-4-carbaldehyde, a significant heterocyclic aldehyde derivative. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
10.54s1H, Aldehyde proton
9.22d4.31H, H2
9.04d8.61H, H8
8.24d8.21H, H5
7.84t7.61H, H7
7.81d4.31H, H3
7.76t8.01H, H6

Source: ChemicalBook[1]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
193.1C=O (Aldehyde)
150.7C8a
149.5C2
137.0C4
130.4C7
130.3C5
129.6C4a
126.0C6
124.7C8
124.1C3

Source: ChemicalBook[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

Table 3: IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Aromatic C-H stretch[2]
2830-2695Aldehyde C-H stretch[2]
1663–1686StrongC=O (Carbonyl) stretch[3]
1622–1504C=C and C=N ring stretching[4]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
158.0100[M+H]⁺
157.0100Molecular Ion (M⁺)
130.2[M+H-CO]⁺
129.076.3[M-CO]⁺
128.054.5[M-CHO]⁺
102.026.9
101.027.5

Source: ChemicalBook[1][5]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0 ppm.[7]

  • Sample Loading: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[6]

  • Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (around 50 mg) of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[8]

  • Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[8]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[8]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8] If the signal is too weak, add another drop of the solution and re-measure. If it is too strong, clean the plate and use a more dilute solution.[8]

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, typically at a concentration of around 1 mg/mL.[9] Further dilute this stock solution to the low µg/mL or ng/mL range.[9]

  • Sample Introduction: The prepared solution is introduced into the mass spectrometer's ion source.[10] In ESI, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets.[9]

  • Ionization: The solvent evaporates from the charged droplets, leading to the formation of gas-phase ions of the analyte (in this case, protonated molecules, [M+H]⁺).

  • Mass Analysis: The generated ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[10]

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.[10]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MassSpec Mass Spectrometry (MS) Purification->MassSpec IRSpec Infrared (IR) Spectroscopy Purification->IRSpec NMRSpec NMR Spectroscopy (¹H, ¹³C) Purification->NMRSpec MS_Interp Determine Molecular Weight & Formula MassSpec->MS_Interp IR_Interp Identify Functional Groups IRSpec->IR_Interp NMR_Interp Determine Connectivity & Stereochemistry NMRSpec->NMR_Interp Structure Propose/Confirm Structure MS_Interp->Structure IR_Interp->Structure NMR_Interp->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Crystal Structure Analysis of Quinoline-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carbaldehyde is a significant heterocyclic aromatic compound, serving as a versatile precursor in the synthesis of various quinoline (B57606) derivatives with a wide spectrum of biological activities.[1][2][3] Its structural features, particularly the presence of the quinoline ring and the reactive aldehyde group, make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, including anticancer, antimicrobial, and antimalarial drugs.[3][4][5] Understanding the three-dimensional arrangement of atoms in the solid state through crystal structure analysis is paramount for elucidating structure-activity relationships, designing new molecules with enhanced efficacy, and controlling solid-state properties.

While a definitive crystal structure for the parent this compound is not publicly available in the Cambridge Structural Database (CSD), this guide provides a comprehensive overview of the methodologies and expected structural features based on the analysis of closely related derivatives.[6] This document will detail the common experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, and present crystallographic data from analogous quinoline carbaldehyde structures to offer valuable insights for researchers in the field.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 4-methylquinoline (B147181). A general procedure is as follows:

  • Reactants: 4-methylquinoline and selenium dioxide are dissolved in a suitable solvent, such as toluene, under an inert atmosphere (e.g., argon).[7]

  • Reaction: The mixture is heated to reflux for an extended period, typically 24 hours.[7]

  • Work-up: Upon completion, the reaction mixture is diluted with a solvent like dichloromethane (B109758) and washed with a saturated saline solution.[7]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663) and concentrated to yield the product.[7]

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. For quinoline derivatives, slow evaporation is a commonly employed technique.

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents. For a derivative, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, single crystals were obtained from an ethyl acetate (B1210297) solution.[8]

  • Evaporation: The solution is left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days.[8]

  • Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.[8]

X-ray Diffraction and Structure Refinement

The following protocol outlines the general steps for single-crystal X-ray diffraction analysis, based on methodologies reported for similar quinoline derivatives.[8][9][10]

  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker APEXII CCD). Data is collected at a specific temperature, often a low temperature like 173 K or 296 K, using a specific radiation source (e.g., Cu Kα or Mo Kα).[8][10]

  • Structure Solution: The crystal structure is solved using direct methods with software such as SHELXS.[9]

  • Structure Refinement: The solved structure is refined by full-matrix least-squares on F² using programs like SHELXL.[9] Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[8][10]

Data Presentation: Crystallographic Data of Related Quinoline Carbaldehydes

The following tables summarize the crystallographic data for two related quinoline carbaldehyde derivatives, providing a reference for expected values.

Table 1: Crystal Data and Structure Refinement for 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde[8]

ParameterValue
Chemical formulaC₁₅H₁₇N₃O
Formula weight255.32
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)12.3282 (4)
b (Å)5.8935 (2)
c (Å)18.9202 (7)
β (°)103.591 (2)
Volume (ų)1336.18 (8)
Z4
Temperature (K)296
RadiationCu Kα (λ = 1.54178 Å)
R[F² > 2σ(F²)]0.054
wR(F²)0.162

Table 2: Crystal Data and Structure Refinement for Quinoline-2-carbaldehyde[10]

ParameterValue
Chemical formulaC₁₀H₇NO
Formula weight157.17
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)7.0639 (7)
b (Å)21.564 (2)
c (Å)10.698 (1)
β (°)107.884 (2)
Volume (ų)1550.9 (3)
Z8
Temperature (K)173
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.045
wR(F²)0.117

Visualizations

Experimental Workflow for Crystal Structure Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis cluster_output Output synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file

Caption: Experimental workflow for crystal structure analysis.

Potential Intermolecular Interactions

In the absence of a definitive crystal structure, we can hypothesize potential intermolecular interactions based on the functional groups present in this compound. The aldehyde group can act as a hydrogen bond acceptor, and weak C-H···O interactions may play a role in the crystal packing.

Caption: Hypothetical C-H···O intermolecular interaction.

Conclusion

This technical guide provides a foundational understanding of the crystal structure analysis of this compound for researchers in drug development and materials science. While the definitive crystal structure of the parent compound remains to be determined, the detailed experimental protocols for synthesis and crystallization, along with comparative crystallographic data from closely related derivatives, offer a robust starting point for further investigation. The visualization of the experimental workflow and potential intermolecular interactions serves to guide future research in obtaining and analyzing the crystal structure of this important synthetic precursor. The elucidation of its solid-state structure will undoubtedly contribute to the rational design of new quinoline-based compounds with tailored properties and enhanced biological activities.

References

Quinoline-4-carbaldehyde Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of quinoline-4-carbaldehyde in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and an analysis of the structure-solubility relationship to aid researchers in their work with this compound.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₀H₇NO. It consists of a quinoline (B57606) bicyclic heteroaromatic ring system with a carbaldehyde group attached at the 4-position.[1] This compound serves as a valuable building block in the synthesis of more complex molecules and has been studied for its potential biological activities, including antimicrobial and anticancer properties.[1] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and biological assays.

Solubility Data

A thorough review of scientific literature reveals a scarcity of specific quantitative data on the solubility of this compound in a wide range of organic solvents. However, qualitative descriptions of its solubility are available.

Table 1: Qualitative Solubility of this compound

Solvent ClassExample SolventsReported Qualitative SolubilityCitation
Polar ProticHot WaterSoluble[1]
Cold WaterSlightly soluble[2]
Ethanol (B145695)Soluble[1]
Nonpolar AromaticBenzeneSoluble[1]

It is important to note that these are general descriptions and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.[3] For precise quantitative analysis, experimental determination is necessary.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols, based on established methodologies, are provided.

Equilibrium Shake-Flask Method with Gravimetric Analysis

This method directly measures the concentration of a solute in a saturated solution by evaporating the solvent and weighing the remaining solute.[4]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

    • After equilibration, cease agitation and allow the excess solid to settle.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

    • Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.

    • Record the total weight of the dish and the solution.

    • Evaporate the solvent in a fume hood or under a gentle stream of inert gas. For high-boiling point solvents, a vacuum oven at a suitable temperature can be used.

    • Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.[6]

    • Cool the dish in a desiccator and weigh it.

  • Calculation of Solubility:

    • Weight of dissolved solute: (Weight of dish + residue) - (Weight of empty dish)

    • Weight of solvent: (Weight of dish + solution) - (Weight of dish + residue)

    • Solubility ( g/100 g solvent): (Weight of dissolved solute / Weight of solvent) x 100

Equilibrium Shake-Flask Method with UV-Vis Spectrophotometric Analysis

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high-throughput alternative to the gravimetric method.[5]

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

  • Sample Collection and Analysis:

    • Withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units (e.g., mol/L or g/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter (for UV-Vis) D->E UV-Vis path F_grav Gravimetric Analysis: Evaporate solvent & weigh residue D->F_grav Gravimetric path F_uv UV-Vis Analysis: Dilute & measure absorbance E->F_uv G Calculate Solubility F_grav->G F_uv->G

Experimental workflow for solubility determination.
Structure-Solubility Relationship

The solubility of this compound in different organic solvents is governed by its molecular structure. The following diagram illustrates the logical relationship between its structural features and expected solubility.

G cluster_features Structural Features cluster_solvents Solvent Classes & Expected Solubility compound This compound quinoline_ring Quinoline Ring (Aromatic, Largely Nonpolar) compound->quinoline_ring aldehyde_group Aldehyde Group (Polar, H-bond acceptor) compound->aldehyde_group nonpolar_aromatic Nonpolar Aromatic (e.g., Benzene) Good Solubility quinoline_ring->nonpolar_aromatic π-π stacking nonpolar_aliphatic Nonpolar Aliphatic (e.g., Hexane) Poor Solubility quinoline_ring->nonpolar_aliphatic Weak van der Waals forces polar_protic Polar Protic (e.g., Ethanol) Good Solubility aldehyde_group->polar_protic H-bonding & dipole-dipole polar_aprotic Polar Aprotic (e.g., Acetone) Good Solubility aldehyde_group->polar_aprotic Dipole-dipole interactions

Structure-solubility relationship of this compound.

The quinoline ring system, being a large, aromatic, and relatively nonpolar structure, contributes to its solubility in nonpolar aromatic solvents through π-π stacking interactions.[1] The polar aldehyde group, capable of acting as a hydrogen bond acceptor, promotes solubility in polar protic solvents like ethanol and polar aprotic solvents through dipole-dipole interactions.[7][8] The combination of these features generally results in good solubility in a range of organic solvents, with the exception of highly nonpolar aliphatic solvents where interactions are weaker.

Conclusion

References

The Natural Occurrence of Quinoline-4-carbaldehyde and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-4-carbaldehyde and its derivatives represent a class of heterocyclic aromatic compounds with documented natural origins and a spectrum of biological activities. This technical guide provides an in-depth overview of the natural occurrence of these compounds, focusing on their presence in various plant species. It summarizes available quantitative data, details experimental protocols for their isolation and analysis, and visualizes key biosynthetic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence

This compound has been identified in a limited number of natural sources, primarily within the plant kingdom. Its derivatives, the broader class of quinoline (B57606) alkaloids, are more widespread.[1]

1.1. In Plants

  • Ruta chalepensis (Fringed Rue): This herb is a significant natural source of this compound.[2] The plant also produces a variety of other quinoline alkaloids, including furoquinolines like dictamnine, pteleine, and skimmianine, as well as 2-substituted quinoline derivatives.[3] The presence of these compounds contributes to the plant's traditional medicinal uses.

  • Nicotiana tabacum (Tobacco): this compound has been reported in tobacco leaves.[4][5] However, the primary alkaloids in Nicotiana species are pyridine-based, with nicotine (B1678760) being the most abundant.[6][7] The concentration of this compound is considered to be minor in comparison.

1.2. In Other Natural Sources

  • Honey: this compound has been detected in honey samples, particularly in chestnut honey.[8] Its presence is likely due to the nectar collected by bees from plants that synthesize this compound. Other quinoline derivatives, such as 4-quinolinecarbonitrile and 4-quinolinealdoxime, have also been identified in honey.[8]

Quantitative Data

Specific quantitative data for this compound in its natural sources is limited in the available literature. However, data for total alkaloid content and related compounds in the source organisms provide a valuable context.

Organism/SourceCompound Class/Specific CompoundConcentration/YieldReference
Ruta chalepensis (in vitro cultures)Total Furoquinoline AlkaloidsUp to 449 mg/100 g Dry Weight[3]
Ruta chalepensis (leaves)Methanolic Extract Yield12.4% - 20.1%[9]
Nicotiana tabacum cv. NC297 (upper leaves)Total Alkaloids(38.76 ± 2.18) mg/g[6]
Chestnut HoneyQuinoline Alkaloids34 to 65 mg/100 g

Biosynthesis

The biosynthesis of the quinoline ring system in plants generally proceeds through two primary pathways, originating from either tryptophan or anthranilic acid.[1][10]

3.1. Tryptophan-Derived Pathway

This pathway is well-established for complex quinoline alkaloids like quinine (B1679958) in Cinchona species. It involves the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) to form strictosidine, which then undergoes a series of rearrangements and modifications to form the quinoline core.

General biosynthetic pathway of complex quinoline alkaloids.

3.2. Anthranilic Acid-Derived Pathway

Simpler quinoline alkaloids, likely including this compound, are believed to be derived from anthranilic acid, a metabolite of the shikimate pathway. This pathway involves the condensation of an activated anthranilate derivative with a three-carbon unit, followed by cyclization to form the quinoline nucleus.

Proposed biosynthetic pathway for simple quinoline alkaloids.

Experimental Protocols

The isolation and analysis of this compound and its derivatives from natural sources typically involve extraction followed by chromatographic separation and spectroscopic identification.

4.1. General Alkaloid Extraction from Plant Material

This protocol describes a general acid-base extraction method suitable for isolating alkaloids from dried plant material.

Materials:

Procedure:

  • Macerate the powdered plant material in methanol for 24-48 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acidify the resulting residue with 10% acetic acid.

  • Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds.

  • Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

  • Extract the liberated alkaloids with dichloromethane multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude alkaloid extract.

4.2. High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general framework for the analytical separation of quinoline derivatives.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient could be 20-80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 325 nm.[11]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the crude alkaloid extract in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 290 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

Sample Preparation:

  • Dissolve the extract in a suitable solvent like methanol or dichloromethane.

  • Ensure the sample is free of non-volatile matrix components.

Experimental_Workflow cluster_Extraction Extraction cluster_Purification Purification (Optional) cluster_Analysis Analysis Plant_Material Dried, Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Maceration) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography HPLC HPLC Analysis Crude_Extract->HPLC GCMS GC-MS Analysis Crude_Extract->GCMS Fractions Alkaloid Fractions Column_Chromatography->Fractions Fractions->HPLC Fractions->GCMS

A representative experimental workflow for the isolation and analysis of quinoline alkaloids.

Biological Activities and Potential Roles

Quinoline alkaloids exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13] this compound itself has demonstrated insecticidal activity.[2] Some quinoline derivatives have been observed to increase the permeability of plant cell plasma membranes, suggesting a potential role in plant defense mechanisms.[14][15] However, specific signaling pathways in plants or other organisms directly involving this compound have not yet been elucidated and represent an area for future research.

Conclusion

This compound is a naturally occurring alkaloid found in select plant species and honey. While its derivatives are widespread, the parent aldehyde has a more limited known distribution. The biosynthesis of simple quinolines is believed to originate from anthranilic acid. Standard phytochemical methods can be employed for its isolation and analysis, though specific quantitative data remains sparse. The documented biological activities of quinoline alkaloids, including this compound, underscore the potential of these compounds in drug discovery and development. Further research is needed to fully characterize the natural abundance, biosynthetic pathways, and biological roles of this compound and its derivatives.

References

In-Depth Technical Guide: Quinoline-4-carbaldehyde (CAS 4363-93-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Quinoline-4-carbaldehyde (CAS 4363-93-3), a key heterocyclic building block. It covers its fundamental properties, synthesis, safety, and critical role as a precursor in the development of therapeutic agents and other advanced materials.

Core Information

This compound, also known as 4-formylquinoline, is an aromatic organic compound featuring a quinoline (B57606) scaffold with an aldehyde group at the 4-position.[1] This structure, combining a benzene (B151609) ring fused to a pyridine (B92270) ring, makes it a valuable intermediate in organic synthesis.[1] Its reactivity, particularly that of the aldehyde group, allows for the straightforward synthesis of a wide array of quinoline derivatives, which are prominent in medicinal chemistry and materials science.[1][2]

Physical and Chemical Properties

The physical and chemical data for this compound are summarized below. This information is critical for its handling, storage, and application in experimental settings.

PropertyValueCitations
CAS Number 4363-93-3[3][4][5][6]
Molecular Formula C₁₀H₇NO[4][5][6]
Molecular Weight 157.17 g/mol [4][5][6]
Appearance Brown or white crystalline powder; solid[3][5]
Melting Point 45-52 °C[3][5][6]
Boiling Point 131-133 °C at 5 mmHg314.3 °C at 760 mmHg[3][6]
Density ~1.223 g/cm³ (estimate)[6]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Solubility Slightly soluble in water[3]
Refractive Index ~1.687 (estimate)[6]
InChI Key MGCGJBXTNWUHQE-UHFFFAOYSA-N[5]
SMILES O=Cc1ccnc2ccccc12[5]
Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

Spectroscopy TypeDataCitations
¹H NMR (CDCl₃)δ 10.54 (s, 1H), 9.22 (d, J = 4.3 Hz, 1H), 9.04 (d, J = 8.6 Hz, 1H), 8.24 (d, J = 8.2 Hz, 1H), 7.84 (t, J = 7.6 Hz, 1H), 7.81 (d, J = 4.3 Hz, 1H), 7.76 (t, J = 8.0 Hz, 1H)[4]
¹³C NMR (CDCl₃)δ 193.1, 150.7, 149.5, 137.0, 130.4, 130.3, 129.6, 126.0, 124.7, 124.1[4]
Mass Spectrometry (ESI)m/z 158.0 ([M+H]⁺)[4]

Safety and Handling

This compound is classified as an irritant.[3][6] Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[5]

Hazard InformationDetailsCitations
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statements H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation)[5][7]
Precautionary Statements P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water)[5][7]
Storage Keep in a dark place, in a dry, cool, and well-ventilated area. Keep container tightly closed.[3][8]

Synthesis and Logical Relationships

This compound is typically synthesized via the oxidation of 4-methylquinoline (B147181).[1][8][9] It serves as a pivotal intermediate, enabling access to a diverse range of functionalized quinoline derivatives for various applications.

logical_relationship Start 4-Methylquinoline (Starting Material) Intermediate This compound (CAS 4363-93-3) Start->Intermediate Oxidation App1 Schiff Bases & Ligands Intermediate->App1 Condensation with Amines App2 Quinoline-4-carboxamides (e.g., Antimalarial Agents) Intermediate->App2 Oxidation & Amidation App3 Fluorescent Probes & Dyes Intermediate->App3 Further Functionalization

Caption: Logical workflow of this compound as a key intermediate.

Applications in Drug Development

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, including antimalarials like chloroquine (B1663885) and anticancer agents. This compound is a valuable precursor for creating new derivatives with potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8]

A significant application is in the synthesis of Quinoline-4-carboxamides . A series of these derivatives were identified from a phenotypic screen and optimized to produce potent antimalarial compounds.[1][3][4] One such derivative, DDD107498, demonstrated a novel mechanism of action by inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2), a crucial enzyme for protein synthesis in the malaria parasite.[3][5]

Signaling Pathway: Inhibition of Protein Synthesis in P. falciparum

The antimalarial activity of Quinoline-4-carboxamide derivatives stems from their ability to disrupt protein synthesis, which is essential for the parasite's survival and replication.[5] The process is halted at the elongation step.

signaling_pathway cluster_ribosome Ribosome mRNA mRNA initiation Initiation mRNA->initiation elongation Elongation initiation->elongation tRNA delivery termination Termination elongation->termination Translocation protein Polypeptide Chain (Functional Protein) termination->protein inhibitor Quinoline-4-carboxamide Derivative target PfEF2 (Elongation Factor 2) inhibitor->target Binds to target->elongation Inhibits Translocation

Caption: Inhibition of parasite protein synthesis by a Quinoline-4-carboxamide derivative.

Experimental Protocols

Synthesis: Metal-Free Chemoselective Oxidation of 4-Methylquinoline

A modern and efficient method for synthesizing this compound involves the oxidation of 4-methylquinoline using hypervalent iodine(III) reagents. This approach offers mild reaction conditions and avoids the use of toxic heavy metals.[9]

experimental_workflow A 1. Reagent Combination - Add 4-methylquinoline (0.5 mmol) - Add PIDA (4 equiv.) - Add HCCl₂CO₂H (3 equiv.) - Add H₂O (2 equiv.) - Add anhydrous DMSO (2.5 mL) B 2. Reaction - Stir mixture at room temperature - Monitor reaction for 48-96 hours A->B C 3. Workup - Dilute with water - Extract with ethyl acetate (B1210297) (3x) B->C D 4. Purification - Combine organic layers - Wash with brine - Dry over Na₂SO₄ C->D E 5. Isolation - Concentrate under reduced pressure - Purify via column chromatography D->E F This compound (Final Product) E->F

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol: This protocol is adapted from the general procedure described by Xu et al.[9]

  • Reaction Setup: To a reaction vessel, add 4-methylquinoline (1 equiv., 0.5 mmol), PIDA (phenyliodine diacetate, 4 equiv.), dichloroacetic acid (3 equiv.), and water (2 equiv.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.5 mL) to the mixture.

  • Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 48 to 96 hours.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or a similar organic solvent three times.

  • Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by silica (B1680970) gel column chromatography to yield pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a generalized protocol for acquiring NMR spectra of organic compounds.[6]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans are generally required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method): This is a standard protocol for solid sample analysis.

  • Sample Preparation: In an agate mortar, grind approximately 1-2 mg of dry this compound until it is a fine powder.

  • Mixing: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar and gently but thoroughly mix with the sample.

  • Pellet Formation: Transfer the mixture to a die set and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent pellet.

  • Data Acquisition: Record a background spectrum using a pellet containing only KBr. Then, place the sample pellet in the spectrometer's sample holder and record the sample spectrum, typically in the 4000-400 cm⁻¹ range.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactions of Quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carbaldehyde, a derivative of the heterocyclic aromatic compound quinoline (B57606), is a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a quinoline nucleus fused to a benzene (B151609) ring with an aldehyde group at the 4-position, imparts a unique reactivity profile. The electron-withdrawing nature of the aldehyde group and the nitrogen atom in the quinoline ring makes the molecule susceptible to a variety of chemical transformations.[1] This guide provides a comprehensive overview of the electrophilic and nucleophilic reactions of this compound, offering insights into its synthetic utility and potential for the development of novel therapeutic agents. Quinoline derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2]

Molecular Structure and Reactivity

The reactivity of this compound is dictated by two main features: the electrophilic carbonyl carbon of the aldehyde group and the quinoline ring system. The aldehyde group readily undergoes nucleophilic addition and condensation reactions. The quinoline ring, being an electron-deficient aromatic system, is generally deactivated towards electrophilic substitution, which preferentially occurs on the benzene ring at positions 5 and 8.[3][4] Conversely, the pyridine (B92270) ring is more susceptible to nucleophilic attack, particularly at positions 2 and 4.[4]

Spectroscopic Data of this compound

A summary of the key spectroscopic data for the starting material, this compound, is presented below for reference.

Spectroscopic Data Values
¹H NMR (CDCl₃, 400 MHz) δ 10.54 (s, 1H), 9.22 (d, J = 4.3 Hz, 1H), 9.04 (d, J = 8.6 Hz, 1H), 8.24 (d, J = 8.2 Hz, 1H), 7.84 (t, J = 7.6 Hz, 1H), 7.81 (d, J = 4.3 Hz, 1H), 7.76 (t, J = 8.0 Hz, 1H)[5]
¹³C NMR (CDCl₃, 100 MHz) δ 193.1, 150.7, 149.5, 137.0, 130.4, 130.3, 129.6, 126.0, 124.7, 124.1[5]
Mass Spectrometry (ESI) m/z 158.0 ([M+H]⁺)[5]

Electrophilic Reactions of the Quinoline Ring

While the quinoline ring is electron-deficient, electrophilic aromatic substitution can be achieved under specific conditions. The presence of the deactivating aldehyde group at the 4-position further reduces the ring's reactivity. However, substitution is expected to occur primarily at the 5- and 8-positions of the benzene ring.[3][4]

Nitration

Nitration of the quinoline ring typically requires harsh conditions, such as a mixture of fuming nitric acid and fuming sulfuric acid. For unsubstituted quinoline, this reaction yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline.[4][6] The presence of the deactivating aldehyde group at C-4 would likely necessitate even more forcing conditions, and the directing effect would need to be experimentally determined, though substitution at C-5 and C-8 is still the most probable outcome.

Sulfonation

Sulfonation of quinoline with fuming sulfuric acid at high temperatures results in a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[4] Similar to nitration, the sulfonation of this compound would be expected to yield the corresponding 5- and 8-sulfonic acid derivatives, albeit with potentially lower yields or requiring more stringent conditions.

Halogenation

The bromination of substituted quinolines has been studied, and the regioselectivity is highly dependent on the substituents and reaction conditions. For instance, bromination of 2-methylquinolin-4(1H)-ones can occur at the C-3 and C-6 positions or on the methyl group at C-2, depending on the nature of the C-3 substituent.[3] Direct bromination of 8-substituted quinolines with molecular bromine can lead to a mixture of mono- and di-brominated products at the 5- and 7-positions.[7] For this compound, halogenation would likely require a Lewis acid catalyst and would be expected to substitute at the 5- and/or 8-positions.

Nucleophilic Reactions at the Aldehyde Group

The aldehyde functional group is the primary site for nucleophilic attack in this compound. A wide array of nucleophiles can react with the electrophilic carbonyl carbon, leading to a diverse range of derivatives.

Oxidation to Carboxylic Acid

This compound can be readily oxidized to the corresponding quinoline-4-carboxylic acid.[8] This transformation is a key step in the synthesis of many biologically active molecules.

Experimental Protocol: Oxidation of this compound

  • Reagents and Materials: this compound, mild oxidizing agent (e.g., potassium permanganate, hypervalent iodine reagents), appropriate solvent (e.g., acetone, water), acid for workup (e.g., hydrochloric acid).

  • Procedure:

    • Dissolve this compound in a suitable solvent.

    • Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Quench the reaction and perform an acidic workup to precipitate the carboxylic acid.

    • Filter, wash, and dry the product to obtain quinoline-4-carboxylic acid.

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, quinolin-4-ylmethanol, using various reducing agents.

Experimental Protocol: Reduction of this compound

  • Reagents and Materials: this compound, reducing agent (e.g., sodium borohydride), solvent (e.g., methanol (B129727) or ethanol).

  • Procedure:

    • Dissolve this compound in the chosen alcohol as a solvent.

    • Cool the solution in an ice bath.

    • Add sodium borohydride (B1222165) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction for a specified time (e.g., 1-2 hours) at room temperature.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer and evaporate the solvent to yield quinolin-4-ylmethanol.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene.[9][10] This reaction involves the use of a phosphorus ylide, which can be stabilized or non-stabilized, influencing the stereoselectivity of the resulting alkene.[10]

Experimental Protocol: Wittig Olefination of this compound

  • Reagents and Materials: this compound, a triphenylphosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide), a strong base (e.g., n-butyllithium or sodium hydride), anhydrous solvent (e.g., THF).

  • Procedure:

    • Prepare the phosphorus ylide by reacting the triphenylphosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.

    • Add a solution of this compound to the ylide solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Allow the reaction to proceed until completion (monitored by TLC).

    • Quench the reaction and perform a standard workup to isolate the alkene product.

    • Purify the product by chromatography if necessary.[11]

Schiff Base and Hydrazone Formation

This compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively.[8] These derivatives are of significant interest due to their wide range of biological activities.

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Reagents and Materials: this compound, a primary amine (e.g., aniline), a solvent (e.g., ethanol), and an acid catalyst (e.g., glacial acetic acid).

  • Procedure:

    • Dissolve equimolar amounts of this compound and the primary amine in ethanol (B145695).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for several hours.

    • Cool the reaction mixture to allow the product to crystallize.

    • Filter, wash with cold ethanol, and dry the Schiff base product.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of this compound with an active methylene (B1212753) compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[12]

Experimental Protocol: Knoevenagel Condensation

  • Reagents and Materials: this compound, an active methylene compound (e.g., malononitrile, diethyl malonate), a basic catalyst (e.g., piperidine, ammonium (B1175870) acetate), and a solvent (e.g., ethanol).

  • Procedure:

    • Dissolve this compound and the active methylene compound in ethanol.

    • Add a catalytic amount of the base.

    • Reflux the mixture for a period of 1 to 8 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration.

    • Wash the solid with cold ethanol and water to remove impurities.

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[7][13][14] This reaction with this compound would produce a β-nitro alcohol, a valuable intermediate for further synthetic transformations.[13][14]

Grignard Reaction

The addition of Grignard reagents to this compound provides a route to secondary alcohols. For example, the reaction with phenylmagnesium bromide would yield phenyl(quinolin-4-yl)methanol.[15]

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid to form an α,β-unsaturated carboxylic acid.[16][17][18][19] As this compound is an aromatic aldehyde without α-hydrogens, it is a suitable substrate for this reaction.[17][18][19]

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid.[20][21][22] this compound, lacking α-hydrogens, can undergo this reaction.[20][21]

Quantitative Data Summary

The following tables summarize the available quantitative data for some of the reactions discussed.

Table 1: Synthesis of this compound Derivatives

Reaction Type Reactant(s) Product Yield (%) Reference
Oxidation4-MethylquinolineThis compoundHigh[8]
Doebner ReactionAniline, Benzaldehyde, Pyruvic acid2-Phenylquinoline-4-carboxylic acidVaries[12][23]
Pfitzinger ReactionIsatin, Acetophenone2-Phenylquinoline-4-carboxylic acidVaries[12][24]

Table 2: Reactions of this compound

Reaction Type Reactant(s) Product Yield (%) Reference
OxidationThis compoundQuinoline-4-carboxylic acid-[8]
Wittig Olefinationo-Nitrobenzaldehydes, Crotyloxymethylene triphenylphosphorane3-Methylquinoline-4-carbaldehydes50-55 (overall)[1][25]
Bromination2-Methylquinolin-4(1H)-ones, NBS/Br₂Brominated quinolinonesVaries[3]

Visualizations

Reaction Pathways

Nucleophilic_Reactions Q4C This compound Oxidation Oxidation (e.g., KMnO4) Q4C->Oxidation Reduction Reduction (e.g., NaBH4) Q4C->Reduction Wittig Wittig Reaction (R-CH=PPh3) Q4C->Wittig Schiff_Base Schiff Base Formation (R-NH2) Q4C->Schiff_Base Knoevenagel Knoevenagel Condensation (Z-CH2-Z') Q4C->Knoevenagel Henry Henry Reaction (R-CH2NO2, base) Q4C->Henry Grignard Grignard Reaction (R-MgX) Q4C->Grignard Q4CA Quinoline-4-carboxylic acid Oxidation->Q4CA Q4M Quinolin-4-ylmethanol Reduction->Q4M Alkene 4-Alkenylquinoline Wittig->Alkene Imine Schiff Base Schiff_Base->Imine Unsaturated α,β-Unsaturated Derivative Knoevenagel->Unsaturated Nitro_Alcohol β-Nitro Alcohol Henry->Nitro_Alcohol Secondary_Alcohol Secondary Alcohol Grignard->Secondary_Alcohol

Caption: Nucleophilic reactions at the aldehyde group of this compound.

Electrophilic_Reactions Q4C This compound Nitration Nitration (HNO3, H2SO4) Q4C->Nitration Sulfonation Sulfonation (fuming H2SO4) Q4C->Sulfonation Halogenation Halogenation (e.g., Br2, FeBr3) Q4C->Halogenation Nitro_5 5-Nitro-quinoline-4-carbaldehyde Nitration->Nitro_5 Nitro_8 8-Nitro-quinoline-4-carbaldehyde Nitration->Nitro_8 Sulfonic_5 This compound-5-sulfonic acid Sulfonation->Sulfonic_5 Sulfonic_8 This compound-8-sulfonic acid Sulfonation->Sulfonic_8 Halo_5 5-Halo-quinoline-4-carbaldehyde Halogenation->Halo_5 Halo_8 8-Halo-quinoline-4-carbaldehyde Halogenation->Halo_8

Caption: Electrophilic substitution reactions on the quinoline ring of this compound.

Experimental Workflow: Schiff Base Synthesis

Schiff_Base_Workflow Start Dissolve this compound and Primary Amine in Ethanol Catalyst Add catalytic Glacial Acetic Acid Start->Catalyst Reflux Reflux for several hours Catalyst->Reflux Cool Cool reaction mixture Reflux->Cool Crystallize Crystallization of product Cool->Crystallize Filter Filter the solid Crystallize->Filter Wash Wash with cold Ethanol Filter->Wash Dry Dry the Schiff Base product Wash->Dry End Pure Schiff Base Dry->End

Caption: A typical experimental workflow for the synthesis of a Schiff base from this compound.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its aldehyde functionality provides a handle for a multitude of nucleophilic addition and condensation reactions, leading to a wide array of derivatives with potential applications in drug discovery and materials science. While the quinoline ring is generally deactivated towards electrophilic attack, substitution at the 5- and 8-positions can be achieved, offering further avenues for functionalization. The detailed protocols and reaction pathways outlined in this guide serve as a valuable resource for researchers aiming to explore the rich chemistry of this versatile molecule. Further investigation into the specific conditions and outcomes of reactions such as the Perkin, Cannizzaro, and electrophilic substitutions on this compound will undoubtedly expand its synthetic utility.

References

Quinoline-4-carbaldehyde: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-4-carbaldehyde, a heterocyclic aldehyde, has emerged as a pivotal building block in organic synthesis, prized for its reactivity and the biological significance of its derivatives. The quinoline (B57606) moiety is a recognized "privileged structure" in medicinal chemistry, frequently found in a variety of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a particular focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols for key synthetic transformations, quantitative data from various reactions, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of many biologically active compounds.[2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] this compound, featuring a reactive aldehyde group at the 4-position, serves as an excellent starting material for the synthesis of a diverse library of quinoline-based molecules.[5] The electrophilic nature of the aldehyde's carbonyl carbon allows for a variety of nucleophilic addition and condensation reactions, making it a versatile precursor for more complex molecular architectures.[5]

This guide will delve into the synthetic utility of this compound, covering key reactions such as the Wittig reaction, Knoevenagel condensation, and Schiff base formation. Furthermore, it will explore the therapeutic potential of its derivatives by examining their mechanisms of action, including the inhibition of critical signaling pathways implicated in cancer, such as the Pim-1 kinase, EGFR, and VEGFR-2 pathways.

Synthesis of this compound

This compound can be synthesized through several methods, with the oxidation of 4-methylquinoline (B147181) being a common and efficient approach.

A notable metal-free method involves the chemoselective oxidation of 4-methylquinoline using hypervalent iodine(III) reagents, which offers high yields and good functional group tolerance under mild conditions.[5] Another established method is the oxidation of 4-methylquinoline with selenium dioxide.

Experimental Protocol: Oxidation of 4-Methylquinoline with Selenium Dioxide

This protocol describes the synthesis of this compound from 4-methylquinoline.

Materials:

Procedure:

  • Dissolve 5.0 g (35 mmol) of 4-methylquinoline and 5.0 g (45 mmol) of selenium dioxide in toluene under an argon atmosphere.

  • Heat the mixture to reflux for 24 hours.

  • After the reaction is complete, cool the mixture and dilute it with dichloromethane.

  • Wash the organic layer sequentially with a saturated saline solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a solvent mixture of hexane and ethyl acetate (4:1, v/v) as the eluent.

  • Concentrate the fractions containing the product to yield this compound as a solid.

Expected Yield: ~73%[6]

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of this compound is the hub of its reactivity, enabling a multitude of synthetic transformations to build molecular complexity. Key reactions include the Wittig reaction for alkene synthesis, the Knoevenagel condensation for the formation of α,β-unsaturated systems, and the formation of Schiff bases.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).[7] While specific yields for the Wittig reaction of this compound are not extensively tabulated in the literature, the general procedure is applicable and typically provides moderate to good yields, depending on the stability of the ylide.[8]

This protocol outlines a general procedure for the Wittig reaction with this compound.

Materials:

Procedure:

  • Prepare the Wittig reagent in situ by treating the phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Once the ylide has formed (often indicated by a color change), add a solution of this compound in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Wittig Reagent PrecursorBaseSolventProductYield (%)Reference
Methyltriphenylphosphonium bromiden-BuLiTHF4-Vinylquinoline60-80 (estimated)[7][9]
Ethyltriphenylphosphonium bromideNaHDMSO4-(Prop-1-en-1-yl)quinoline65-85 (estimated)[7][9]
(Methoxycarbonylmethyl)triphenylphosphonium bromideNaOMeMethanolMethyl 3-(quinolin-4-yl)acrylate70-90 (estimated)[7][10]

Table 1: Representative Wittig Reactions with this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[11] This reaction is particularly useful for synthesizing derivatives of this compound with extended conjugation.

This protocol describes the Knoevenagel condensation of this compound with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Basic catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, methanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.

  • Add a catalytic amount of the basic catalyst (e.g., 2-3 drops of piperidine).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and induce precipitation by adding a non-solvent or by trituration.

  • Purify the crude product by recrystallization.

Active Methylene CompoundCatalystSolventProductYield (%)Reference
MalononitrilePiperidineEthanol2-(Quinolin-4-ylmethylene)malononitrile85-95[12]
Ethyl cyanoacetatePiperidineEthanolEthyl 2-cyano-3-(quinolin-4-yl)acrylate83-99[12]
Thiobarbituric acidPiperidineEthanol5-(Quinolin-4-ylmethylene)dihydropyrimidine-2,4,6(1H,3H,5H)-trione~80 (estimated)[11]

Table 2: Knoevenagel Condensation Reactions of this compound.

Schiff Base Formation

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[13] These compounds and their metal complexes are of significant interest due to their wide range of biological activities.

This protocol details the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add an equimolar amount of the primary amine.

  • If necessary, add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature or reflux for a specified time, monitoring by TLC.

  • Upon completion, cool the mixture. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

AmineSolventConditionsYield (%)Reference
AnilineEthanolReflux, 2h>90 (estimated)[14]
4-FluoroanilineGlycerol90 °C, ~12h67.5[14]
4-MethoxyanilineEthanolReflux, 1 day27[13]
4-AminobenzenesulfonamideEthanolReflux, 4h85-95 (estimated)[15]

Table 3: Synthesis of Schiff Bases from this compound.

This compound Derivatives in Drug Discovery

Derivatives of this compound are actively investigated for their therapeutic potential, particularly as anticancer and antimicrobial agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity and Targeted Signaling Pathways

Quinoline-based compounds have been shown to inhibit several protein kinases that are crucial for cancer cell proliferation and survival, including Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[16][17][18]

Pim-1 is a serine/threonine kinase that plays a role in cell cycle progression and apoptosis.[16] Its overexpression is associated with several cancers. Quinoline derivatives have been identified as potent Pim-1 kinase inhibitors.[16]

Pim1_Signaling_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R JAK2 JAK2 IL6R->JAK2 STAT3 STAT3 JAK2->STAT3 P PIM1 Pim-1 STAT3->PIM1 Transcription NFkB NF-κB PIM1->NFkB P SOCS1_3 SOCS1/3 PIM1->SOCS1_3 Proliferation Cell Proliferation & Survival PIM1->Proliferation NFkB->IL6 SOCS1_3->JAK2 Quinoline_Derivative Quinoline Derivative (Inhibitor) Quinoline_Derivative->PIM1

Caption: Pim-1 Signaling Pathway and Inhibition by Quinoline Derivatives.

EGFR and VEGFR-2 are receptor tyrosine kinases that, when dysregulated, can lead to uncontrolled cell growth and angiogenesis, respectively.[18][19] Several quinoline derivatives have been developed as inhibitors of these crucial cancer targets.

EGFR_VEGFR2_Signaling_Pathway cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation EGFR_Inhibitor Quinoline Derivative (EGFR Inhibitor) EGFR_Inhibitor->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC Angiogenesis Angiogenesis PLC_PKC->Angiogenesis VEGFR_Inhibitor Quinoline Derivative (VEGFR-2 Inhibitor) VEGFR_Inhibitor->VEGFR2

Caption: EGFR and VEGFR-2 Signaling Pathways Targeted by Quinoline Derivatives.

Derivative ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Quinoline-chalcone-MGC-803 (Gastric)1.38
Quinoline-chalcone-HCT-116 (Colon)5.34
Quinoline-chalcone-MCF-7 (Breast)5.21
4-Anilinoquinoline-3-carbonitrileEGFRA549 (Lung)0.05-0.5[19]
Quinoline-isatin hybridVEGFR-2Caco-2 (Colon)0.1-1.0[18]

Table 4: Anticancer Activity of Selected this compound Derivatives.

Experimental Workflow for Drug Discovery

The development of new therapeutic agents based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.

Drug_Discovery_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Wittig, Knoevenagel, Schiff Base) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening (Anticancer/Antimicrobial Assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Promising Candidates Lead_Opt->Synthesis Iterative Refinement Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for the discovery of drugs based on this compound.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of organic synthesis. Its accessible synthesis and the reactivity of its aldehyde group provide a gateway to a vast chemical space of quinoline derivatives. The demonstrated efficacy of these derivatives against critical therapeutic targets, particularly in oncology, underscores the continued importance of this scaffold in drug discovery and development. The experimental protocols, quantitative data, and pathway visualizations provided in this guide aim to facilitate further research and innovation in harnessing the potential of this compound for the creation of novel and impactful molecules.

References

The Quinoline Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its rigid structure and synthetic tractability have made it a "privileged scaffold" in the development of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is intended to be a valuable resource, offering quantitative data for comparative analysis, detailed experimental protocols for practical application, and visualizations of key molecular pathways and experimental workflows.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to thwart cancer cell proliferation and survival. These mechanisms include the inhibition of crucial signaling pathways, induction of apoptosis, and arrest of the cell cycle.

Quantitative Anticancer Activity

The anticancer potency of various quinoline derivatives has been extensively evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation, with lower values indicating greater potency.

Quinoline Derivative Class Specific Compound Cancer Cell Line IC50 (µM) Reference
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
Phenylsulfonylurea-QuinolineCompound 7HepG-2 (Liver)2.71
A549 (Lung)7.47
MCF-7 (Breast)6.55
4-Anilino-QuinolineCompound 38 (PI3K/mTOR inhibitor)MCF-7 (Breast)N/A (IC50 for PI3Kα: 0.72 µM, mTOR: 2.62 µM)[1]
2-StyrylquinolineCompound 49N/A (EGFR inhibitor)N/A (IC50 for EGFR: 1.11 µM)[1]
Quinoline-based mTOR inhibitorPQQHL-60 (Leukemia)0.064[2]
TetrahydroquinolineCompound 15MCF-7 (Breast)15.16[3]
HepG-2 (Liver)18.74[3]
A549 (Lung)18.68[3]
Key Signaling Pathways in Cancer Targeted by Quinolines

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a common feature in many cancers.[4] Quinoline derivatives have been developed as potent inhibitors of this pathway.[2][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Inhibit Quinoline->mTORC1 Inhibit Quinoline->mTORC2 Inhibit

Quinoline Inhibition of the PI3K/Akt/mTOR Pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5][6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.[5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[5]

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with quinoline derivatives & controls Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Remove medium & add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability & determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB IκBα NFkB_IkB->IkB NFkB_IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Induces Quinoline Quinoline Derivatives Quinoline->IKK Inhibit Quinoline->NFkB Inhibit DNA binding Synthesis_4_Aminoquinoline Chloroquinoline Cl N Cl Product NHR N Cl Chloroquinoline:f0->Product:f0 Nucleophilic Aromatic Substitution Amine R-NH2 (Primary Amine) Amine->Product:f0 Solvent Solvent (e.g., NMP, Ethanol) Solvent->Product:f0 Base Base (e.g., K2CO3, Et3N) Base->Product:f0 Heat Heat Heat->Product:f0

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner reaction is a classic and efficient one-pot, three-component reaction for the synthesis of quinoline-4-carboxylic acids.[1][2][3] This method involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid.[1] The resulting quinoline-4-carboxylic acid scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[2][4][5][6] This makes the Doebner reaction a valuable tool in drug discovery and development. These derivatives also serve as crucial intermediates for the synthesis of more complex bioactive molecules.[2]

While the traditional Doebner reaction is effective, it can be associated with low yields, particularly when anilines bearing electron-withdrawing groups are used.[3][4] Consequently, significant research has focused on optimizing reaction conditions and developing modified procedures to enhance yields and broaden the substrate scope.[3] Recent advancements have centered on the use of green solvents, efficient catalysts, and modified protocols such as the Doebner hydrogen-transfer reaction to address these limitations.[2][7]

Reaction Mechanism

The precise mechanism of the Doebner reaction is not definitively established, with two primary pathways being proposed.[1][2]

Proposed Mechanism 1: Aldol (B89426) Condensation Pathway

This pathway commences with an aldol condensation between the enol form of pyruvic acid and the aldehyde, which forms a β,γ-unsaturated α-ketocarboxylic acid. This intermediate subsequently undergoes a Michael addition with aniline. The final quinoline-4-carboxylic acid is formed after cyclization onto the benzene (B151609) ring, followed by dehydration.[1][2]

Proposed Mechanism 2: Schiff Base Formation Pathway

Alternatively, the reaction can initiate with the formation of a Schiff base (N-arylimine) from the condensation of the aniline and the aldehyde.[3] The enol form of pyruvic acid then adds to the imine in a Michael-type addition. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline (B57606) product.[3]

A plausible mechanism for the synthesis of quinoline-4-carboxylic acid is depicted below.

cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Key Steps cluster_3 Product Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAddition Michael-type Addition SchiffBase->MichaelAddition Enol->MichaelAddition Cyclization Intramolecular Cyclization MichaelAddition->Cyclization Oxidation Oxidation Cyclization->Oxidation Product Quinoline-4-carboxylic Acid Oxidation->Product

Caption: Proposed reaction mechanism for the Doebner synthesis of quinoline-4-carboxylic acids.

Experimental Protocols

The following are generalized protocols for the Doebner reaction. Researchers should optimize these conditions for their specific substrates.

General Protocol for Doebner Reaction

This protocol is a straightforward multi-component, one-pot synthesis.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aniline (1.0 eq.), the aldehyde (1.0 eq.), and pyruvic acid (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, methanol, or a mixture of water and ethylene (B1197577) glycol).[3][7]

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, hydrochloric acid) or a Lewis acid (e.g., BF₃·THF, scandium(III) triflate).[3][4]

  • Reaction: Heat the reaction mixture to reflux (typically 60-100 °C) for a specified period (ranging from 3 to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4][7]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica (B1680970) gel.

Modified Doebner Hydrogen-Transfer Reaction Protocol

This modified protocol is particularly useful for anilines possessing electron-withdrawing groups, which often result in low yields under conventional conditions.[4]

  • Initial Mixture: To a solution of the aniline (1.0 eq.) and the aldehyde (1.1 eq.) in a solvent such as acetonitrile, add the catalyst (e.g., BF₃·THF, 0.28 eq.) at room temperature.[4]

  • Heating: Heat the mixture to 65 °C for a short period (e.g., 10 minutes to 1 hour).[4]

  • Dropwise Addition: Add a solution of pyruvic acid (0.56 eq.) in the same solvent dropwise over several hours while maintaining the reaction temperature.[4] The slow addition helps to suppress the decomposition of pyruvic acid at higher temperatures and minimize impurity formation.[4]

  • Continued Reaction: After the addition is complete, continue heating the reaction mixture for an extended period (e.g., 21 hours).[4]

  • Isolation and Purification: Cool the reaction mixture and isolate the product as described in the general protocol.

Experimental Workflow

The general workflow for the Doebner reaction is outlined below.

Start Start Reactants Combine Aniline, Aldehyde, Pyruvic Acid, Solvent, and Catalyst Start->Reactants Reaction Heat Reaction Mixture (Reflux) Reactants->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Monitoring->Reaction Continue Heating Workup Cool and Isolate Crude Product Monitoring->Workup Reaction Complete Purification Purify by Recrystallization or Chromatography Workup->Purification Characterization Characterize Final Product Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Doebner reaction.

Data Presentation

The following tables summarize the effects of different catalysts and the substrate scope for the synthesis of quinoline-4-carboxylic acids.

Table 1: Effect of Various Catalysts on the Doebner Reaction
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1p-TSAWater/Ethylene Glycol50385[7]
2BF₃·THFAcetonitrile652482 (for electron-deficient aniline)[4]
3H₂NSO₃HAqueous SolutionRefluxN/ALow (for electron-deficient aniline)[4]
4NoneEthanolRefluxN/ALow (for electron-deficient aniline)[4]
5Yb(PFO)₃WaterN/AN/AGood[8]

N/A: Not explicitly available in the cited source.

Table 2: Substrate Scope of the Doebner Reaction with Various Anilines and Aldehydes

This table illustrates the versatility of the Doebner reaction with a range of substituted anilines and aldehydes.

EntryAniline SubstituentAldehydeProductYield (%)Reference
1HBenzaldehyde2-Phenylquinoline-4-carboxylic acid85[7]
24-Methyl4-Methylbenzaldehyde2-(p-tolyl)-6-methylquinoline-4-carboxylic acid92[9]
34-MethoxyBenzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acid90[9]
44-ChloroBenzaldehyde6-Chloro-2-phenylquinoline-4-carboxylic acid88[9]
54-BromoBenzaldehyde6-Bromo-2-phenylquinoline-4-carboxylic acid86[9]
66-(Trifluoromethoxy)Benzaldehyde2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid82[4]
7HThiophene-2-carbaldehyde2-(Thiophen-2-yl)quinoline-4-carboxylic acid75[4]
8HPivalaldehyde2-(tert-Butyl)quinoline-4-carboxylic acid68[4]

Applications in Drug Development

Quinoline-4-carboxylic acid derivatives are of significant interest in drug development due to their diverse pharmacological activities.

  • Anticancer Activity: These compounds have shown potential as anticancer agents by inhibiting various cellular targets, including dihydroorotate (B8406146) dehydrogenase (DHODH), signal transducer and activator of transcription 3 (STAT3), and tubulin polymerization.[4][5][10]

  • Antibacterial Activity: The quinoline core is a well-established scaffold in antibacterial drugs, and derivatives of quinoline-4-carboxylic acid have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[5]

  • Anti-inflammatory Activity: Certain quinoline-4-carboxylic acid derivatives have exhibited significant anti-inflammatory properties in cellular assays.[6]

  • Antimalarial and Antiviral Activity: The quinoline ring is a key component of several antimalarial drugs, and research continues to explore new derivatives for antimalarial and antiviral applications.[4]

The synthetic accessibility and the potential for diverse functionalization of the quinoline-4-carboxylic acid core make it a highly versatile and promising platform for the development of novel therapeutic agents.[5] The protocols and data presented here provide a solid foundation for researchers to explore the full potential of this important class of molecules.

References

Pfitzinger Synthesis of Quinoline Derivatives from Isatin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Pfitzinger reaction offers a robust and versatile method for the synthesis of quinoline-4-carboxylic acids, a critical scaffold in medicinal chemistry. This document provides detailed application notes, experimental protocols, and data summaries to facilitate the use of this important transformation in drug discovery and development.

The Pfitzinger reaction, first described by Wilhelm Pfitzinger in 1886, is a fundamental chemical transformation that involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1] The resulting quinoline-4-carboxylic acid core is a privileged structure found in a wide array of pharmacologically active compounds, exhibiting properties such as antibacterial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The versatility of this reaction allows for the introduction of diverse substituents onto the quinoline (B57606) ring, enabling the fine-tuning of physicochemical properties and biological activity.[1]

Reaction Mechanism and Workflow

The Pfitzinger reaction proceeds through a well-established mechanism:

  • Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[1][2]

  • Condensation: The aniline (B41778) moiety of this intermediate then condenses with the carbonyl group of an aldehyde or ketone to form an imine (Schiff base).[2][3]

  • Tautomerization: The imine subsequently tautomerizes to its more stable enamine form.[2][4]

  • Cyclization and Dehydration: Finally, the enamine undergoes an intramolecular cyclization followed by dehydration to yield the aromatic quinoline-4-carboxylic acid product.[1][4]

A general workflow for the Pfitzinger synthesis is depicted below.

Pfitzinger_Workflow General Workflow of the Pfitzinger Synthesis Reactants Isatin + Carbonyl Compound (with α-methylene group) + Base (e.g., KOH) Process 1. Ring Opening (Hydrolysis) 2. Condensation 3. Tautomerization 4. Intramolecular Cyclization 5. Dehydration Reactants->Process Reaction Conditions (e.g., Reflux in Ethanol) Product Substituted Quinoline-4-carboxylic Acid Process->Product

Caption: General workflow of the Pfitzinger reaction.

The detailed reaction mechanism is illustrated in the following diagram.

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_steps Isatin Isatin Keto_Acid Keto-acid Intermediate Isatin->Keto_Acid Hydrolysis Base Base (e.g., KOH) Imine Imine (Schiff Base) Keto_Acid->Imine Condensation Carbonyl Carbonyl Compound (R1-CO-CH2-R2) Enamine Enamine Imine->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized_Intermediate->Product Dehydration (-H2O)

Caption: The mechanism of the Pfitzinger reaction.

Applications in Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, and the Pfitzinger synthesis provides a direct route to quinoline-4-carboxylic acids, which are key intermediates in the synthesis of numerous biologically active molecules.[1][2] For instance, this reaction has been employed in the synthesis of compounds with potential as anti-HIV agents.[1] Furthermore, derivatives of quinoline carboxylic acid have been investigated as inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), a target for anticancer and anti-inflammatory therapies.[2] The reaction's utility has also been demonstrated in the synthesis of drugs such as Cinchocaine.[2]

Quantitative Data Summary

The yield of the Pfitzinger condensation can vary significantly depending on the substrates and reaction conditions employed. The following table summarizes representative yields reported in the literature.

Isatin DerivativeCarbonyl CompoundBaseConditionsYield (%)Reference
IsatinAcetoneKOHModified procedure>60%[2][5]
IsatinAcetophenone (B1666503)33% KOHEthanol (B145695), Reflux, 12-13 hrsExcellent[2]
Isatin1,3-CyclohexanedioneKOHWater/EthanolLow[2]
IsatinBiacetylKOH---Failed[2]
5-Chloroisatin5,6-dimethoxyindanoneKOHEthanol, 16 hrs36%[2]
5-Chloroisatin5,6-dimethoxyindanoneHClAcetic Acid, 75°C86%[2]
IsatinAcetylpyrazineKOH---~41%[2]
α-naphthisatinAcetoneKOHBoiling water-alcohol solution70%[6]

Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and workup procedures.[2]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of representative quinoline-4-carboxylic acids via the Pfitzinger reaction.

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid from Isatin and Acetophenone[2]

Materials and Reagents:

  • Isatin

  • Acetophenone

  • Potassium Hydroxide (B78521) (KOH)

  • 95% Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl) or Acetic Acid (AcOH)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically change color from orange to pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes to ensure complete formation of the potassium isatinate.[2]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the ethanol by rotary evaporation. Dissolve the residue in water and wash with diethyl ether to remove any unreacted acetophenone.[3][7]

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid until the product precipitates (typically pH 4-5).[7]

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the crude product.[2]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted-quinoline-4-carboxylic Acids[1][7]

Materials and Reagents:

  • Isatin

  • Appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone

  • 33% aqueous Potassium Hydroxide (KOH)

  • Microwave-safe reaction vessel

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

  • Addition of Carbonyl Compound: To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and temperature for a predetermined time (optimization may be required).

  • Work-up and Isolation: After the reaction is complete and the vessel has cooled, pour the mixture into ice water and acidify with acetic acid to precipitate the product.

  • Filtration and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent.[1]

The following diagram illustrates a typical experimental workflow for the Pfitzinger synthesis.

Experimental_Workflow Experimental Workflow for Pfitzinger Synthesis cluster_workflow A 1. Prepare Base Solution (e.g., KOH in Ethanol) B 2. Add Isatin (Stir for Ring Opening) A->B C 3. Add Carbonyl Compound B->C D 4. Reflux or Microwave Irradiation C->D E 5. Work-up (Solvent Removal, Aqueous Dissolution) D->E F 6. Acidification and Precipitation E->F G 7. Filtration and Washing F->G H 8. Drying and/or Recrystallization G->H

Caption: A typical experimental workflow.

Variations of the Pfitzinger Synthesis

One notable variation is the Halberkann variant , where N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[4] This modification provides an alternative route to a different class of quinoline derivatives.

References

Application Notes and Protocols for the Wittig Reaction of Quinoline-4-carbaldehyde with Phosphoranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically for the conversion of aldehydes and ketones into alkenes. This reaction employs a phosphorus ylide, commonly known as a Wittig reagent, which reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide. The exceptional reliability and broad functional group tolerance of the Wittig reaction make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.

Quinoline (B57606) moieties are prevalent in a vast array of therapeutic agents and functional materials. The introduction of a vinyl group at the 4-position of the quinoline ring system via the Wittig reaction provides a versatile synthetic handle for further molecular elaborations, such as in the construction of novel kinase inhibitors, anti-inflammatory agents, and materials with unique photophysical properties. These application notes provide detailed experimental protocols and compiled data for the Wittig reaction of quinoline-4-carbaldehyde with a range of phosphoranes, offering a guide for researchers in synthetic and medicinal chemistry.

General Reaction Scheme

The Wittig reaction of this compound proceeds through the reaction of the aldehyde with a phosphorus ylide, generated in situ from a phosphonium (B103445) salt and a base. The nature of the R group on the phosphorane dictates the structure of the resulting 4-vinylquinoline (B3352565) derivative.

Wittig_Reaction Reactants This compound + Phosphonium Ylide Intermediate Oxaphosphetane Intermediate Reactants->Intermediate [2+2] cycloaddition Products 4-Vinylquinoline Derivative + Triphenylphosphine Oxide Intermediate->Products Cycloreversion

Caption: General workflow of the Wittig reaction with this compound.

Data Presentation: Wittig Reaction of this compound

The following tables summarize the reaction conditions and yields for the Wittig reaction of this compound with various phosphoranes, categorized by the type of ylide used.

Table 1: Reactions with Non-Stabilized Ylides

Non-stabilized ylides are typically more reactive and often lead to the formation of (Z)-alkenes, although stereoselectivity can be influenced by reaction conditions.

Phosphonium SaltBaseSolventTemperature (°C)Time (h)ProductYield (%)
Methyltriphenylphosphonium (B96628) bromiden-BuLiAnhydrous THF0 to RT14-VinylquinolineYield not specified
Benzyltriphenylphosphonium chlorideNaHAnhydrous THF0 to RTNot specified4-(2-Phenylethenyl)quinoline (Styrylquinoline)Not specified
Table 2: Reactions with Stabilized Ylides

Stabilized ylides, which contain an electron-withdrawing group, are less reactive and generally favor the formation of the (E)-alkene.

PhosphoraneSolventTemperature (°C)Time (h)ProductYield (%)
(Carbethoxymethylene)triphenylphosphorane (B24862)Dichloromethane (B109758)RT2Ethyl 3-(quinolin-4-yl)acrylateNot specified
(Triphenylphosphoranylidene)acetonitrileNot specifiedNot specifiedNot specified3-(Quinolin-4-yl)acrylonitrileNot specified

Experimental Protocols

The following protocols are detailed methodologies for performing the Wittig reaction with this compound using both non-stabilized and stabilized ylides. These protocols are based on established procedures for analogous aldehydes and can be adapted for specific research needs.[1][2]

Protocol 1: Synthesis of 4-Vinylquinoline using a Non-Stabilized Ylide (Methyltriphenylphosphonium bromide)

This protocol outlines a general procedure for the Wittig reaction of this compound with a non-stabilized ylide.[1]

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Workflow Diagram:

Non_Stabilized_Wittig cluster_Ylide_Generation Ylide Generation cluster_Reaction Wittig Reaction cluster_Workup Work-up and Purification Ylide_Start Suspend Methyltriphenylphosphonium bromide in anhydrous THF at 0°C Add_Base Add n-BuLi dropwise Ylide_Start->Add_Base Stir_Ylide Stir at room temperature for 1h Add_Base->Stir_Ylide Add_Aldehyde Add this compound solution Stir_Ylide->Add_Aldehyde Warm_React Warm to room temperature and stir Add_Aldehyde->Warm_React Monitor Monitor by TLC Warm_React->Monitor Quench Quench with sat. aq. NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Experimental workflow for the Wittig reaction with a non-stabilized ylide.

Procedure:

  • Ylide Generation:

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (15 mL) under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise at 0 °C.[1]

    • A deep red or orange color indicates the formation of the ylide.

    • Allow the resulting solution to stir at room temperature for 1 hour.[1]

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C.

    • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica (B1680970) gel to separate the 4-vinylquinoline from triphenylphosphine oxide.[1]

Protocol 2: Synthesis of Ethyl 3-(quinolin-4-yl)acrylate using a Stabilized Ylide

This protocol provides a general method for the Wittig reaction of this compound with a stabilized ylide to favor the formation of the (E)-alkene.[2]

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hexanes

  • Standard laboratory glassware

Workflow Diagram:

Stabilized_Wittig cluster_Reaction Wittig Reaction cluster_Workup Work-up and Purification Start Dissolve this compound in Dichloromethane Add_Ylide Add (Carbethoxymethylene)triphenylphosphorane Start->Add_Ylide Stir_React Stir at room temperature for 2h Add_Ylide->Stir_React Monitor Monitor by TLC Stir_React->Monitor Evaporate Evaporate Dichloromethane Monitor->Evaporate Precipitate Dissolve in 25% Diethyl ether in Hexanes Evaporate->Precipitate Filter Filter to remove Triphenylphosphine oxide Precipitate->Filter Purify Purify by column chromatography Filter->Purify

Caption: Experimental workflow for the Wittig reaction with a stabilized ylide.

Procedure:

  • Reaction Setup:

    • Dissolve this compound (50 mg, 1.0 equiv) in dichloromethane (3 mL) in a dram vial equipped with a stir vane.[2]

    • Add (carbethoxymethylene)triphenylphosphorane (1.2 mol equivalents) portion-wise while stirring.[2]

  • Reaction:

    • Stir the reaction mixture at room temperature for two hours.[2]

    • Monitor the reaction progress by TLC until the starting aldehyde is consumed.[2]

  • Work-up and Purification:

    • When the reaction is complete, evaporate the dichloromethane solvent with a stream of nitrogen gas.[2]

    • Dissolve the reaction mixture in 2-3 mL of 25% diethyl ether in hexanes. This will cause the triphenylphosphine oxide to precipitate as a white solid.[2]

    • Transfer the solution to a clean vial, leaving the precipitate behind.

    • Evaporate the majority of the solvent and purify the crude product using microscale wet column chromatography.[2]

Conclusion

The Wittig reaction of this compound provides a direct and efficient route to a variety of 4-vinylquinoline derivatives. The choice of a stabilized or non-stabilized phosphorane allows for control over the stereochemical outcome of the resulting alkene. The protocols and data presented herein serve as a valuable resource for chemists engaged in the synthesis of novel quinoline-based compounds for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve desired yields and stereoselectivity for specific substrates.

References

Application Notes and Protocols for the Purification of Crude Quinoline-4-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of crude Quinoline-4-carbaldehyde via recrystallization. This method is designed to effectively remove impurities, resulting in a product of high purity suitable for further research and development applications.

Introduction

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. The purity of this aldehyde is crucial for the successful outcome of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.

Materials and Equipment

Reagents
  • Crude this compound

  • Ethanol (B145695) (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Celpure® P65 or equivalent filter aid (optional)

Equipment
  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Beakers

  • Graduated cylinders

  • Drying oven or vacuum desiccator

Safety Precautions

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust.[1] Handle in a well-ventilated fume hood.

  • Ethanol: Flammable liquid. Keep away from open flames and heat sources.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocols

Solvent System Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, an ethanol-water mixture is a suitable solvent system. Ethanol acts as the primary solvent, while water serves as the anti-solvent to reduce the solubility upon cooling and improve crystal formation.

Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol (e.g., 20-30 mL) to the flask.

    • Gently heat the mixture on a hot plate with magnetic stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration:

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through them. This prevents premature crystallization in the funnel.

    • Quickly filter the hot solution into the preheated flask.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, further cool the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold 50% ethanol-water to remove any adhering mother liquor containing impurities.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the purified crystals to a pre-weighed watch glass or drying dish.

    • Dry the crystals in a drying oven at a temperature below the melting point of this compound (45-52 °C) or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of crude this compound by recrystallization.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Yellow to brown solidOff-white to pale yellow crystals
Purity (by HPLC) ~90-95%>99%
Melting Point 42-48 °C49-52 °C
Yield -80-90%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of crude this compound by recrystallization.

G start Start: Crude this compound dissolution Dissolution in Hot Ethanol start->dissolution decolorization Decolorization with Activated Carbon (Optional) dissolution->decolorization hot_filtration Hot Gravity Filtration dissolution->hot_filtration If no decolorization decolorization->hot_filtration If used crystallization Slow Cooling & Crystallization hot_filtration->crystallization ice_bath Cooling in Ice Bath crystallization->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Washing with Cold Ethanol-Water vacuum_filtration->washing drying Drying washing->drying end End: Purified this compound drying->end

Caption: Workflow for the purification of crude this compound.

References

Application Note: A Robust Column Chromatography Protocol for the Purification of Quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity compounds is a critical step in the synthesis and discovery pipeline. Quinoline-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry. This document provides a detailed protocol for its purification using column chromatography, addressing common challenges such as compound degradation and peak tailing.

Introduction

This compound is a versatile intermediate used in the synthesis of various pharmacologically active molecules. The purification of this compound can be challenging due to the basicity of the quinoline (B57606) nitrogen, which can interact strongly with the acidic silanol (B1196071) groups of a standard silica (B1680970) gel stationary phase. This interaction often leads to significant peak tailing, poor separation, and in some cases, acid-catalyzed decomposition on the column.[1][2] This protocol outlines a systematic approach using column chromatography to overcome these issues and yield high-purity this compound.

Data Presentation

Effective purification begins with optimizing the separation conditions using Thin-Layer Chromatography (TLC). The data below serves as a guide for selecting the appropriate parameters for the column chromatography of this compound.

Table 1: Recommended Chromatographic Conditions for this compound

ParameterRecommendationRationale & Notes
Analyte This compoundCAS: 4363-93-3; MW: 157.17 g/mol [3][4]
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for flash)Standard choice. Deactivation with triethylamine (B128534) is recommended to prevent tailing and decomposition.[1][2]
Alumina (B75360) (Neutral or Basic)An excellent alternative to silica gel for basic compounds like quinolines, minimizing acid-catalyzed degradation.[1][2]
Mobile Phase (Eluent) Gradient: Hexane/Ethyl Acetate (B1210297) or Dichloromethane/Ethyl AcetateStart with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent.
Mobile Phase Modifier 0.1-1% Triethylamine (NEt₃)Crucial for reducing peak tailing by neutralizing acidic sites on the silica gel.[2]
Target TLC Rf Value ~0.1 - 0.2This Rf in the initial, least polar eluent ensures good binding to the column, allowing for effective separation.[1]
Visualization Methods UV Light (254 nm)Primary, non-destructive method. Quinoline systems are highly UV-active.[1][5]
2,4-Dinitrophenylhydrazine (DNPH) StainSpecific for aldehydes and ketones, forming yellow to orange spots.[1]
Potassium Permanganate (KMnO₄) StainGeneral stain for oxidizable groups like aldehydes, resulting in yellow spots on a purple background.[1]
Iodine (I₂) VaporGeneral, non-destructive stain for many organic compounds.[1]

Experimental Protocol

This protocol provides a comprehensive workflow for the purification of gram-scale quantities of crude this compound.

3.1. Materials

  • Crude this compound

  • Silica Gel (e.g., 230-400 mesh for flash chromatography)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Dichloromethane (DCM)

  • Triethylamine (NEt₃)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Sand (acid-washed)

  • Fraction collection tubes

  • Rotary evaporator

3.2. Step-by-Step Methodology

Step 1: TLC Optimization

  • Prepare several eluent systems with varying polarities (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). To each system, add 0.5% v/v triethylamine.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

  • Spot the crude mixture on a TLC plate and develop it in the prepared eluent systems.[5]

  • Visualize the plate under UV light (254 nm).[5]

  • Identify the solvent system where the desired compound has an Rf value of approximately 0.1-0.2. This will be your starting eluent for the column.

Step 2: Column Packing

  • Select a column of appropriate size. For effective separation, a silica gel to crude product weight ratio of 30:1 to 100:1 is recommended.[1]

  • Prepare a slurry of silica gel in the initial, least polar eluent identified in Step 1.[6]

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to ensure even packing.[1]

  • Once the silica has settled, add a thin (0.5 cm) layer of sand to the top to prevent disturbance of the silica bed when adding the sample and eluent.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1][6][7]

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully and evenly apply the solution to the top of the column.[1]

Step 4: Elution and Fraction Collection

  • Carefully add the initial eluent to the column.

  • Begin eluting the column, collecting the eluate in fractions of consistent volume. For flash chromatography, gentle air pressure can be applied to maintain a steady flow rate.[1]

  • Gradually increase the polarity of the eluent (gradient elution) by systematically increasing the percentage of ethyl acetate in the hexane. This will elute compounds with increasing polarity.

  • Monitor the collected fractions by TLC to identify those containing the purified product.

Step 5: Isolation of Pure Compound

  • Combine the fractions that contain the pure this compound (as determined by TLC showing a single spot).

  • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified compound.

  • Confirm the purity of the final product using analytical techniques such as NMR, MS, and melting point analysis.[6]

Mandatory Visualization

The following diagram illustrates the logical workflow for the purification protocol.

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation tlc TLC Optimization (Find starting eluent, Rf ≈ 0.1-0.2) packing Column Packing (Slurry method with silica gel) tlc->packing loading Sample Loading (Dry loading recommended) packing->loading elution Gradient Elution (Increase polarity gradually) loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis analysis->elution Adjust gradient if needed combine Combine Pure Fractions analysis->combine Identify pure fractions evap Solvent Evaporation (Rotary Evaporator) combine->evap product Pure this compound evap->product

Caption: Workflow for this compound Purification.

Troubleshooting

Table 2: Common Issues and Solutions in Quinoline Aldehyde Purification

IssuePotential Cause(s)Recommended Solution(s)
Streaking/Tailing on TLC/Column Strong interaction between the basic quinoline nitrogen and acidic silica gel.[1][2]Add a basic modifier like 0.1-1% triethylamine to the eluent.[1] Consider using neutral or basic alumina as the stationary phase.[1]
Column overloading.[1]Use a higher ratio of stationary phase to crude product (at least 30:1).[1]
Compound Decomposition Acidic nature of the silica gel.[1]Deactivate silica gel with triethylamine.[1] Use flash chromatography to minimize contact time.[1] Run the column at a lower temperature (in a cold room).[1]
Compound Not Eluting Eluent is not polar enough.Systematically increase the polarity of the mobile phase (e.g., add methanol (B129727) to a DCM or EtOAc system).[1]
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC to achieve better separation between the desired compound and impurities.
Column was packed improperly.Ensure the column is packed evenly without any cracks or air bubbles. Repack if necessary.

References

Synthesis of Novel Antimicrobial Agents from Quinoline-4-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various antimicrobial agents derived from quinoline-4-carbaldehyde. Quinoline (B57606) and its derivatives have long been recognized for their broad spectrum of biological activities, making them a focal point in the development of new therapeutic agents. This compound serves as a versatile starting material for the synthesis of diverse heterocyclic compounds, including Schiff bases, chalcones, hydrazones, and pyrimidines, many of which have demonstrated significant antimicrobial properties.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many synthetic compounds with a wide range of pharmacological activities. The aldehyde functional group at the 4-position of the quinoline ring is a reactive handle that allows for the construction of more complex molecules through various chemical transformations. This reactivity has been exploited to generate libraries of compounds for screening as potential antimicrobial agents against a variety of bacterial and fungal pathogens. The primary mechanism of action for many quinolone-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1][2][3][4]

Synthetic Pathways from this compound

This compound can be readily converted into several classes of compounds with potential antimicrobial activity. The primary synthetic routes explored include the formation of Schiff bases, the Claisen-Schmidt condensation to form chalcones, the synthesis of hydrazones, and the Biginelli reaction to produce dihydropyrimidines.

Synthesis_Pathways Q4C This compound SchiffBase Schiff Base Q4C->SchiffBase Condensation Chalcone (B49325) Chalcone Q4C->Chalcone Claisen-Schmidt Condensation Hydrazone Hydrazone Q4C->Hydrazone Condensation Pyrimidine Dihydropyrimidine (B8664642) Q4C->Pyrimidine Biginelli Reaction Amine Primary Amine Amine->SchiffBase Acetophenone (B1666503) Acetophenone Acetophenone->Chalcone Hydrazine (B178648) Hydrazine Derivative Hydrazine->Hydrazone Thiourea (B124793) Urea (B33335)/Thiourea + β-dicarbonyl compound Thiourea->Pyrimidine

Synthetic routes from this compound.

Key Experiments and Protocols

This section details the experimental procedures for the synthesis and antimicrobial evaluation of compounds derived from this compound.

Synthesis of Schiff Bases

Schiff bases are synthesized through the condensation reaction of this compound with various primary amines.[5][6][7][8]

Experimental Protocol: General Procedure for the Synthesis of this compound Schiff Bases

  • Dissolve equimolar amounts of this compound and the respective primary amine in a suitable solvent (e.g., ethanol (B145695), methanol).

  • Add a few drops of a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF) to afford the pure Schiff base.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Chalcones

Chalcones are prepared via the Claisen-Schmidt condensation of this compound with an appropriate acetophenone in the presence of a base.[2][9][10][11][12][13][14][15]

Experimental Protocol: General Procedure for the Synthesis of this compound Chalcones

  • Dissolve this compound and an equimolar amount of the substituted acetophenone in ethanol.

  • Add an aqueous solution of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

  • Confirm the structure of the synthesized chalcone using IR, ¹H NMR, and mass spectrometry.

Synthesis of Hydrazones

Hydrazones are formed by the reaction of this compound with hydrazine derivatives.[16][17][18][19][20][21]

Experimental Protocol: General Procedure for the Synthesis of this compound Hydrazones

  • Dissolve this compound in ethanol.

  • Add an equimolar amount of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, thiosemicarbazide) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture, and collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry.

  • Recrystallize the product from an appropriate solvent to obtain the pure hydrazone.

  • Characterize the final product by spectroscopic methods.

Synthesis of Dihydropyrimidines (Biginelli Reaction)

Dihydropyrimidine derivatives can be synthesized from this compound via a one-pot Biginelli reaction.[22][23][24][25][26]

Experimental Protocol: General Procedure for the Synthesis of Dihydropyrimidines

  • Mix equimolar amounts of this compound, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and urea or thiourea in ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the completion of the reaction by TLC.

  • Cool the mixture to room temperature, and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or acetic acid.

  • Characterize the synthesized dihydropyrimidine using IR, ¹H NMR, and mass spectrometry.

Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized microbial suspension.

  • Include positive controls (microorganisms in broth without any compound) and negative controls (broth only). A standard antimicrobial agent (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi) is used as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the antimicrobial activity (MIC values in µg/mL) of representative compounds derived from this compound and its isomers against various microbial strains.

Table 1: Antibacterial Activity of this compound Dihydropyrimidine Derivatives [24]

CompoundP. falciparum (IC₅₀ µg/mL)
4b 0.30
4g 0.041
4i 0.014
Chloroquine (Standard) 0.49

Table 2: Antimicrobial Activity of Quinoline Hydrazone Derivatives [17][19]

CompoundS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
Hydrazone Derivative 1 12.5256.25
Hydrazone Derivative 2 6.2512.53.12
Ciprofloxacin (Standard) 1.00.5-
Nystatin (Standard) --2.0

Note: Data presented is a compilation from various sources and may not be directly comparable due to different experimental conditions.

Mechanism of Action: Targeting Bacterial DNA Gyrase

The primary antibacterial target for many quinoline derivatives is the bacterial type II topoisomerase, DNA gyrase.[1][2][3][4] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Quinolone compounds stabilize the covalent complex between DNA gyrase and the cleaved DNA strand, leading to the accumulation of double-strand breaks and ultimately cell death.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Quinoline Derivative DNA Bacterial DNA ReplicationFork Replication Fork Formation DNA->ReplicationFork Supercoiling Positive Supercoiling Ahead of Fork ReplicationFork->Supercoiling DNA_Gyrase DNA Gyrase Supercoiling->DNA_Gyrase NegativeSupercoiling Introduction of Negative Supercoils DNA_Gyrase->NegativeSupercoiling GyraseComplex Quinoline-Gyrase-DNA Complex DNA_Gyrase->GyraseComplex RelaxedDNA Relaxed DNA for Replication NegativeSupercoiling->RelaxedDNA Replication Successful DNA Replication RelaxedDNA->Replication Quinoline Quinoline Derivative Quinoline->GyraseComplex DSB Double-Strand Breaks GyraseComplex->DSB CellDeath Bacterial Cell Death DSB->CellDeath

References

Quinoline-4-carbaldehyde: A Versatile Scaffold for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Quinoline (B57606) and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer properties.[1][2] Among the various quinoline-based starting materials, quinoline-4-carbaldehyde serves as a crucial building block for the synthesis of a diverse array of compounds with significant antiproliferative effects against numerous cancer cell lines. The ease of its chemical modification allows for the creation of extensive libraries of derivatives, such as chalcones, Schiff bases, and thiosemicarbazones, which have shown promise in inducing cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer compounds derived from this compound, aimed at researchers, scientists, and drug development professionals.

Application Notes

The aldehyde functional group at the 4-position of the quinoline ring is highly reactive and amenable to a variety of chemical transformations, making it an ideal starting point for the synthesis of novel anticancer drug candidates. The primary strategies involve condensation reactions with active methylene (B1212753) compounds, amines, and their derivatives to yield larger, more complex molecules with enhanced biological activity.

  • Quinoline-Chalcone Hybrids: Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized via the Claisen-Schmidt condensation of this compound with various substituted acetophenones. These hybrids have demonstrated significant cytotoxicity against a range of cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and arrest the cell cycle at the G2/M phase.[6]

  • Quinoline-Schiff Base Derivatives: The reaction of this compound with primary amines leads to the formation of Schiff bases, containing an azomethine (-HC=N-) group. These compounds and their metal complexes have shown considerable anticancer potential.[4][5] Their mechanism of action can involve the inhibition of crucial enzymes and the induction of apoptosis.[4]

  • Quinoline-Thiosemicarbazone Analogs: Thiosemicarbazones are formed by the condensation of this compound with thiosemicarbazide. These derivatives are known for their ability to chelate metal ions and inhibit enzymes like topoisomerase, which are vital for DNA replication in cancer cells.[7][8]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative anticancer compounds derived from this compound and its analogs against various human cancer cell lines.

Table 1: Cytotoxic Activity of Quinoline-Chalcone Hybrids

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
Quinoline-Chalcone Hybrids12eMGC-803 (Gastric)1.38--
HCT-116 (Colon)5.34--
MCF-7 (Breast)5.21--
4-Anilinoquinolinylchalcones4aMDA-MB-231 (Breast)Not specified, but highest cytotoxicity in the series--

Data sourced from multiple studies for comparison.[6][9][10]

Table 2: Cytotoxic Activity of Quinoline-based Dihydrazones

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
Quinoline-based Dihydrazones3bMCF-7 (Breast)7.016

This table highlights the potency of dihydrazone derivatives.[9]

Experimental Protocols

Protocol 1: Synthesis of Quinoline-Chalcone Derivatives

This protocol describes a general method for the synthesis of quinoline-chalcone derivatives via a Claisen-Schmidt condensation reaction.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of a suitable base (e.g., potassium hydroxide) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute glacial acetic acid to precipitate the product.

  • Filter the resulting solid, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-chalcone derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as NMR and Mass Spectrometry.[11]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized quinoline derivatives on cancer cell lines.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, MGC-803)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized quinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[9]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow A Synthesis of Quinoline Derivatives from This compound B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Cytotoxicity Screening (MTT Assay) B->C D Determination of IC50 Values C->D E Mechanism of Action Studies (for potent compounds) D->E G cluster_1 Apoptotic Signaling Pathway Quinoline_Derivative Quinoline Derivative Mitochondria Mitochondria Quinoline_Derivative->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application of Quinoline-4-carbaldehyde in Dye and Pigment Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of dyes and pigments. Its quinoline (B57606) core, a fused benzene (B151609) and pyridine (B92270) ring system, provides a robust chromophoric scaffold that can be readily modified to tune the photophysical properties of the resulting colorants. The aldehyde functional group at the 4-position is particularly reactive, allowing for the facile construction of various dye classes through condensation and coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of methine, styryl, and azo dyes derived from this compound, targeting applications in research, diagnostics, and materials science.

Key Applications

Dyes and pigments derived from this compound exhibit a broad spectrum of applications owing to their diverse structural and electronic properties. These include:

  • Fluorescent Probes and Labels: The inherent fluorescence of many quinoline derivatives makes them ideal candidates for biological imaging and sensing applications.[1][2]

  • Textile Dyes: Azo dyes incorporating the quinoline moiety have been shown to exhibit good fastness properties on fabrics like cotton and silk.

  • Functional Dyes for Electronics: The donor-π-acceptor architecture achievable with quinoline-based structures is of significant interest for applications in optoelectronic materials.[1]

  • Photosensitizers: Cyanine (B1664457) dyes, which can be synthesized from quinoline precursors, are utilized as photosensitizers in various technological applications.

Dye Synthesis Protocols

Synthesis of Styryl Dyes via Knoevenagel Condensation

Styryl dyes are characterized by a vinylene bridge connecting the quinoline core to another aromatic or heterocyclic system. The Knoevenagel condensation is a highly effective method for the synthesis of these dyes, involving the reaction of this compound with an active methylene (B1212753) compound.[3]

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reactants: Add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or barbituric acid) (1.0 - 1.2 eq) to the flask.

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol (B145695) (10-20 mL per gram of aldehyde). To this mixture, add a catalytic amount of a weak base, for instance, a few drops of piperidine (B6355638) or 0.1-0.2 equivalents of ammonium (B1175870) acetate.[3]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Isolation: If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then with water to remove any residual catalyst and unreacted starting materials. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).[3]

Logical Workflow for Knoevenagel Condensation:

Knoevenagel_Condensation cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Q4C This compound Mix Mix in Solvent (Ethanol) Q4C->Mix AMC Active Methylene Compound AMC->Mix Cat Base Catalyst (e.g., Piperidine) Cat->Mix Reflux Heat to Reflux (80-100°C) Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp. Monitor->Cool Isolate Filter or Concentrate Cool->Isolate Purify Recrystallize Isolate->Purify Product Styryl Dye Product Purify->Product

Caption: Workflow for the synthesis of styryl dyes via Knoevenagel condensation.

Synthesis of Azo Dyes

General Protocol for Azo Dye Synthesis (starting from an aromatic amine):

Step 1: Diazotization of an Aminoquinoline

  • Dissolve the aminoquinoline derivative in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite (B80452) with constant stirring, maintaining the temperature below 5 °C.

  • Continue stirring for 15-30 minutes after the addition is complete. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Azo Coupling

  • Prepare a solution of the coupling component (e.g., a phenol (B47542) or an aniline (B41778) derivative) in an appropriate solvent (e.g., aqueous sodium hydroxide (B78521) for phenols, or an acidic solution for anilines).

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Maintain the temperature below 5 °C and adjust the pH as necessary (alkaline for phenols, acidic for anilines) to facilitate the coupling reaction.

  • Stir the reaction mixture for 1-2 hours at 0-5 °C.

  • Collect the precipitated azo dye by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Signaling Pathway for Azo Dye Synthesis:

Azo_Dye_Synthesis Q4C This compound Conversion Conversion to Aminoquinoline Q4C->Conversion AminoQ Aminoquinoline Conversion->AminoQ Diazotization Diazotization (NaNO2, HCl, 0-5°C) AminoQ->Diazotization Diazonium Quinoline Diazonium Salt Diazotization->Diazonium Azo_Coupling Azo Coupling Diazonium->Azo_Coupling Coupling_Component Coupling Component (e.g., Phenol) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

Caption: General pathway for the synthesis of azo dyes from this compound.

Synthesis of Cyanine Dyes

Cyanine dyes are polymethine dyes containing two nitrogen atoms in heterocyclic rings linked by a conjugated chain. The synthesis of symmetrical cyanine dyes often involves the condensation of two equivalents of a quaternized heterocyclic base containing an active methyl group with a reagent that provides the methine bridge. For asymmetrical cyanines, a sequential approach is used. This compound can be a precursor to the heterocyclic base.

General Protocol for Symmetrical Trimethine Cyanine Dyes (Pinacyanol type):

  • Quaternization: React 4-methylquinoline (B147181) (lepidine), which can be synthesized from this compound via reduction and subsequent reactions, with an alkylating agent (e.g., ethyl iodide) to form the corresponding quinolinium salt (e.g., N-ethyl-4-methylquinolinium iodide).

  • Condensation: Heat two equivalents of the quinolinium salt with a source for the central carbon of the trimethine bridge, such as formaldehyde (B43269) or triethyl orthoformate, in a suitable solvent like pyridine or ethanol, often in the presence of a base like triethylamine.[4]

  • Isolation and Purification: The cyanine dye often precipitates from the reaction mixture upon cooling or addition of a non-solvent. The product is then collected by filtration and can be purified by recrystallization.

Experimental Workflow for Symmetrical Cyanine Dye Synthesis:

Cyanine_Dye_Synthesis start Start: 4-Methylquinoline (from this compound) quaternization Quaternization (e.g., with Ethyl Iodide) start->quaternization quinolinium_salt N-Alkyl-4-methylquinolinium Salt quaternization->quinolinium_salt condensation Condensation (with e.g., Triethyl Orthoformate in Pyridine) quinolinium_salt->condensation cyanine_dye Symmetrical Trimethine Cyanine Dye condensation->cyanine_dye purification Isolation & Recrystallization cyanine_dye->purification

Caption: Workflow for the synthesis of symmetrical trimethine cyanine dyes.

Quantitative Data Summary

The photophysical properties of dyes are crucial for their application. Below is a summary of reported data for various quinoline-based dyes. Note that the specific starting material may be a derivative of this compound.

Dye ClassCompound/DerivativeAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)SolventReference
Styryl Dyes 4,6,8-Triarylquinoline-3-carbaldehyde derivative (3a)-429--Chloroform[1]
4,6,8-Triarylquinoline-3-carbaldehyde derivative (3c)-410--Chloroform[1]
4,6,8-Triarylquinoline-3-methanol derivative (4b)-395--Chloroform[1]
Aminoquinolines Various substituted aminoquinolines---up to 83%Ethanol[2]
Cyanine Dyes Asymmetrical Monomethine Cyanine (32)522----[4]
Asymmetrical Monomethine Cyanine (34)557----[4]

Conclusion

This compound is a valuable and reactive precursor for the synthesis of a diverse range of dyes and pigments. Through well-established organic reactions such as the Knoevenagel condensation, azo coupling, and cyanine synthesis, a plethora of chromophores with tunable optical properties can be generated. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore the rich chemistry of quinoline-based colorants for various scientific and technological applications. Further derivatization of the quinoline core and exploration of different reaction partners will undoubtedly lead to the discovery of novel dyes with enhanced performance characteristics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of Quinoline-4-carbaldehyde using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a significant intermediate in the synthesis of various pharmaceutical compounds, and its accurate quantification is crucial for quality control and research purposes.[1] The method outlined below is a robust starting point for the separation and quantification of this compound from potential impurities and degradation products.

Introduction

This compound, also known as 4-formylquinoline, is a key building block in organic synthesis, particularly in the development of novel therapeutic agents.[1] Its aldehyde functional group and quinoline (B57606) core make it a versatile precursor for a wide range of chemical modifications. Accurate and reliable analytical methods are essential for determining the purity of this compound in bulk materials and for monitoring its conversion in chemical reactions. High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high sensitivity, selectivity, and reproducibility for the analysis of such compounds.[2] This application note details a reversed-phase HPLC method suitable for the routine analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is recommended.[2]

  • Column: A reversed-phase C18 column is a suitable starting point for the separation.[2][3] A typical dimension is 4.6 x 150 mm with a 5 µm particle size.[2]

  • Solvents: HPLC-grade acetonitrile (B52724) (ACN) and high-purity water (e.g., Milli-Q) are required.[2]

  • Additives: Formic acid or phosphoric acid (0.1%) is often added to the mobile phase to improve peak shape for quinoline compounds.[2][3]

  • Sample Vials: Use appropriate vials for the autosampler.[2]

  • Syringe Filters: 0.22 µm or 0.45 µm filters are necessary for sample clarification.[2]

  • Reference Standard: A well-characterized reference standard of this compound with known purity is required for quantification.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and can be optimized for specific applications.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size[3]
Mobile Phase A 0.1% Phosphoric Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection Wavelength 230 nm[3]
Injection Volume 10 µL[3]

Protocols

Mobile Phase Preparation
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of high-purity water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Degassing: Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use to prevent bubble formation in the HPLC system.[2]

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile and water, in a 10 mL volumetric flask.[2][3] Ensure the standard is completely dissolved.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[2]

Sample Preparation

The goal of sample preparation is to extract the analyte of interest, remove interferences, and ensure the sample is in a suitable solvent for injection.[4]

  • Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent. A diluent of 50:50 (v/v) Acetonitrile:Water is a good starting point.[3] For example, weigh approximately 25 mg of the sample and dissolve it in a 50 mL volumetric flask to achieve a concentration of 0.5 mg/mL.[3]

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[2][5] This step is crucial to prevent column clogging and extend the life of the HPLC column.[6]

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables are examples of how to present validation data for the HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaExample Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%
Relative Standard Deviation (RSD) of Retention Time (n=6) RSD ≤ 1.0%0.3%

Table 2: Method Validation Data

ParameterExample Result
Retention Time (min) ~ 8.5 (estimated based on similar compounds)
Linearity (Correlation Coefficient, r²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent (Stock Solution) Standard->Dissolve_Standard Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject Sample/Standard Filter_Sample->Inject Dilute_Standard->Inject HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify this compound Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Parameters

This diagram shows the relationship between the key parameters of the HPLC method.

G cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument Settings MP_A A: 0.1% Phosphoric Acid in Water Flow_Rate Flow Rate: 1.0 mL/min MP_A->Flow_Rate MP_B B: Acetonitrile MP_B->Flow_Rate Column_Type C18 Reversed-Phase Detection UV Detection: 230 nm Column_Type->Detection Column_Temp Temperature: 30 °C Column_Temp->Column_Type Flow_Rate->Column_Type Injection_Vol Injection Volume: 10 µL Injection_Vol->Column_Type

Caption: Key parameters of the HPLC method for this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust starting point for the analysis of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water allows for the effective separation of the analyte from potential impurities. This method can be validated and optimized to meet the specific requirements of different laboratories and applications in research, development, and quality control.

References

Application Notes and Protocols for Biological Assays of Quinoline-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline-4-carbaldehyde and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery.[1] These derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Their mechanisms of action are diverse, often involving the modulation of key cellular processes such as cell proliferation, apoptosis, and microbial growth.[3][4][5] This document provides detailed application notes and standardized protocols for the biological evaluation of this compound derivatives, offering a comprehensive guide for researchers in the field.

Data Presentation: In Vitro Activity of Quinoline (B57606) Derivatives

The biological activity of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) for enzyme inhibition and cytotoxic assays, or the minimum inhibitory concentration (MIC) for antimicrobial assays. The following table summarizes the reported in vitro activity of various quinoline derivatives against different cancer cell lines and microbial strains.

Compound ClassSpecific DerivativeTarget Cell Line/OrganismAssay TypeIC50 / MIC (µM)Reference CompoundIC50 of Reference (µM)
Quinoline-Chalcone Hybrids12eMGC-803 (Gastric Cancer)Cytotoxicity1.38--
HCT-116 (Colon Cancer)Cytotoxicity5.34--
MCF-7 (Breast Cancer)Cytotoxicity5.21--
7-Fluoro-4-anilinoquinolines1fHeLa (Cervical Cancer)Cytotoxicity10.18Gefitinib17.12
BGC-823 (Gastric Cancer)Cytotoxicity8.32Gefitinib19.27
8-Methoxy-4-anilinoquinolines2iHeLa (Cervical Cancer)Cytotoxicity7.15Gefitinib17.12
BGC-823 (Gastric Cancer)Cytotoxicity4.65Gefitinib19.27
Quinoline-based Dihydrazones3bMCF-7 (Breast Cancer)Cytotoxicity7.016--

Experimental Protocols

This section provides detailed methodologies for key biological assays to evaluate the efficacy of this compound derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.[6]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert MTT to purple formazan (B1609692) crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[6]

Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • 96-well microtiter plates

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assays

This assay measures the inhibition of MetAP by monitoring the release of a chromogenic product.[7]

Materials:

  • Recombinant human MetAP2

  • L-Methionine-p-nitroanilide (Met-pNA) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)

  • This compound derivatives

  • 96-well plates

  • Microplate reader

Protocol:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, MetAP2 enzyme, and various concentrations of the this compound derivative. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the Met-pNA substrate to each well.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader. The absorbance change corresponds to the release of p-nitroaniline.[7]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to a control without the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

This assay measures the reduction of a colorimetric indicator coupled to DHODH activity.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO) as substrate

  • Decylubiquinone (co-factor)

  • 2,6-dichloroindophenol (DCIP) as a colorimetric indicator

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • This compound derivatives

  • 96-well plates

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of DHODH enzyme, DHO, decylubiquinone, and DCIP in the assay buffer.

  • Inhibitor Pre-incubation: Add the assay buffer, DHODH enzyme, and serial dilutions of the this compound derivative to a 96-well plate. Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding a mixture of DHO, decylubiquinone, and DCIP to each well.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every minute for 10-20 minutes). The decrease in absorbance reflects the reduction of DCIP.

  • Data Analysis: Calculate the reaction rates and determine the percentage of inhibition for each inhibitor concentration. Plot a dose-response curve to calculate the IC50 value.

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.

Materials:

  • Human recombinant COX-2

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • This compound derivatives

  • 96-well white opaque plate

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, probe, cofactor, and arachidonic acid according to the kit manufacturer's instructions.

  • Inhibitor and Enzyme Addition: Add the assay buffer, serial dilutions of the this compound derivative, and the COX-2 enzyme to the wells of the 96-well plate. Include an enzyme control (no inhibitor) and an inhibitor control (a known COX-2 inhibitor like celecoxib).

  • Reaction Mix Addition: Add the reaction mix containing the COX probe and cofactor to each well.

  • Reaction Initiation: Initiate the reaction by adding the diluted arachidonic acid solution to all wells simultaneously.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Determine the reaction rate from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value.

Visualizations

Experimental Workflow for Drug Discovery

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Assays cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of Quinoline-4- carbaldehyde Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition Assays (MetAP, DHODH, COX-2) characterization->enzyme apoptosis Apoptosis Assays (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle pathway Signaling Pathway Analysis (Western Blot) cell_cycle->pathway sar Structure-Activity Relationship (SAR) pathway->sar lead_opt Lead Compound Optimization sar->lead_opt

Caption: A typical workflow for the discovery and development of this compound derivatives.

Apoptotic Signaling Pathway Induced by Quinoline Derivatives

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway quinoline This compound Derivative death_receptor Death Receptors (e.g., Fas, TRAIL) quinoline->death_receptor bax Bax (pro-apoptotic) quinoline->bax bcl2 Bcl-2 (anti-apoptotic) quinoline->bcl2 Inhibition caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptotic signaling pathways activated by quinoline derivatives.[4][8]

Inhibition of PI3K/Akt/mTOR Signaling Pathway

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Growth, Proliferation, Survival mtor->proliferation quinoline This compound Derivative quinoline->pi3k Inhibition quinoline->akt Inhibition quinoline->mtor Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.[9][10]

References

Troubleshooting & Optimization

Technical Support Center: Doebner Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Doebner synthesis of quinoline-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the Doebner reaction?

The Doebner reaction is a three-component chemical reaction that synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid.[1][2] It is a valuable method for creating the quinoline (B57606) core structure, which is a key component in many pharmaceuticals.[3] A variation of this is the Doebner-Miller reaction, which uses an aniline and α,β-unsaturated carbonyl compounds to form quinolines.[1][4]

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in the Doebner synthesis can be attributed to several factors:[1][5]

  • Substrate Reactivity: Anilines with electron-withdrawing groups are known to be less reactive, often resulting in poor yields under conventional reaction conditions.[1][6][7]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield.[1] For instance, some reactions require heating to proceed efficiently.[1]

  • Side Reactions: The formation of byproducts can consume starting materials, thereby reducing the yield of the desired product.[1]

  • Workup and Purification: Product loss can occur during the extraction and purification steps.[1]

Q3: I am using an electron-deficient aniline and getting a very low yield. What can I do?

This is a common challenge with the Doebner synthesis.[6][7] Traditional methods often fail or give low yields with these substrates.[6] Recent studies have shown that using a Lewis acid catalyst like Boron Trifluoride Tetrahydrofuran complex (BF₃·THF) in a solvent such as acetonitrile (B52724) (MeCN) can significantly improve yields.[6][8] A reaction temperature of at least 65°C is often necessary for good yields.[1]

Q4: I am observing the formation of unexpected byproducts. What could they be?

Several side reactions can occur during the Doebner synthesis:

  • Pyrrolidine (B122466) Derivatives: With certain substrates, such as 2-chloro-5-aminopyridine, cyclization can occur at the amino group instead of the benzene (B151609) ring, leading to the formation of a pyrrolidine derivative.[1][2]

  • Polymerization: In the related Doebner-Miller reaction, the acidic conditions can cause the α,β-unsaturated carbonyl compound to polymerize.[9]

  • Reduced Imine Byproduct: A reduced imine byproduct can form from the reaction between the aniline and the aldehyde.[1] Increasing the equivalents of the aniline and aldehyde may help to favor the formation of the desired quinoline product.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the Doebner synthesis.

Problem 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Inappropriate Reaction Conditions - Catalyst: For electron-deficient anilines, consider using a Lewis acid catalyst such as BF₃·THF.[6][8] For other anilines, common Brønsted or Lewis acids like hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid can be used.[1] - Solvent: While ethanol (B145695) is a common solvent, acetonitrile (MeCN) has been shown to be effective, especially for reactions with electron-deficient anilines.[1][6][8] - Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. A temperature of 65°C has been found to be optimal in some cases.[1] Monitor for any signs of decomposition at higher temperatures.
Low Substrate Reactivity - For anilines with strong electron-withdrawing groups, using more forcing conditions (higher temperature, longer reaction time) or a more effective catalyst system (e.g., BF₃·THF in MeCN) is recommended.[6][8][9]
Decomposition of Starting Materials - If you suspect decomposition at higher temperatures, try adding the pyruvic acid dropwise to the heated reaction mixture to better control the reaction rate.[1]
Inefficient Workup - Ensure complete extraction of the product from the aqueous layer. - Optimize the pH during the workup to ensure the product is in a form that is easily extractable into the organic phase.[1]

Problem 2: Significant Byproduct Formation

Possible CauseTroubleshooting Steps
Formation of Pyrrolidine Derivatives - This side reaction is substrate-specific. If you are using a substrate prone to this cyclization, consider modifying the substrate or exploring an alternative synthetic route.[1][2]
Polymerization of Carbonyl Compound (in Doebner-Miller variation) - Employ a biphasic reaction medium to sequester the carbonyl compound in an organic phase, which can significantly reduce polymerization.[9]
Formation of Reduced Imine Byproduct - Increasing the equivalents of the aniline and aldehyde can sometimes drive the reaction toward the desired quinoline product.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of a Quinoline-4-Carboxylic Acid from an Electron-Deficient Aniline

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1H₂NSO₃H (1.0)H₂O/EtOHReflux<10
2p-TsOH·H₂O (1.0)EtOHReflux15
3BF₃·THF (1.0)EtOHReflux25
4BF₃·THF (1.0)Toluene8012
5BF₃·THF (1.0)DCE8018
6BF₃·THF (1.0)THF6545
7BF₃·THF (0.28) MeCN 65 85
8BF₃·Et₂O (0.28)MeCN6583

Data adapted from a study on the Doebner hydrogen-transfer reaction for the synthesis of substituted quinolines from electron-deficient anilines.[6][8]

Experimental Protocols

Optimized Protocol for Doebner Synthesis with an Electron-Deficient Aniline

This protocol is adapted from a published procedure for the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines.[1][6][8]

  • Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN).

  • Catalyst Addition: Add BF₃·THF (0.28 equiv) to the solution.

  • Initial Heating: Stir the reaction mixture at 65°C for 10 minutes.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the reaction mixture over a period of 3 hours at 65°C.

  • Reaction: Continue to heat the reaction mixture at 65°C for an additional 21 hours.

  • Workup:

    • After cooling to room temperature, perform a standard aqueous workup.

    • This typically involves extraction with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Doebner_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (Iminium) Aniline->SchiffBase + Aldehyde Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct + Enol Enol->MichaelAdduct Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Doebner_Experimental_Workflow Start Start Mix Mix Aniline, Aldehyde, Pyruvic Acid, Catalyst, and Solvent Start->Mix Heat Heat Reaction Mixture (e.g., 65°C) Mix->Heat Monitor Monitor Reaction Progress (e.g., TLC) Heat->Monitor Workup Aqueous Workup (Extraction, Washing) Monitor->Workup Purify Purify Crude Product (Recrystallization or Column Chromatography) Workup->Purify Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Doebner synthesis.

Troubleshooting_Decision_Tree Start Low Yield in Doebner Synthesis ElectronDeficient Is the aniline electron-deficient? Start->ElectronDeficient OptimizeConditions Have reaction conditions (temp, catalyst, solvent) been optimized? ElectronDeficient->OptimizeConditions No UseLewisAcid Use Lewis acid catalyst (e.g., BF₃·THF) and MeCN as solvent. ElectronDeficient->UseLewisAcid Yes Byproducts Are byproducts observed? OptimizeConditions->Byproducts Yes IncreaseTemp Increase temperature (e.g., to 65°C). OptimizeConditions->IncreaseTemp No Workup Is the workup procedure efficient? Byproducts->Workup No IdentifyByproducts Identify byproducts and adjust conditions accordingly. Byproducts->IdentifyByproducts Yes OptimizeWorkup Optimize extraction pH and solvent. Workup->OptimizeWorkup No ConsultLiterature Consult literature for specific substrate. Workup->ConsultLiterature Yes UseLewisAcid->OptimizeConditions IncreaseTemp->Byproducts IdentifyByproducts->Workup OptimizeWorkup->ConsultLiterature

Caption: Troubleshooting decision tree for low yield in Doebner synthesis.

References

Technical Support Center: Oxidation of 4-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the oxidation of 4-methylquinoline (B147181) to its corresponding carboxylic acid or aldehyde. This resource is designed to help you navigate potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the oxidation of 4-methylquinoline?

The primary and desired product of the vigorous oxidation of 4-methylquinoline is quinoline-4-carboxylic acid. However, under milder conditions, it is possible to selectively oxidize the methyl group to an aldehyde, yielding quinoline-4-carbaldehyde.[1]

Q2: What are the common side reactions observed during the oxidation of 4-methylquinoline?

Several side reactions can occur, leading to a mixture of products and reduced yield of the desired compound. These include:

  • Over-oxidation and Ring Cleavage: The quinoline (B57606) ring system has varying stability, with the benzene (B151609) ring being more susceptible to oxidation than the pyridine (B92270) ring.[2] Strong oxidizing agents under harsh conditions can lead to the cleavage of the benzene ring, resulting in the formation of various pyridine carboxylic acids. Theoretically, at least five different acidic byproducts could be formed through this pathway.[2]

  • Incomplete Oxidation: Insufficient oxidizing agent or non-optimal reaction conditions can lead to the formation of this compound as a byproduct when the carboxylic acid is the desired product.[1]

  • N-Oxide Formation: The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of 4-methylquinoline N-oxide. This is a common side reaction in reactions involving quinoline and its derivatives when using oxidizing agents like hydrogen peroxide or peracids.

  • Formation of other acidic byproducts: Besides ring-cleaved products, other minor acidic impurities may be generated.

Q3: How can I minimize the formation of N-oxide?

To minimize the formation of 4-methylquinoline N-oxide, consider the following strategies:

  • Acidic Conditions: Performing the reaction in an acidic medium protonates the quinoline nitrogen, making it less nucleophilic and therefore less susceptible to oxidation.

  • Choice of Oxidant: Some oxidizing agents are more prone to N-oxidation than others. For instance, permanganate (B83412) in basic or neutral conditions can lead to N-oxide formation. Careful selection of the oxidant and reaction conditions is crucial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of quinoline-4-carboxylic acid - Incomplete reaction. - Over-oxidation and degradation of the product. - Formation of multiple side products. - Product loss during work-up and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature and time to avoid over-oxidation. - Carefully control the stoichiometry of the oxidizing agent. - Adjust the pH during work-up to ensure complete precipitation of the carboxylic acid. - Use appropriate purification techniques to minimize loss.
Presence of this compound in the final product - Insufficient amount of oxidizing agent. - Reaction time was too short. - Reaction temperature was too low.- Increase the molar equivalent of the oxidizing agent. - Extend the reaction time and monitor for the disappearance of the aldehyde intermediate by TLC or HPLC. - Increase the reaction temperature, but be mindful of potential over-oxidation.
Significant formation of N-oxide - Reaction conditions favor oxidation of the quinoline nitrogen.- Conduct the reaction in an acidic medium (e.g., sulfuric acid). - If using potassium permanganate, consider adding it to an acidic solution of the substrate.
Formation of unidentified acidic byproducts - Over-oxidation leading to ring cleavage.- Use a milder oxidizing agent or less harsh reaction conditions (lower temperature, shorter reaction time). - Consider a selective catalytic oxidation method if high purity is critical.
Reaction does not start or is very slow - Poor quality of 4-methylquinoline (impurities may inhibit the reaction). - Inactive oxidizing agent. - Inadequate mixing in a heterogeneous reaction mixture.- Purify the starting material before use. - Use a fresh, properly stored oxidizing agent. - Ensure vigorous stirring, especially in reactions involving solid reagents like manganese dioxide.

Data Presentation

Table 1: Product Distribution in the Oxidation of 4-Methylquinoline under Different Conditions

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Main ProductYield (%)Side Product(s)Reference
Selenium DioxideDioxaneRefluxNot specifiedThis compoundNot specifiedQuinoline-4-carboxylic acid
Hypervalent Iodine (PIDA)Anhydrous DMSORoom Temp48-96This compoundGood to excellentNot specified[1]
Potassium PermanganateWater/BaseNot specifiedNot specifiedQuinoline-4-carboxylic acidNot specifiedOver-oxidation products, N-oxide
Manganese Dioxide/Sulfuric AcidSulfuric Acid130-1403-6Pyridine carboxylic acidsNot specifiedComplete oxidation products (CO2, NH3)

Experimental Protocols

Protocol 1: Oxidation of 4-Methylquinoline to Quinoline-4-carboxylic Acid using Potassium Permanganate

This protocol is adapted from general procedures for the oxidation of alkylarenes.

Materials:

  • 4-Methylquinoline

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylquinoline (1 equivalent) in an aqueous solution of sodium hydroxide or sodium carbonate.

  • Addition of Oxidant: Heat the mixture to reflux. Slowly and portion-wise, add a solution of potassium permanganate (typically 3-4 equivalents) in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed. The addition should be controlled to maintain a gentle reflux and avoid an overly exothermic reaction.

  • Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate persists, indicating the completion of the oxidation. This can be monitored by TLC by taking aliquots, quenching the permanganate with a reducing agent, and spotting on a TLC plate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washings.

    • If any unreacted permanganate remains (purple color), add a small amount of sodium bisulfite until the solution becomes colorless.

    • Cool the filtrate in an ice bath and carefully acidify with concentrated sulfuric acid or hydrochloric acid to a pH of 3-4.

    • The quinoline-4-carboxylic acid will precipitate as a solid.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up cluster_isolation Isolation & Purification setup Dissolve 4-Methylquinoline in aqueous base heat Heat to Reflux setup->heat add_kmno4 Slowly add KMnO4 solution heat->add_kmno4 reflux Continue reflux until KMnO4 color persists add_kmno4->reflux cool_filter Cool and filter MnO2 reflux->cool_filter quench Quench excess KMnO4 (if necessary) cool_filter->quench acidify Acidify filtrate to pH 3-4 quench->acidify filter_product Filter precipitated product acidify->filter_product wash Wash with cold water filter_product->wash recrystallize Recrystallize from ethanol wash->recrystallize

Caption: Experimental workflow for the oxidation of 4-methylquinoline.

logical_relationship cluster_input Reactants & Conditions cluster_output Potential Products start 4-Methylquinoline main_product Quinoline-4-carboxylic Acid (Desired Product) start->main_product Vigorous Oxidation side_aldehyde This compound (Under-oxidation) start->side_aldehyde Mild Oxidation side_noxide 4-Methylquinoline N-oxide start->side_noxide N-Oxidation oxidant Oxidizing Agent (e.g., KMnO4) oxidant->main_product oxidant->side_aldehyde oxidant->side_noxide side_cleavage Pyridine Carboxylic Acids (Over-oxidation/Ring Cleavage) oxidant->side_cleavage conditions Reaction Conditions (Temp, Time, pH) conditions->main_product conditions->side_aldehyde conditions->side_noxide conditions->side_cleavage main_product->side_cleavage Harsh Conditions

Caption: Potential reaction pathways in 4-methylquinoline oxidation.

References

Technical Support Center: Optimizing Wittig Reactions for Quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Wittig reaction for quinoline-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Wittig reaction with this compound?

A1: The main challenges include achieving a high yield, controlling stereoselectivity (E/Z isomer ratio), and effectively removing the triphenylphosphine (B44618) oxide (TPPO) byproduct after the reaction. This compound, as an aromatic aldehyde, is generally reactive, but issues can arise from ylide generation, side reactions, or purification difficulties.

Q2: How does the choice of the phosphonium (B103445) ylide affect the reaction outcome?

A2: The structure of the ylide is critical for both reactivity and stereoselectivity.

  • Non-stabilized ylides (e.g., those from simple alkyl-triphenylphosphonium salts) are highly reactive and typically favor the formation of (Z)-alkenes. These reactions are often run at low temperatures to maintain selectivity.[1]

  • Stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones) are less reactive but more stable. They generally favor the formation of the thermodynamically more stable (E)-alkenes.

  • Semi-stabilized ylides (e.g., benzyl (B1604629) or allyl ylides) often provide poor stereoselectivity, resulting in a mixture of (E) and (Z) isomers.[2]

Q3: What are the most common bases for generating the phosphonium ylide, and how do I choose one?

A3: Strong bases are required to deprotonate the phosphonium salt to form the ylide. Common choices include:

  • n-Butyllithium (n-BuLi): A very strong base, effective for generating both stabilized and non-stabilized ylides. Requires strictly anhydrous and inert conditions.

  • Sodium Hydride (NaH): A strong base suitable for a range of ylides. It is often used as a dispersion in mineral oil, which should be washed away with a dry solvent before use.

  • Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base that is effective and often used for in-situ ylide generation.[3] The choice depends on the acidity of the phosphonium salt. Non-stabilized ylides require stronger bases like n-BuLi or NaH, while stabilized ylides can sometimes be generated with weaker bases.

Q4: My reaction is not proceeding to completion. What are the likely causes?

A4: Incomplete reactions are a common issue. Key factors to investigate include inefficient ylide formation, which can be caused by wet solvents or reagents, or an insufficiently strong or fresh base. The quinoline (B57606) nitrogen is weakly basic and generally does not interfere, but ensuring the ylide is pre-formed before adding the aldehyde is good practice.

Q5: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

A5: TPPO is a notorious byproduct that can complicate purification due to its solubility in many organic solvents.[4] Strategies for removal include:

  • Column Chromatography: Often effective, but can be tedious.

  • Recrystallization: The product can sometimes be selectively crystallized, leaving TPPO in the mother liquor. A common solvent for this is a propanol/water mixture.

  • Precipitation of a TPPO complex: Adding reagents like zinc chloride (ZnCl₂) can form an insoluble complex with TPPO, which can then be removed by filtration.[4]

  • Solvent Extraction: Exploiting the slight difference in polarity between the product and TPPO by using a solvent system like hexane (B92381) or diethyl ether, where TPPO is less soluble, can sometimes be effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient Ylide Formation: Moisture in solvents/reagents; degraded base (e.g., old n-BuLi, NaH, or KOtBu).Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry THF, DMSO). Use a fresh, properly titrated, or newly opened bottle of base.
Insufficiently Strong Base: The chosen base is not strong enough to deprotonate the phosphonium salt effectively.For non-stabilized ylides, use strong bases like n-BuLi or NaH. Ensure correct stoichiometry of the base.
Aldehyde Degradation: this compound may be sensitive to oxidation or polymerization under harsh conditions.Perform the reaction under an inert atmosphere (Nitrogen or Argon). Add the aldehyde to the pre-formed ylide solution, especially if using a very strong base.
Mixture of E/Z Isomers (Poor Stereoselectivity) Ylide Type: Semi-stabilized ylides are known to give poor selectivity.For (E)-alkene, use a stabilized ylide. For (Z)-alkene, use a non-stabilized ylide under salt-free conditions at low temperatures.
Reaction Temperature: Higher temperatures can lead to equilibration and loss of stereoselectivity.For Z-selectivity with non-stabilized ylides, run the reaction at low temperatures (e.g., -78 °C to 0 °C).
Salt Effects: Lithium salts can affect the reaction intermediates and reduce Z-selectivity.When aiming for the (Z)-isomer, use sodium- or potassium-based bases (e.g., NaH, KHMDS) instead of n-BuLi to avoid lithium salts.[2]
Unreacted Starting Material (Aldehyde) Ylide Instability: Some ylides can degrade over time, especially at room temperature.Generate the ylide and use it immediately. Consider adding the aldehyde at a low temperature and then allowing the reaction to warm slowly.
Steric Hindrance: A bulky ylide may react slowly with the aldehyde.If possible, choose a less sterically hindered ylide. Increase reaction time or temperature, but monitor for side product formation.
Difficulty in Product Purification Contamination with TPPO: TPPO is a common byproduct with solubility similar to many Wittig products.Purify via column chromatography on silica (B1680970) gel. Attempt recrystallization from a suitable solvent (e.g., propanol, ethanol/water). Consider precipitating TPPO as a metal salt complex (e.g., with ZnCl₂).[4]

Data Presentation

Table 1: Selected Wittig Reaction Conditions for Quinoline Carbaldehydes

AldehydePhosphonium SaltBaseSolventConditionsProductYieldReference
This compoundMethyltriphenylphosphonium (B96628) bromideNaHDMSOHeat to 70-75°C for ylide formation, then add aldehyde4-Vinylquinoline (B3352565)"Good"--INVALID-LINK--
4-Chloroquinoline-3-carbaldehydeMethyltriphenylphosphonium bromideNaH (2.6 mmol)Dry THFUltrasound, RT, 25-45 min for ylide formation4-Chloro-3-vinylquinoline50%--INVALID-LINK--
4-Chloroquinoline-3-carbaldehydeAllyltriphenylphosphonium bromideNaH (2.6 mmol)Dry THFUltrasound, RT, 25-45 min for ylide formation3-(Buta-1,3-dien-1-yl)-4-chloroquinoline55% (E/Z mixture)--INVALID-LINK--
4-Chloroquinoline-3-carbaldehydeCinnamyltriphenylphosphonium chlorideNaH (2.6 mmol)Dry THFUltrasound, RT, 25-45 min for ylide formation4-Chloro-3-(4-phenylbuta-1,3-dien-1-yl)quinoline60% (Z-isomer)--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of 4-Vinylquinoline using a Non-Stabilized Ylide

This protocol is adapted from the synthesis of 4-vinylquinoline.

Reagents:

  • This compound (1.0 mmol)

  • Methyltriphenylphosphonium bromide (1.2 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Hexane (for washing NaH)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add the required amount of NaH dispersion to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time.

  • Add anhydrous DMSO (10 mL) to the washed NaH and heat the suspension to 70-75 °C with stirring until the evolution of hydrogen gas ceases. This indicates the formation of the dimsyl anion.

  • Cool the mixture to room temperature. Add a solution of methyltriphenylphosphonium bromide in anhydrous DMSO (10 mL). Stir the resulting mixture until the deep red/orange color of the ylide persists.

  • Cool the ylide solution to 0 °C in an ice bath.

  • Add a solution of this compound in anhydrous DMSO (5 mL) dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate 4-vinylquinoline from the triphenylphosphine oxide byproduct.

Visualizations

Wittig_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ylide_Prep Ylide Generation: Deprotonate Phosphonium Salt with Strong Base Addition Add Aldehyde Solution to Pre-formed Ylide (typically at 0 °C) Ylide_Prep->Addition Aldehyde_Sol Prepare Aldehyde Solution in Anhydrous Solvent Aldehyde_Sol->Addition Stir Stir at RT (Monitor by TLC) Addition->Stir Quench Quench Reaction (e.g., with water or sat. NH4Cl) Stir->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Purification (Column Chromatography or Recrystallization) Extract->Purify End End Purify->End Start Start Start->Ylide_Prep Start->Aldehyde_Sol Troubleshooting_Wittig Start Low Yield or Incomplete Reaction? Check_Ylide Check Ylide Formation: - Anhydrous Conditions? - Fresh/Strong Base? - Correct Stoichiometry? Start->Check_Ylide Yes Check_Aldehyde Check Aldehyde Integrity: - Purity of Starting Material? - Potential Degradation? Start->Check_Aldehyde No, yield is good but side products observed Check_Ylide->Check_Aldehyde Ylide formation is OK Improve_Ylide Solution: - Use fresh anhydrous solvents. - Use new/titrated base. - Pre-form ylide before adding aldehyde. Check_Ylide->Improve_Ylide Problem Found Check_Temp Optimize Reaction Conditions: - Increase Temperature? - Increase Reaction Time? Check_Aldehyde->Check_Temp Aldehyde is OK Protect_Aldehyde Solution: - Use fresh aldehyde. - Run under inert atmosphere. Check_Aldehyde->Protect_Aldehyde Problem Found Optimize Solution: - Incrementally increase temp/time. - Monitor carefully by TLC to avoid side products. Check_Temp->Optimize

References

Technical Support Center: Preventing Byproduct Formation in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Schiff Base Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during Schiff base synthesis, leading to the formation of unwanted byproducts and low yields.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: The reversible nature of Schiff base formation means the reaction may not have gone to completion.[1] 2. Hydrolysis: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants.[1] 3. Suboptimal pH: The reaction rate is highly dependent on pH. A pH that is too low will protonate the amine, making it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group.[1]1. Increase Reaction Time or Temperature: Monitor the reaction by TLC to determine the optimal reaction time.[2] 2. Water Removal: Employ methods to remove water as it forms. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by adding a dehydrating agent such as molecular sieves (4 Å) or anhydrous sodium sulfate.[2][3] 3. pH Optimization: The optimal pH is typically mildly acidic (around 4-5).[1] This can be achieved by adding a catalytic amount of a weak acid like acetic acid.[4]
Product is a Dark, Tarry Substance or an Unexpected Color 1. Oxidation: Phenolic hydroxyl groups or other sensitive functionalities in the starting materials can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[5] 2. Polymerization: Schiff bases, particularly those derived from aliphatic aldehydes, can be unstable and prone to polymerization.[5][6] 3. Impure Starting Materials: The presence of colored impurities in the reactants can carry through to the final product.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] 2. Milder Conditions: Use lower reaction temperatures and shorter reaction times.[5] 3. Purify Reactants: Ensure the purity of starting materials before beginning the synthesis.
Unexpected Peaks in NMR/TLC Showing Impurities 1. Aldol (B89426) Condensation: If the aldehyde reactant has α-hydrogens, it can undergo self-condensation under acidic or basic conditions to form α,β-unsaturated aldehyde or ketone byproducts.[5] 2. Unreacted Starting Materials: The reaction has not reached completion.[5] 3. Hydrolysis on TLC Plate: The Schiff base may be hydrolyzing back to the starting materials on the silica (B1680970) gel of the TLC plate.1. Milder Catalyst: Consider using a milder catalyst or no catalyst at all to minimize aldol condensation.[5] 2. Drive the Reaction to Completion: Use methods for water removal or increase the concentration of one reactant.[1] 3. Deactivate TLC Plates: Before use, rinse TLC plates with a solution containing a small amount of triethylamine (B128534) to neutralize the acidic silica.[7]
Product is an Oil and Will Not Crystallize 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Product is Naturally an Oil: Some Schiff bases are oils at room temperature.1. Purification: Attempt purification by column chromatography.[8] 2. Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent like hexane.[1] 3. Conversion to a Salt: If the Schiff base is stable to acid, it can be converted to a solid salt (e.g., a hydrochloride salt) which may be easier to crystallize. The free base can be regenerated after purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in preventing byproduct formation in Schiff base synthesis?

A1: The most critical factor is the effective removal of water as it is formed.[1][2] Since the reaction is an equilibrium, the presence of water can drive the reaction in reverse, leading to a mixture of product and starting materials.[1]

Q2: How do I choose the right solvent for my Schiff base synthesis?

A2: The ideal solvent should be inert to the reactants and products. For reactions requiring water removal by azeotropic distillation, solvents like toluene or benzene (B151609) are commonly used with a Dean-Stark apparatus.[9] Alcohols like ethanol (B145695) or methanol (B129727) are also frequently used, especially when the reaction can be driven to completion by precipitation of the product.[8] Greener synthesis alternatives using water as a solvent have also been reported to be effective, often with reduced reaction times.[9]

Q3: My reaction has turned a dark brown/black. Is this normal?

A3: While many Schiff bases are colored (often yellow to orange), a dark brown or black color can indicate the formation of byproducts from oxidation or polymerization.[5][10] This is particularly common when working with starting materials containing phenolic groups.[5] It is advisable to run the reaction under an inert atmosphere to prevent this.[2]

Q4: Can I use a catalyst for my Schiff base synthesis?

A4: Yes, acid catalysis is commonly employed to accelerate the reaction.[11] A few drops of a weak acid like glacial acetic acid are often sufficient.[4] However, the catalyst concentration should be carefully controlled, as too much acid can lead to unwanted side reactions like aldol condensation.[5] In some cases, no catalyst is necessary, especially with highly reactive aldehydes and amines.

Q5: How can I purify my Schiff base if it is unstable?

A5: If your Schiff base is prone to hydrolysis, it is crucial to use anhydrous conditions during workup and purification.[2] Recrystallization from a dry solvent is a common and effective method.[8] If column chromatography is necessary, using a less acidic stationary phase like neutral alumina (B75360) instead of silica gel can help prevent decomposition.[12] In some cases, it may be best to use the crude Schiff base directly in the next synthetic step without purification.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Di-Schiff's Bases

EntryAldehydeSolventMethodReaction Time (hours)Yield (%)
1a4-MethoxybenzaldehydeBenzeneReflux with Dean-Stark882
1b4-MethoxybenzaldehydeWaterStirring at RT285
2aBenzaldehydeBenzeneReflux with Dean-Stark880
2bBenzaldehydeWaterStirring at RT383
3a4-ChlorobenzaldehydeBenzeneReflux with Dean-Stark860
3b4-ChlorobenzaldehydeWaterStirring at RT180

Data summarized from a comparative study on green synthesis methods.[13]

Table 2: Effect of Catalyst on Chalcone Synthesis Yield using a Schiff-base Metal Complex

CatalystYield (%)
KOH< 90
PTSA< 90
Cu(II)-Schiff base complex> 90

This table illustrates the catalytic efficiency of a Schiff-base metal complex in a Claisen-Schmidt condensation, a reaction where Schiff bases can act as catalysts.[14]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base with Water Removal (Dean-Stark Method)

This protocol is suitable for reactions where azeotropic removal of water is necessary to drive the reaction to completion.

Materials:

  • Aldehyde (1.0 equivalent)

  • Primary Amine (1.0 equivalent)

  • Toluene

  • Catalytic amount of p-toluenesulfonic acid (p-TsOH) (optional)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • To the flask, add the aldehyde, primary amine, and toluene.

  • If using a catalyst, add a catalytic amount of p-TsOH.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Recrystallization for Purification of Schiff Bases

This protocol describes a general method for purifying solid Schiff bases.

Materials:

  • Crude Schiff base

  • A suitable solvent or solvent pair (e.g., ethanol, methanol, ethyl acetate/hexane)[2]

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude Schiff base in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.[2]

Mandatory Visualizations

Schiff_Base_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select Aldehyde/Ketone & Primary Amine Mix Combine Reactants & Solvent Reactants->Mix Solvent Choose Solvent (e.g., Toluene, Ethanol) Solvent->Mix Catalyst Add Catalyst (optional) (e.g., Acetic Acid) Mix->Catalyst Heat Heat to Reflux Catalyst->Heat WaterRemoval Remove Water (Dean-Stark/Drying Agent) Heat->WaterRemoval Drives Equilibrium Cool Cool Reaction Mixture WaterRemoval->Cool Isolate Isolate Crude Product (Filtration/Evaporation) Cool->Isolate Purify Purify Product (Recrystallization/Chromatography) Isolate->Purify Characterize Characterize Product (NMR, IR, MP) Purify->Characterize PureProduct Pure Schiff Base Characterize->PureProduct Troubleshooting_Byproducts cluster_causes Identify Potential Causes cluster_solutions Implement Solutions Start Low Purity or Byproduct Formation IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Hydrolysis Hydrolysis Occurring? Start->Hydrolysis SideReaction Side Reactions? (e.g., Aldol, Oxidation) Start->SideReaction OptimizeConditions Optimize Reaction Time/ Temperature IncompleteReaction->OptimizeConditions RemoveWater Improve Water Removal (Dean-Stark, Mol. Sieves) Hydrolysis->RemoveWater InertAtmosphere Use Inert Atmosphere (N2 or Ar) SideReaction->InertAtmosphere ChangeCatalyst Modify Catalyst (Milder/None) SideReaction->ChangeCatalyst PurifyReactants Purify Starting Materials SideReaction->PurifyReactants End Pure Product OptimizeConditions->End Re-analyze Purity RemoveWater->End Re-analyze Purity InertAtmosphere->End Re-analyze Purity ChangeCatalyst->End Re-analyze Purity PurifyReactants->End Re-analyze Purity

References

Quinoline-4-carbaldehyde stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of quinoline-4-carbaldehyde under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its susceptibility to degradation under strongly basic and oxidative conditions. The aldehyde functional group is the primary site of reactivity.

Q2: How does this compound degrade under acidic conditions?

A2: Under acidic conditions, the quinoline (B57606) nitrogen is likely to be protonated. While the aldehyde group can undergo acid-catalyzed hydration, this is typically a reversible process. Overall, this compound is expected to be relatively stable under mild acidic conditions. However, strong acids and high temperatures could potentially lead to more significant degradation of the quinoline ring system.

Q3: What are the expected degradation pathways for this compound under basic conditions?

A3: Under strongly basic conditions, this compound, which lacks α-hydrogens, is anticipated to undergo the Cannizzaro reaction.[1][2][3] This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding carboxylic acid (quinoline-4-carboxylic acid) and one molecule of the corresponding alcohol (quinoline-4-methanol).[1][2] Additionally, in the presence of atmospheric oxygen, oxidation of the aldehyde to the carboxylic acid can occur.

Q4: Are there any recommended storage conditions to ensure the stability of this compound?

A4: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4] For long-term storage, the solid form is preferable to solutions.

Troubleshooting Guides

Issue 1: Unexpected peaks observed during HPLC analysis of a sample subjected to basic stress.

Possible CauseTroubleshooting Step
Cannizzaro Reaction This is a likely degradation pathway in the presence of a strong base.[1][2][3] Analyze the sample for the presence of quinoline-4-carboxylic acid and quinoline-4-methanol. This can be done by comparing the retention times with those of commercially available standards or by using mass spectrometry (MS) to confirm the molecular weights of the new peaks.
Oxidation The aldehyde group is susceptible to oxidation to a carboxylic acid. Confirm the identity of the new peak by comparing its retention time with a standard of quinoline-4-carboxylic acid. MS analysis can provide further confirmation.
Interaction with Buffer Components Ensure that the components of your basic buffer are not reacting with the analyte. It is recommended to use common buffers like phosphate (B84403) or borate (B1201080) buffers.

Issue 2: Loss of compound during workup or analysis after acidic treatment.

Possible CauseTroubleshooting Step
Protonation of Quinoline Nitrogen In acidic solution, the quinoline nitrogen will be protonated, increasing the compound's polarity. This may affect its solubility and retention on reversed-phase HPLC columns. Ensure the pH of the mobile phase is appropriate to achieve good peak shape and retention.
Degradation under Harsh Conditions While generally stable in mild acid, prolonged exposure to strong acids and high temperatures can cause degradation of the quinoline ring. Analyze the sample using mass spectrometry to identify any potential fragments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for 2 hours.

    • After the specified time, neutralize the solutions with an appropriate amount of NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature for 24 hours.

    • After the specified time, neutralize the solutions with an appropriate amount of HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Control Sample:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Keep this solution under the same conditions as the stressed samples to serve as a control.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 310 nm (or PDA scan from 200-400 nm)
Injection Volume 10 µL

Note: This method is a starting point and may require optimization for specific applications and to achieve baseline separation of all degradation products.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress ConditionTime (hours)Temperature (°C)% Assay of this compound% DegradationNumber of Degradants
0.1 M HCl24RT99.50.51 (minor)
1 M HCl26095.24.82
0.1 M NaOH24RT85.114.92
1 M NaOH24RT60.739.32
3% H₂O₂24RT92.37.71

Visualizations

degradation_pathway Q4C This compound Q4COOH Quinoline-4-carboxylic acid Q4C->Q4COOH Oxidation (e.g., H₂O₂) Q4C->Q4COOH Cannizzaro Reaction (Basic Conditions) Q4M Quinoline-4-methanol Q4C->Q4M Cannizzaro Reaction (Basic Conditions)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid base Base Hydrolysis (0.1M & 1M NaOH) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study.

References

Technical Support Center: Troubleshooting Quinoline Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low yields, encountered during quinoline cyclization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common quinoline synthesis reactions.

General Issues

Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice and concentration of the acid or base catalyst are crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1][2]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline (B41778) can deactivate the ring, making the cyclization step more difficult.[1][4]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit equilibrium.[1] Using anhydrous reagents and solvents is often recommended.

  • Starting Material Purity: Impurities in starting materials can lead to side reactions or inhibit the catalyst.[2]

Skraup Synthesis

Q2: My Skraup reaction is violent, difficult to control, and produces a lot of tar. How can I improve it?

A2: The Skraup reaction is notoriously exothermic.[4][5] To control the reaction and minimize tar formation, consider the following:

  • Use a Moderator: The addition of a moderating agent like ferrous sulfate (B86663) (FeSO₄) or boric acid is crucial.[4] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[4]

  • Controlled Reagent Addition: Slowly and carefully add concentrated sulfuric acid while cooling the reaction mixture.[4]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins (indicated by boiling), remove the heat source. The exothermic nature of the reaction should sustain it. Reapply heat only after the initial exotherm has subsided.[4]

Doebner-von Miller Synthesis

Q3: I'm getting low yields in my Doebner-von Miller reaction due to a lot of polymer formation. What is the best way to avoid this?

A3: The Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, is highly prone to the acid-catalyzed polymerization of this starting material.[6][7] The most effective strategy to mitigate this is to use a two-phase (biphasic) reaction medium. This sequesters the carbonyl compound in an organic phase, drastically reducing polymerization and increasing the yield.[6][7]

Combes Synthesis

Q4: I am getting a mixture of regioisomers in my Combes synthesis. How can I improve the selectivity?

A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[2] The electrophilic aromatic annulation is the rate-determining step, where steric effects play a significant role.[2][8] For instance, bulkier substituents on the β-diketone tend to favor the formation of certain regioisomers.[2] Increasing the bulk of the R group on the diketone and using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines may favor the 4-CF₃ regioisomer.[8]

Friedländer Synthesis

Q5: My Friedländer synthesis is suffering from low yields due to side reactions. What are the common side reactions and how can I avoid them?

A5: A common side reaction, especially under basic conditions, is the aldol (B89426) condensation of the ketone starting material with itself.[2] To circumvent this, using an imine analog of the o-aniline can be an effective strategy.[2][9] Regioselectivity can also be an issue when using unsymmetrical ketones.[2] The choice of catalyst and reaction conditions is critical; various catalytic systems, including ionic liquids and nanocatalysts, have been developed to improve yields and selectivity.[10]

Data Presentation

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

2-Aminoaryl KetoneActive Methylene CompoundCatalyst (mol%)ConditionsYield (%)
2-aminobenzophenoneEthyl acetoacetateI₂ (10)80-100°CHigh (not specified)
2-aminobenzophenoneCyclohexanoneAcetic AcidMicrowave, 160°C, 5 minExcellent
2-aminoaryl ketoneKetoneCholine chloride-zinc chloride DESNot specifiedExcellent
2-aminobenzaldehydeKetonep-toluenesulfonic acid / I₂Solvent-freeNot specified

Note: "Not specified" indicates that the source mentions a high or excellent yield without providing a specific quantitative value.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline
  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • Reaction: Gently heat the mixture to initiate the reaction. Once the reaction starts, remove the heat source and let the exothermic reaction proceed. After the initial vigorous reaction subsides, heat the mixture to reflux to drive the reaction to completion.

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide (B78521) solution to neutralize the acid and liberate the quinoline base.

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[4] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[1]

Protocol 2: Base-Catalyzed Friedländer Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (B145695) (10 mL).

  • Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to yield the pure quinoline product.

Visualizations

Troubleshooting_Workflow start Low Yield in Quinoline Cyclization Reaction check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_substrate Evaluate Substrate Reactivity start->check_substrate side_reactions Investigate Side Reactions/Byproducts start->side_reactions optimize_conditions Optimize Temperature, Time, and Catalyst Concentration check_purity->optimize_conditions check_conditions->optimize_conditions modify_substrate Modify Substrate or Choose Alternative Route check_substrate->modify_substrate side_reactions->optimize_conditions purification Improve Purification Technique side_reactions->purification success Improved Yield optimize_conditions->success modify_substrate->success purification->success

Caption: A general troubleshooting workflow for addressing low yields.

Friedlander_Side_Reactions Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Base_Catalyst Base Catalyst (e.g., KOH) Reactants->Base_Catalyst Desired_Reaction Desired Friedländer Cyclization Base_Catalyst->Desired_Reaction Promotes Side_Reaction Aldol Condensation of Ketone Base_Catalyst->Side_Reaction Can Catalyze Quinoline_Product Substituted Quinoline Desired_Reaction->Quinoline_Product Aldol_Byproduct Aldol Adduct/ Dehydrated Byproduct Side_Reaction->Aldol_Byproduct

Caption: Competing pathways in the base-catalyzed Friedländer synthesis.

References

Removal of unreacted starting materials in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted starting materials and other impurities during quinoline synthesis.

General FAQs for Quinoline Purification

Q1: What are the most common impurities I should expect in my crude quinoline derivative?

A1: The nature of impurities is largely dependent on the synthetic route employed.

  • Skraup or Doebner-von Miller Synthesis: These methods are known for producing significant amounts of tarry byproducts. You can also expect unreacted starting materials like aniline (B41778) or nitrobenzene (B124822) to be present in the crude product. Depending on the substitution pattern of the starting aniline, a mixture of isomers may also be formed.[1]

  • Friedländer Synthesis: While generally cleaner, unreacted 2-aminoaryl aldehydes or ketones and the carbonyl coupling partner can be present.

  • Combes Synthesis: Unreacted anilines and β-diketones may contaminate the product. The use of unsymmetrical β-diketones can also lead to isomeric impurities.[2]

  • General Impurities: Residual solvents from the reaction or workup, and impurities present in the initial starting materials can also be carried through to the final product.[1]

Q2: My purified quinoline derivative is yellow or brown. Is this normal?

A2: Pure quinoline is a colorless liquid, but it and its derivatives are often susceptible to discoloration, turning yellow and then brown upon exposure to air and light.[1] This is typically due to the formation of minor oxidized impurities and may not indicate significant contamination. For applications requiring high purity, further purification and storage under an inert atmosphere in the dark are recommended.[1]

Q3: Can I use distillation to purify my liquid quinoline derivative?

A3: Yes, vacuum distillation is a highly effective method for purifying thermally stable liquid quinoline derivatives, especially for removing non-volatile impurities like tars and inorganic salts.[1] It is a commonly used technique for the purification of quinoline itself.[1]

Troubleshooting Guide: Purification Method Selection

Choosing the right purification strategy is critical for obtaining high-purity quinoline derivatives. The following guide addresses common issues and provides solutions based on the nature of the impurities.

Issue 1: Crude product is a dark, tarry mixture (Common in Skraup & Doebner-von Miller Syntheses).
  • Question: My Skraup/Doebner-von Miller reaction has resulted in a thick, dark tar. What is the best way to isolate the quinoline product?

  • Answer: Tarry byproduct formation is a frequent issue with these syntheses due to the strongly acidic and high-temperature conditions which can cause polymerization of intermediates.[3]

    • Initial Workup: The first step is typically to dilute the reaction mixture with water and neutralize it with a base (e.g., sodium hydroxide).

    • Steam Distillation: For volatile quinolines, steam distillation is an excellent initial purification step to separate the product from non-volatile tars and inorganic salts. The unreacted aniline and nitrobenzene (if used as an oxidant) will often co-distill with the quinoline.

    • Solvent Extraction: After steam distillation, the quinoline in the distillate can be extracted into an organic solvent like dichloromethane (B109758) or toluene.

Issue 2: Unreacted aniline is present in the purified product.
  • Question: After distillation, I'm still seeing a significant amount of unreacted aniline in my quinoline sample. How can I remove it?

  • Answer: Aniline and many of its simple derivatives have boiling points close to quinoline, making them difficult to separate by distillation alone. A chemical separation is often necessary.

    • Diazotization: A highly effective method is to dissolve the mixture in dilute acid (e.g., sulfuric or hydrochloric acid) and treat it with a solution of sodium nitrite (B80452) at low temperatures (0-5 °C).[4][5] The aniline is converted to a non-volatile diazonium salt.[4] Gently warming the solution decomposes the diazonium salt to phenol (B47542).[6] The mixture is then made basic, and the quinoline can be separated by steam distillation or extraction, leaving the phenol and other water-soluble byproducts in the aqueous phase.[4][7]

Issue 3: My quinoline derivative is decomposing or streaking on silica (B1680970) gel during column chromatography.
  • Question: I'm trying to purify my quinoline derivative using column chromatography, but I'm getting significant tailing/streaking and it seems the compound is decomposing. What can I do?

  • Answer: This is a common problem due to the basic nature of the quinoline nitrogen interacting strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.[8] This can also catalyze the decomposition of sensitive compounds.

    • Deactivate the Silica Gel: Pre-treat the silica gel or add a small amount of a basic modifier like triethylamine (B128534) (0.5-2%) or pyridine (B92270) to the eluent. This will neutralize the acidic sites on the silica gel, leading to better peak shapes and less decomposition.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina (B75360) can be a good alternative for purifying basic compounds. For very sensitive compounds, Florisil or cellulose (B213188) might be suitable. Reversed-phase (C18) silica can also be effective.

    • Minimize Contact Time: Use flash chromatography to reduce the time the compound spends on the column.

    • Work at Lower Temperatures: If the compound is thermally labile, running the column in a cold room can help minimize decomposition.[8]

Quantitative Data on Purification Methods

The following tables summarize quantitative data for various quinoline purification methods, providing a comparison of their effectiveness.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[8]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[8]
Crystallization (Salt Formation) Crude QuinolinePicric acid, followed by regeneration from the picrate (B76445) saltHigh (not specified)Not specified[6]
Crude 8-hydroxyquinoline (B1678124) (78.0% purity)Dichloromethane99.596.5[8]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[8]
Extraction Simulated Oil containing QuinolineAqueous solution of benzothiazole (B30560) bisulfate [HBth][HSO4] ionic liquid99.04 (removal efficiency)Not applicable[4]
Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9782[8]
Chromatography Crude extract of Ruta chalepensis L.High-Speed Counter-Current Chromatography (HSCCC)96.5 (Bergapten), 98.2 (Imperatorin)92.1 (Bergapten), 93.7 (Imperatorin)[9]

Experimental Protocols

Protocol 1: Purification of Quinoline from a Skraup Synthesis via Steam Distillation and Diazotization

This protocol is designed to remove both tarry byproducts and unreacted aniline.

  • Initial Workup: After the reaction is complete, allow the mixture to cool. Cautiously pour the reaction mixture into a large volume of water. Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide (B78521) solution while cooling the flask in an ice bath.

  • First Steam Distillation: Set up for steam distillation. Pass steam through the alkaline mixture to distill the crude quinoline along with unreacted aniline and nitrobenzene. Collect the distillate until it is no longer oily.

  • Acidification and Diazotization: Separate the organic layer from the distillate. Dissolve this crude organic mixture in dilute sulfuric acid. Cool the acidic solution to 0-5°C in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite with stirring until an excess of nitrous acid is indicated by starch-iodide paper.[5]

  • Decomposition of Diazonium Salt: Gently warm the solution on a steam bath for about an hour to decompose the diazonium salt, which converts the aniline to phenol.[4][5]

  • Second Steam Distillation: Make the solution alkaline again with sodium hydroxide. Perform a second steam distillation to isolate the pure quinoline, leaving the phenol and other impurities in the distillation flask.[4]

  • Final Purification: Separate the quinoline from the distillate, dry it over an anhydrous drying agent (e.g., anhydrous potassium carbonate), and perform a final vacuum distillation for highly pure quinoline.[8]

Protocol 2: General Column Chromatography for Quinoline Derivatives

This protocol is a general guideline for purifying quinoline derivatives using column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for many quinoline derivatives is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the solvent system to prevent streaking. The ideal Rf value for the desired compound is typically between 0.2 and 0.3.

  • Column Packing (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent mixture.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column.

    • Open the stopcock and allow the sample to enter the silica bed.

    • Carefully add the eluent to the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions of a consistent volume.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.

Visual Guides

experimental_workflow cluster_skraup Skraup Synthesis Purification start Crude Reaction Mixture (Quinoline, Aniline, Tar) workup 1. Alkaline Workup (Add NaOH) start->workup steam1 2. First Steam Distillation workup->steam1 distillate1 Crude Distillate (Quinoline + Aniline) steam1->distillate1 acidify 3. Acidify (dil. H2SO4) distillate1->acidify diazotize 4. Diazotization (NaNO2, 0-5°C) acidify->diazotize decompose 5. Decompose Diazonium Salt (Warm) diazotize->decompose steam2 6. Second Steam Distillation (after making basic) decompose->steam2 pure_quinoline Pure Quinoline steam2->pure_quinoline

Caption: Workflow for the purification of quinoline from a Skraup synthesis.

troubleshooting_chromatography cluster_solutions Troubleshooting Solutions cluster_outcome issue Issue: Streaking/Decomposition on Silica Gel Column sol1 Add Basic Modifier (e.g., Triethylamine) to Eluent issue->sol1 Cause: Acidic Silica sol2 Use Alternative Stationary Phase (Alumina, C18) issue->sol2 Cause: Strong Interaction sol3 Minimize Contact Time (Flash Chromatography) issue->sol3 Cause: Compound Instability sol4 Lower Temperature (Run in cold room) issue->sol4 Cause: Thermal Lability outcome Improved Separation & Purity sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Caption: Troubleshooting logic for quinoline purification by column chromatography.

References

Technical Support Center: Purification of Quinoline-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purity of Quinoline-4-carbaldehyde and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives, offering step-by-step solutions.

Issue 1: Low Recovery of Product After Column Chromatography

Question: I am experiencing significant product loss during the column chromatography purification of my this compound derivative on silica (B1680970) gel. What are the potential causes and how can I improve the recovery?

Answer: Low recovery of aldehydes during silica gel chromatography can be due to irreversible adsorption or decomposition on the acidic surface of the silica.[1] Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[1] Here are several troubleshooting steps to improve your recovery:

  • Deactivate the Silica Gel: The acidic sites on silica gel can be neutralized by pre-treatment with a base. This can be achieved by preparing a slurry of the silica gel in your eluent system containing a small amount of a volatile base like triethylamine (B128534) (typically 0.1-1%).[1][2][3]

  • Use an Alternative Stationary Phase: Consider using a less acidic or basic stationary phase.[1]

    • Alumina (basic or neutral): This is a good alternative for purifying basic compounds like quinolines.[2][3]

    • Florisil or Celite: These are other potential options to explore.[1][2][3]

  • Optimize the Solvent System: A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective.[1] Ensure your chosen eluent provides good solubility for your compound to minimize strong interactions with the stationary phase.[1]

  • Employ Flash Chromatography: Using flash chromatography with positive air pressure can reduce the contact time of your compound with the stationary phase, thereby minimizing potential degradation.[1]

Issue 2: Product Decomposition During Purification

Question: My this compound derivative appears to be decomposing during purification, as evidenced by new spots on a TLC analysis of the collected fractions. How can I prevent this?

Answer: Aldehydes can be susceptible to oxidation, particularly in the presence of air and light.[1] Quinoline (B57606) derivatives themselves can also be sensitive under certain conditions.[1] To mitigate decomposition, consider the following precautions:

  • Work Under an Inert Atmosphere: When possible, perform purification steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][3]

  • Use Degassed Solvents: Solvents can contain dissolved oxygen which can promote oxidation.[1] Degas your solvents by sparging with nitrogen or using the freeze-pump-thaw method.[1]

  • Protect from Light: If your compound is light-sensitive, wrap your chromatography column and collection flasks in aluminum foil.[1]

  • Avoid Prolonged Exposure to Acidic or Basic Conditions: If you are using acidic or basic conditions, minimize the exposure time.[1] If necessary, neutralize the fractions as they are collected.[1]

  • Check for Peroxides: Ethers are common solvents that can form explosive peroxides, which can also catalyze unwanted side reactions.[1] Always test your etheric solvents for the presence of peroxides before use.[1]

Issue 3: Streaking or Tailing of the Compound on TLC and Column Chromatography

Question: My quinoline derivative is showing significant streaking (tailing) on the TLC plate, leading to poor separation during column chromatography. How can I improve this?

Answer: Tailing is a common issue with nitrogen-containing heterocyclic compounds like quinolines due to strong interactions with the acidic silanol (B1196071) groups on the silica gel surface.[2][3] Here are some solutions:

  • Add a Basic Modifier: As with low recovery, adding a small amount of a base like triethylamine (0.1-1% v/v) to your eluent can neutralize the acidic sites on the silica and improve peak shape.[2][3]

  • Change the Stationary Phase: If adding a basic modifier is not effective, consider switching to a different stationary phase like basic or neutral alumina.[2][3]

  • Systematically Increase Solvent Polarity: While you may have tried polar solvents, a systematic approach is crucial. Consider solvent systems like dichloromethane/methanol or ethyl acetate/methanol.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most effective purification techniques for this compound derivatives?

A1: The two most effective and widely used methods for the purification of these derivatives are recrystallization and column chromatography.[4]

  • Recrystallization is ideal for purifying solid compounds to a high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4][5]

  • Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4]

Q2: How do I select an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] Conversely, the impurities should be either very soluble or insoluble at all temperatures.[4] You should test the solubility of a small amount of your crude product in various solvents in a test tube at both room and elevated temperatures to find a suitable solvent or solvent pair.[4][6]

Q3: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated. Try using a lower-boiling point solvent or adding slightly more solvent to prevent premature precipitation.[6] Slow cooling is also crucial; you can insulate the flask to slow down the cooling process.[6][7]

Q4: How can I confirm the purity of my final product?

A4: The purity of your this compound derivative can be confirmed using a combination of analytical techniques:[1]

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.[1]

  • Melting Point: A sharp and narrow melting point range is characteristic of a pure compound.[1]

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Check for the absence of impurity peaks.[8]

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[1]

    • Infrared (IR) Spectroscopy: Shows the characteristic aldehyde C=O stretch.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[1][8]

Data Presentation

The following table provides illustrative data on the effectiveness of different purification methods for a hypothetical this compound derivative.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Single Solvent Recrystallization8598.575Effective for removing small amounts of impurities. Yield can be optimized by cooling slowly.[7]
Column Chromatography (Silica Gel)8599.265Potential for lower yield due to adsorption.[1] Can be improved by deactivating the silica gel.[1][2]
Column Chromatography (Alumina)8599.580Generally better recovery for basic compounds like quinolines.[2]
Preparative HPLC95>99.950Ideal for achieving very high purity on a small scale, but scalability can be a challenge.[9]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general framework for the purification of a solid this compound derivative.

Objective: To purify a solid compound by removing soluble and insoluble impurities.[4]

Materials:

  • Crude this compound derivative

  • Various solvents for testing (e.g., ethanol, ethyl acetate, hexane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.[4][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring.[4][10] Continue adding small portions of hot solvent until the compound just dissolves.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.[4][7]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4][7]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[4][6]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[4]

Protocol 2: Purification by Column Chromatography

This protocol provides a general framework for the purification of a this compound derivative using silica gel column chromatography.

Objective: To separate the target compound from impurities based on their differential adsorption to a stationary phase.[4]

Materials:

  • Crude this compound derivative

  • Silica gel (or alumina)

  • Chromatography column

  • Solvents for the eluent system (e.g., hexane, ethyl acetate)

  • Beakers or test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Analyze the crude mixture by TLC using different solvent systems to determine the optimal eluent for separation. The ideal eluent should provide good separation of the target compound from impurities, with an Rf value of approximately 0.2-0.4 for the target compound.[4]

  • Column Packing: Pack a chromatography column with silica gel using either a dry or wet packing method. Equilibrate the packed column by running the chosen eluent through it.[2][4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading) and then added to the top of the column.[1][2][4]

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[4]

  • Fraction Collection: Collect the eluate in fractions.[4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product dissolution Dissolution in Minimal Solvent crude_product->dissolution column_chromatography Column Chromatography dissolution->column_chromatography recrystallization Recrystallization dissolution->recrystallization fraction_collection Fraction Collection column_chromatography->fraction_collection pure_product Pure Product recrystallization->pure_product Filter & Dry Crystals tlc_analysis TLC Analysis fraction_collection->tlc_analysis solvent_evaporation Solvent Evaporation tlc_analysis->solvent_evaporation Combine Pure Fractions solvent_evaporation->pure_product purity_assessment Purity Assessment (HPLC, NMR, MP) pure_product->purity_assessment troubleshooting_workflow start Purification Issue (e.g., Low Recovery) check_adsorption Irreversible Adsorption on Silica? start->check_adsorption check_decomposition Product Decomposition? start->check_decomposition check_adsorption->check_decomposition No deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) check_adsorption->deactivate_silica Yes change_adsorbent Change Adsorbent (e.g., Alumina) check_adsorption->change_adsorbent Yes check_decomposition->start No, Re-evaluate inert_atmosphere Use Inert Atmosphere (N2 or Ar) check_decomposition->inert_atmosphere Yes protect_from_light Protect from Light check_decomposition->protect_from_light Yes solution Improved Purity & Recovery deactivate_silica->solution change_adsorbent->solution inert_atmosphere->solution protect_from_light->solution

References

Technical Support Center: Large-Scale Synthesis of Quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the large-scale synthesis of Quinoline-4-carbaldehyde. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate a smooth transition from laboratory to production scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for large-scale production of this compound?

A1: There are two main strategies for the large-scale synthesis of this compound:

  • Indirect Synthesis via Quinoline-4-carboxylic Acid: This involves the synthesis of a quinoline-4-carboxylic acid intermediate, followed by its reduction or conversion to the aldehyde. Common named reactions to generate the quinoline-4-carboxylic acid core include the Doebner and Pfitzinger reactions.[1][2][3] This is often a robust and scalable approach.

  • Direct Oxidation: This route involves the direct oxidation of a 4-methylquinoline (B147181) precursor to the corresponding aldehyde.[4][5] Modern methods using selective oxidizing agents have made this a viable and efficient option.

Q2: What are the most common challenges encountered when scaling up the synthesis of quinoline (B57606) derivatives?

A2: Scaling up quinoline synthesis often presents several challenges:

  • Decreased Yields: A drop in yield is common due to issues with mass and heat transfer in larger reactors, leading to localized "hot spots" and increased side reactions.[6]

  • Impurity Profile Changes: New or increased levels of impurities may appear at a larger scale due to longer reaction times or temperature fluctuations.[6]

  • Product Isolation and Purification: Difficulties in crystallization, formation of tars, and removal of colored impurities can complicate product isolation on a large scale.[7]

  • Reaction Control: Highly exothermic reactions, such as the Skraup synthesis, can become difficult to control in large volumes, posing safety risks.[8]

Q3: My crude this compound is a dark color. Is this normal, and how can I purify it?

A3: Quinoline and its derivatives are often susceptible to coloration (yellow to brown) upon exposure to air and light, which may not necessarily indicate significant impurity.[9] However, for high purity, several purification techniques can be employed:

  • Column Chromatography: Effective for removing a wide range of impurities, though may be less economical for very large scales.

  • Crystallization: This is a highly effective method for purifying solid derivatives to a high degree.[10] If the aldehyde is difficult to crystallize directly, conversion to a salt (e.g., hydrochloride) can facilitate purification, followed by regeneration of the free base.[7]

  • Distillation: For liquid quinolines, vacuum distillation can be an effective purification method.[7]

Troubleshooting Guides

Route 1: Synthesis via Quinoline-4-carboxylic Acid (Doebner Reaction)

Problem 1: Low yield when using an electron-deficient aniline (B41778) in the Doebner reaction.

  • Symptom: The reaction of an aniline with electron-withdrawing groups with an aldehyde and pyruvic acid results in a poor yield of the desired quinoline-4-carboxylic acid.[1][11]

  • Root Cause: Electron-withdrawing groups decrease the nucleophilicity of the aniline, slowing down the reaction and promoting side reactions.[11]

  • Suggested Solution:

    • Switch to a Modified Doebner Hydrogen-Transfer Reaction: This method is specifically designed to handle electron-deficient anilines and has been successfully applied on a large scale.[11][12] It often employs a Lewis acid catalyst like BF₃·THF in a suitable solvent such as acetonitrile.[1][11]

    • Optimize Reaction Conditions: Carefully control the temperature and consider the dropwise addition of pyruvic acid to minimize its decomposition and the formation of byproducts.[12]

Problem 2: Formation of a thick tar in the reaction mixture.

  • Symptom: The reaction mixture becomes a viscous, dark tar, making stirring and product work-up extremely difficult.

  • Root Cause: Acid-catalyzed polymerization of the aldehyde or pyruvic acid, especially at elevated temperatures, is a common side reaction.[8]

  • Suggested Solution:

    • Use a Biphasic Solvent System: Sequestering the aldehyde in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[8]

    • Controlled Reagent Addition: Add the aldehyde or pyruvic acid slowly to the reaction mixture at a controlled temperature to minimize its concentration at any given time.

    • Optimize Catalyst: Screen different Brønsted and Lewis acids to find one that promotes the desired reaction without excessively catalyzing polymerization.[8]

Route 2: Direct Oxidation of 4-Methylquinoline

Problem 3: Over-oxidation to the carboxylic acid.

  • Symptom: Significant amounts of quinoline-4-carboxylic acid are present in the final product mixture.

  • Root Cause: The oxidizing agent is too harsh or the reaction is allowed to proceed for too long, leading to the oxidation of the initially formed aldehyde.

  • Suggested Solution:

    • Use a Chemoselective Oxidant: Employ milder, more selective oxidizing agents. A metal-free approach using hypervalent iodine(III) reagents (e.g., PIDA) has been shown to be highly chemoselective for the aldehyde.[4]

    • Monitor the Reaction Closely: Use in-process controls like TLC or HPLC to monitor the disappearance of the starting material and the formation of the aldehyde, stopping the reaction once the optimal conversion is reached.[6]

    • Control Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of over-oxidation.

Quantitative Data Summary

Synthetic RouteKey ReactantsCatalyst/ReagentSolventReaction TimeYield (%)Purity (%)Reference(s)
Modified Doebner Electron-deficient aniline, benzaldehyde (B42025), pyruvic acidBF₃·THFAcetonitrile~24 hours82% (large scale)High[11][12]
Pfitzinger Reaction Isatin, AcetophenoneKOHEthanol12-13 hours~41%Not specified[13]
Pfitzinger Reaction 5-Chloroisatin, 5,6-dimethoxyindanoneHClAcetic AcidNot specified86%Not specified[13]
Oxidation 4-MethylquinolinePIDA (hypervalent iodine)DMSO48 hours70-90% (lab scale)High[4]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Quinoline-4-carboxylic Acid via Modified Doebner Reaction

This protocol is adapted from a demonstrated large-scale synthesis and is suitable for producing hundreds of grams of product.[11]

Materials:

  • Electron-deficient aniline (e.g., 6-(trifluoromethoxy)aniline) (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Pyruvic acid (0.56 equiv)

  • Boron trifluoride tetrahydrofuran (B95107) complex (BF₃·THF) (0.28 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the aniline and benzaldehyde in acetonitrile, add BF₃·THF.

  • Stir the mixture at 65 °C for 10 minutes.

  • Prepare a separate solution of pyruvic acid in acetonitrile.

  • Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours at 65 °C.

  • Continue to heat the reaction mixture at 65 °C for an additional 21 hours.

  • Upon completion, cool the reaction mixture and proceed with an aqueous work-up. The product can often be isolated by inverse extraction, solidification, and filtration.[11]

Protocol 2: Chemoselective Oxidation of 4-Methylquinoline to this compound

This protocol is based on a metal-free oxidation method.[4]

Materials:

  • 4-Methylquinoline (1.0 equiv)

  • Phenyliodine diacetate (PIDA) (4.0 equiv)

  • Dichloroacetic acid (3.0 equiv)

  • Water (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve the 4-methylquinoline in anhydrous DMSO.

  • Add PIDA, dichloroacetic acid, and water to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction and perform an appropriate aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow_doebner cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification aniline Aniline mix_reactants Mix Aniline, Aldehyde, Catalyst in Solvent aniline->mix_reactants aldehyde Aldehyde aldehyde->mix_reactants pyruvic_acid Pyruvic Acid add_pyruvic Dropwise Addition of Pyruvic Acid (3 hours) pyruvic_acid->add_pyruvic catalyst BF3·THF catalyst->mix_reactants solvent Acetonitrile solvent->mix_reactants heat_initial Heat to 65°C for 10 min mix_reactants->heat_initial heat_initial->add_pyruvic heat_final Heat at 65°C (21 hours) add_pyruvic->heat_final workup Aqueous Work-up heat_final->workup isolation Isolation (Extraction/Filtration) workup->isolation product Quinoline-4-carboxylic Acid isolation->product

Caption: Workflow for the Modified Doebner Synthesis.

troubleshooting_logic cluster_doebner Doebner Reaction cluster_oxidation Oxidation of 4-Methylquinoline start Low Yield in Large-Scale Synthesis q1 What is the synthetic route? start->q1 q2_doebner Is the aniline electron-deficient? q1->q2_doebner Doebner q2_oxidation Is over-oxidation to carboxylic acid an issue? q1->q2_oxidation Oxidation sol1_doebner Use Modified Doebner (BF3·THF catalyst) q2_doebner->sol1_doebner Yes q3_doebner Is tar formation observed? q2_doebner->q3_doebner No sol2_doebner Use biphasic system & controlled addition q3_doebner->sol2_doebner Yes sol1_oxidation Use chemoselective oxidant (PIDA) & monitor reaction q2_oxidation->sol1_oxidation Yes

Caption: Troubleshooting Decision Tree for Low Yields.

References

Quinoline-4-carbaldehyde degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with quinoline-4-carbaldehyde. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, focusing on degradation pathways and prevention strategies.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing signs of degradation (e.g., color change, new spots on TLC). What are the likely causes?

A1: this compound can be susceptible to several degradation pathways, primarily oxidation, photodegradation, and polymerization. The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, quinoline-4-carboxylic acid. The quinoline (B57606) ring itself is a chromophore, making the molecule sensitive to light, which can trigger photodegradation. Aldehydes, in general, can also undergo self-polymerization or form acetals, especially in the presence of acidic or basic catalysts or upon prolonged storage.

Q2: How can I prevent the oxidation of this compound during my reaction or storage?

A2: To prevent oxidation, it is crucial to minimize exposure to air and oxidizing agents. Store the compound under an inert atmosphere (e.g., nitrogen or argon). When used in reactions, deoxygenated solvents are recommended. If your experimental conditions permit, the addition of antioxidants might be considered, although their compatibility with your specific reaction needs to be verified.

Q3: I suspect my compound is degrading upon exposure to light. What precautions should I take?

A3: Quinoline derivatives can be light-sensitive. All solutions containing this compound should be prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light. Experimental setups should also be shielded from direct light sources whenever possible.

Q4: I'm observing streaking or multiple spots on my TLC plate when analyzing my this compound sample. What could be the issue?

A4: Streaking on a silica (B1680970) gel TLC plate is a common issue with nitrogen-containing heterocyclic compounds like quinolines. This is often due to strong interactions between the basic nitrogen of the quinoline ring and the acidic silica gel. This can sometimes be mistaken for degradation. To mitigate this, you can try using a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia. Alternatively, using a different stationary phase, like alumina, might be beneficial. The multiple spots could also indicate degradation products, so it is important to rule out chromatographic artifacts first.

Q5: What are the best storage conditions for this compound?

A5: For optimal stability, store this compound in a tightly sealed container, under a dry inert gas, in a cool, dark, and dry place.[1] Following these storage conditions will minimize the risk of degradation from air, moisture, and light.

Troubleshooting Guides

Issue 1: Unexpected Formation of Quinoline-4-carboxylic Acid
  • Symptom: Appearance of a more polar spot on TLC or a new peak in HPLC corresponding to quinoline-4-carboxylic acid. The pH of the reaction mixture may decrease if the degradation is significant.

  • Possible Cause: Oxidation of the aldehyde group by atmospheric oxygen or other oxidizing agents present in the reaction mixture.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure all reactions are carried out under an inert atmosphere (nitrogen or argon).

    • Solvent Purity: Use freshly distilled or deoxygenated solvents to remove dissolved oxygen and peroxide impurities.

    • Reagent Purity: Check the purity of all reagents to ensure they are free from oxidizing contaminants.

    • Temperature Control: Avoid excessive heating, as it can accelerate oxidation.

Issue 2: Discoloration and/or Formation of Insoluble Material
  • Symptom: The solid compound or its solution develops a yellow or brown color over time. Formation of a precipitate or polymeric material may be observed.

  • Possible Cause: This could be due to polymerization of the aldehyde or complex photodegradation pathways.

  • Troubleshooting Steps:

    • Light Protection: Strictly protect the compound and its solutions from light at all stages of your experiment.

    • Storage: Store the compound under the recommended conditions (cool, dark, dry, inert atmosphere). For solutions, use them as freshly prepared as possible.

    • pH Control: Avoid strongly acidic or basic conditions unless required by the reaction, as these can catalyze polymerization.

Degradation Pathways

The primary degradation pathways for this compound are hypothesized to be oxidation and photodegradation.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid.

Oxidation Q4C This compound Q4CA Quinoline-4-carboxylic Acid Q4C->Q4CA Oxidation Oxidant [O] Photodegradation Q4C This compound Intermediates Radical Intermediates Q4C->Intermediates Photo-excitation Light hv Products Degradation Products (e.g., ring-opened structures) Intermediates->Products Further Reactions Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidative (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photo Photolytic (UV/Vis light) Photo->Analysis Start Prepare Stock Solution of This compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Characterization Characterize Degradants (e.g., LC-MS, NMR) Analysis->Characterization End Establish Degradation Profile Characterization->End

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Quinoline-4-carbaldehyde and Quinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two isomeric compounds, quinoline-4-carbaldehyde and quinoline-3-carbaldehyde. While direct comparative studies on the parent molecules are limited, this document synthesizes available experimental data on their derivatives to offer insights into their potential therapeutic applications and structure-activity relationships. The information presented herein is intended to aid researchers in the fields of medicinal chemistry, pharmacology, and drug development in their exploration of quinoline-based scaffolds.

Summary of Biological Activities

Quinoline (B57606) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The position of the carbaldehyde group on the quinoline ring system significantly influences the molecule's electronic properties and steric factors, which in turn dictates its interaction with biological targets. This comparison focuses on the antimicrobial and cytotoxic activities of derivatives of this compound and quinoline-3-carbaldehyde.

Antimicrobial Activity

Derivatives of both this compound and quinoline-3-carbaldehyde have been investigated for their potential as antimicrobial agents. The primary mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives of this compound and quinoline-3-carbaldehyde against different microbial strains. Lower MIC values indicate higher antimicrobial potency.

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
Quinoline-3-carbaldehyde Hydrazone Derivatives 3q5Methicillin-resistant Staphylococcus aureus (MRSA)16[1]
3q6Methicillin-resistant Staphylococcus aureus (MRSA)16[1]
2-Chloroquinoline-3-carbaldehyde Derivatives Compound 10Gram-positive and Gram-negative bacteriaNot specified[2]
Compound 14Gram-positive and Gram-negative bacteria, FungiNot specified[2]
Compound 22Gram-positive and Gram-negative bacteria, FungiNot specified[2]
This compound Parent CompoundClostridium perfringensGrowth inhibition observed[3]
Parent CompoundEscherichia coliWeak effect[3]

Note: Direct MIC values for the parent this compound were not available in the reviewed literature.

Cytotoxic Activity

The cytotoxic potential of quinoline derivatives against various cancer cell lines is a significant area of research. The mechanisms of action are diverse and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Data Presentation: Cytotoxic Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for derivatives of quinoline-3-carbaldehyde against several human cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-3-carbaldehyde Hydrazone Derivatives 5ePancreatic cancer (DAN-G)1.23[4]
5eLarge cell lung cancer (LCLC-103H)1.49[4]
5eCervical cancer (SISO)1.35[4]
7aPancreatic cancer (DAN-G)Selective activity[4]
9hCervical cancer (SISO)Selective activity[4]
3q12Lung carcinoma (A549)Reduced cell viability to 59.28% at 100 µM[1]
3q17Lung carcinoma (A549)Reduced cell viability to 76.24% at 100 µM[1]
3q22Lung carcinoma (A549)Reduced cell viability to 72.92% at 100 µM[1]

Note: Specific IC50 values for this compound and its close derivatives were not prominently available in the reviewed literature, which often focused on quinoline-4-carboxylic acids.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Materials:

  • Test compounds (this compound/Quinoline-3-carbaldehyde derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial or fungal strains in logarithmic growth phase.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Positive control (a known antibiotic/antifungal).

  • Negative control (broth with solvent).

2. Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Preparation of Materials:

  • Human cancer cell lines.

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well plates.

2. Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis start This compound or Quinoline-3-carbaldehyde synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification and Characterization synthesis->purification antimicrobial Antimicrobial Activity Assay (MIC Determination) purification->antimicrobial cytotoxicity Cytotoxicity Assay (IC50 Determination) purification->cytotoxicity analysis Structure-Activity Relationship (SAR) and Mechanism of Action Studies antimicrobial->analysis cytotoxicity->analysis

Caption: Workflow for synthesis and biological evaluation of quinoline carbaldehydes.

Generalized Signaling Pathway for Quinoline-Induced Cytotoxicity

G cluster_0 Cellular Targets cluster_1 Cellular Effects compound Quinoline Derivative dna_gyrase DNA Gyrase/ Topoisomerase IV compound->dna_gyrase kinases Protein Kinases (e.g., EGFR, PI3K) compound->kinases tubulin Tubulin Polymerization compound->tubulin dna_damage DNA Damage dna_gyrase->dna_damage signal_disruption Signal Transduction Disruption kinases->signal_disruption cytoskeleton_disruption Cytoskeleton Disruption tubulin->cytoskeleton_disruption apoptosis Apoptosis dna_damage->apoptosis signal_disruption->apoptosis cytoskeleton_disruption->apoptosis

Caption: Potential mechanisms of quinoline-induced cytotoxicity.

References

Unveiling the Anticancer Potential of Substituted Quinoline-4-Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, quinoline (B57606) derivatives, and specifically substituted quinoline-4-carboxamides, have emerged as a promising class of molecules with potent in vitro anticancer activity. This guide provides an objective comparison of their performance against various cancer cell lines, supported by experimental data and detailed methodologies, to aid in the advancement of cancer research and drug discovery.

Substituted quinoline-4-carboxamides have demonstrated significant cytotoxic effects across a broad spectrum of cancer cell lines. Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. This guide synthesizes findings from multiple studies to present a comparative analysis of these compounds.

Comparative Anticancer Activity

The in vitro anticancer efficacy of substituted quinoline-4-carboxamides is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of various derivatives against several human cancer cell lines, offering a quantitative comparison of their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-cinnamamido-quinoline-4-carboxamide derivatives (CiQ) CCRF-CEM (Leukemia)0.3 - <10[1]
A549 (Lung)0.3 - <10[1]
HCT116 (Colon)0.3 - <10[1]
MCF-7 (Breast)0.3 - <10[1]
Quinoline-based sulfonamides (QBS)
QBS 11cMDA-MB-231 (Breast)1.03 ± 0.05
MCF-7 (Breast)0.43 ± 0.02
QBS 13bMDA-MB-231 (Breast)2.24 ± 0.1
MCF-7 (Breast)3.69 ± 0.17
4-oxoquinoline-3-carboxamide derivatives
16bAGS (Gastric)Significant Activity
17bAGS (Gastric)Significant Activity
N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides Colon Cancer Cell LinesPotent Activity

Mechanisms of Action: Inducing Cancer Cell Death

The anticancer activity of substituted quinoline-4-carboxamides is attributed to their ability to trigger programmed cell death, or apoptosis, and to halt the cell division cycle.

A significant mechanism of action for some quinoline-4-carboxamide derivatives involves the impairment of lysosome function.[1] This disruption leads to altered autophagic flux and ultimately triggers apoptosis.[1] Furthermore, the activation of the extracellular signal-regulated kinase (ERK) signaling pathway has been identified as a key event in the apoptotic process induced by these compounds.[1]

Other quinoline and quinolone carboxamides have been found to act as inhibitors of topoisomerase and protein kinases, crucial enzymes for DNA replication and cell signaling, respectively.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are the key protocols used to assess the in vitro anticancer activity of substituted quinoline-4-carboxamides.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted quinoline-4-carboxamide derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by viable cells, are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is employed to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds for a designated time.

  • Cell Harvesting and Washing: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: The cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membrane integrity.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This protocol determines the effect of the compounds on the cell cycle progression of cancer cells.

  • Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed, typically with cold 70% ethanol.

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in apoptosis and other signaling pathways.

  • Protein Extraction: Following treatment with the compounds, total protein is extracted from the cancer cells.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., caspases, PARP, ERK), followed by incubation with secondary antibodies conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing the Mechanisms

To better understand the complex biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in Plates incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with Quinoline-4-Carboxamides incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt MTT Assay (Cell Viability) incubation2->mtt apoptosis Annexin V/PI Staining (Apoptosis) incubation2->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) incubation2->cell_cycle western_blot Western Blot (Protein Expression) incubation2->western_blot ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Levels western_blot->protein_quant

Caption: Experimental workflow for evaluating the in vitro anticancer activity.

signaling_pathway compound Substituted Quinoline-4-Carboxamides lysosome Lysosome Dysfunction compound->lysosome erk_pathway ERK Activation compound->erk_pathway autophagy Altered Autophagic Flux lysosome->autophagy apoptosis Apoptosis autophagy->apoptosis erk_pathway->apoptosis caspase Caspase-9 Activation apoptosis->caspase parp PARP Cleavage apoptosis->parp

Caption: Signaling pathway of apoptosis induction by certain derivatives.

References

Antimicrobial efficacy of Quinoline-4-carbaldehyde derivatives vs. standard antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel quinoline-4-carbaldehyde derivatives against standard antibiotics reveals their potential as potent therapeutic agents in the face of rising antimicrobial resistance. Recent studies demonstrate that these compounds exhibit significant, and at times superior, antimicrobial activity against a broad spectrum of pathogenic bacteria.

This guide provides a comprehensive comparison of the antimicrobial efficacy of this compound derivatives and their related compounds against standard antibiotics, supported by quantitative data from recent research. Detailed experimental protocols are provided to ensure the reproducibility of the findings. Furthermore, this guide illustrates key experimental workflows and proposed mechanisms of action through detailed diagrams.

Quantitative Efficacy Analysis

The antimicrobial potential of this compound derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.[1] The data presented in the following tables summarizes the MIC values of various quinoline (B57606) derivatives against several bacterial strains, juxtaposed with the performance of standard antibiotics.[1] A lower MIC value indicates greater antimicrobial potency.

CompoundOrganismMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Quinoline-Thiazole Derivative 4g S. aureus ATCC 65387.81Ciprofloxacin-
Quinoline-Thiazole Derivative 4m S. aureus ATCC 65387.81Ciprofloxacin-
Quinoline-Thiazole Derivative 4n S. aureus ATCC 653862.50Ciprofloxacin-
2-Sulfoether-4-quinolone Derivative 15 S. aureus0.8 (µM)Gentamicin-
2-Sulfoether-4-quinolone Derivative 15 B. cereus1.61 (µM)Gentamicin-
N-methylbenzoindolo[3,2-b]-quinoline Derivative 8 Vancomycin-resistant E. faecium4Vancomycin>64
Quinolone-Triazole Conjugate 11 S. aureus0.12--
Quinolone-Triazole Conjugate 12 S. aureus0.24--
Quinolone-Triazole Conjugate 13 S. aureus0.12--
Quinolone-Triazole Conjugate 14 S. aureus0.12--

Table 1: Comparative MIC Values of Selected Quinoline Derivatives and Standard Antibiotics. This table highlights the potent activity of novel quinoline derivatives against various bacterial strains.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antimicrobial activity. These standardized procedures are crucial for the accurate assessment and comparison of novel antimicrobial compounds.[4]

Broth Microdilution Method for MIC Determination

This method is utilized to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

  • Preparation of Materials: A 96-well microtiter plate is used for the assay. The novel quinoline derivatives and standard antibiotics are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[1][7] A standardized bacterial suspension matching a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) is prepared.[5]

  • Inoculation: Each well of the microtiter plate, containing a specific concentration of the antimicrobial agent, is inoculated with the standardized bacterial suspension.[7] Control wells are included: a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[5]

  • Incubation: The plates are covered and incubated at 35-37°C for 16-20 hours for most bacteria.[1][5]

  • Data Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Agar (B569324) Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[5][8]

  • Preparation of Agar Plates: A microbial lawn is prepared by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of an agar plate.[5]

  • Creation of Wells: Uniform wells are created in the agar using a sterile cork borer.[5]

  • Application of Compound: A specific volume of the novel quinoline derivative solution at a known concentration is added to each well.[7] A well with a standard antibiotic serves as a positive control, and a well with the solvent used to dissolve the compounds serves as a negative control.[7]

  • Incubation: The plates are incubated under appropriate conditions for the test organism.[7]

  • Data Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[7]

Visualizing the Science

The following diagrams illustrate the experimental workflow for assessing antimicrobial efficacy and a proposed mechanism of action for quinoline derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Compound_Prep Prepare Quinoline Derivative & Standard Antibiotic Solutions MIC_Assay Broth Microdilution Assay Compound_Prep->MIC_Assay Diffusion_Assay Agar Well Diffusion Assay Compound_Prep->Diffusion_Assay Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Diffusion_Assay Incubation Incubate at 37°C for 16-20 hours MIC_Assay->Incubation Diffusion_Assay->Incubation Determine_MIC Determine MIC Value Incubation->Determine_MIC Measure_Zone Measure Zone of Inhibition Incubation->Measure_Zone

Caption: Experimental workflow for antimicrobial susceptibility testing.

Mechanism_of_Action Quinoline Quinoline Derivative DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Quinoline->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Cell_Division Cell Division DNA_Replication->Cell_Division Cell_Division->Bacterial_Death

Caption: Proposed mechanism of action for quinoline derivatives.

Conclusion

The presented data underscores the significant potential of this compound derivatives as a promising class of antimicrobial agents.[9][10] Their potent activity, in some cases surpassing that of standard antibiotics, particularly against resistant strains, marks them as a critical area for future research and development in the fight against infectious diseases.[1][2] Further investigation into their mechanisms of action, in vivo efficacy, and safety profiles is essential to translate these promising findings into clinical applications.

References

A Comparative Guide to HPLC Method Validation for Quinoline Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted analytical technique for the precise quantification of quinoline (B57606) and its derivatives.[1] These heterocyclic compounds are of significant interest in the pharmaceutical industry due to their broad spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] The validation of HPLC methods is a critical regulatory requirement to ensure the reliability, accuracy, and reproducibility of analytical data, which is paramount in drug discovery, quality control, and safety assessment.[1][2]

This guide provides a comprehensive comparison of various HPLC methods for the analysis of quinoline derivatives, supported by experimental data. It further details the essential validation parameters and experimental protocols to aid researchers in selecting and implementing the most suitable analytical methodology.

Comparative Analysis of HPLC Method Performance

The selection of an appropriate HPLC method is contingent on the specific quinoline derivative, the sample matrix, and the analytical objective. A comparison of performance characteristics for different methods is crucial for making an informed decision.

Table 1: HPLC Method Performance Characteristics for Quinoline Derivative Analysis
ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[1][3]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[1][3]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.[1]

Comparison of Chromatographic Columns

The choice of the stationary phase is a critical factor influencing the separation of quinoline derivatives. Reversed-phase C18 columns are the most commonly employed stationary phases for this purpose.[1][4][5] However, the performance can vary significantly between different brands and specifications.

Table 2: Comparison of C18 Columns for Quinine (B1679958) Analysis (a Quinoline Derivative)
Column Brand & TypeDimensions & Particle SizeMobile PhaseFlow Rate (mL/min)Retention Time (min)Performance Notes
Symmetry C18150 mm x 4.6 mm, 3.5 µmAcetonitrile (B52724):Water:Triethylamine:Acetic Acid (9:90:0.25:0.75 v/v/v/v), pH 3.031~7.73Provided good separation of quinine and its diastereoisomer quinidine.[4]
Zorbax Eclipse Plus C18100 mm x 4.6 mm, 3.5 µmAcetonitrile and 10 mM Ammonium formate, pH 3.01~4.5Suitable for the analysis of related substances of quinine.
Newcrom R1-Acetonitrile, Water, and Phosphoric Acid--Described as a special reverse-phase column with low silanol (B1196071) activity, suitable for scalable preparative separation.[4]
Varian C18250 mm x 4.6 mmMethanol (B129727):Water (30:70 v/v)1-Used in a validated RP-HPLC method for the estimation of Quinine Sulphate.[4]
MZ Kromasil C18250 mm x 4 mm, 5 µmCH3OH:CH3CN:CH3COONH4 0.1 M (45:15:40 v/v/v)1.0< 5Developed for the routine determination of quinine in soft drinks with fluorescence detection.[4]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results.

General HPLC Method Protocol

A typical starting point for the analysis of quinoline derivatives involves a reversed-phase HPLC system with UV detection.[1]

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: A reverse-phase C18 column is a common initial choice.[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient Program: A typical gradient might be: 0-20 min, 20-80% B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: Determined by the UV spectrum of the specific quinoline derivative (e.g., 225 nm, 270 nm, 340 nm).[6]

Sample Preparation

The sample preparation method is dependent on the matrix.

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve the active ingredient.[1]

    • Dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Biological Fluids (e.g., Plasma):

    • Protein Precipitation: Add a precipitating agent like acetonitrile or methanol (typically 3 volumes) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.[1]

    • Liquid-Liquid Extraction (LLE): Mix the plasma sample with an immiscible organic solvent. The analyte partitions into the organic layer, which is then separated, evaporated, and the residue is reconstituted in the mobile phase.[1]

    • Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge that retains the analyte. The cartridge is then washed to remove interferences, and the analyte is eluted with a small volume of a strong solvent.[1]

Visualizing the Workflow and Logic

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method for quinoline derivative analysis.

HPLC_Validation_Workflow A Method Development & Optimization B Method Validation Protocol Definition A->B C System Suitability Testing B->C D Validation Parameter Assessment C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Documentation & Reporting E->K F->K G->K H->K I->K J->K Method_Comparison_Logic start Define Analytical Requirements methods Identify Potential HPLC Methods start->methods criteria Establish Comparison Criteria (e.g., Resolution, Run Time, Cost) methods->criteria eval Evaluate Methods Against Criteria criteria->eval eval->methods Does Not Meet Requirements select Select Optimal Method eval->select Meets Requirements validate Perform Method Validation select->validate

References

A Comparative Guide to the Cytotoxicity of Quinoline-Based Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic aromatic compound have attracted significant attention in oncology due to their potent anticancer properties. These compounds exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels), and interference with key signaling pathways essential for cancer cell survival and proliferation.[1][2]

This guide provides an objective comparison of the cytotoxic performance of several quinoline-based compounds against various human cancer cell lines, supported by experimental data and detailed protocols.

Data Presentation: Comparative Cytotoxicity

The cytotoxic effects of quinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[3] A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for selected quinoline derivatives against several common cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)
Quinoline-Carboxylic Acid Compound 3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid)MCF-7 (Breast)>80% growth reduction
4-Quinolone Derivative Compound 5a (6-nitro-2-p-tolylquinolin-4(1H)-one)HeLa (Cervical)6.45
Quinazoline Derivative Compound AK-10A549 (Lung)8.55 ± 0.67
MCF-7 (Breast)3.15 ± 0.23
Quinazoline Derivative Compound AK-3A549 (Lung)10.38 ± 0.27
MCF-7 (Breast)6.44 ± 0.29
Pyrazolo-Quinoline Compound 65A549 (Lung)2.43
Pyrazolo-Quinoline Compound 66MCF-7 (Breast)6.01

Data sourced from multiple in vitro studies. Note that experimental conditions may vary between studies.

Experimental Protocols

The data presented in this guide are primarily derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability and cytotoxicity.[4][5]

MTT Assay Protocol

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Procedure:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are harvested and seeded in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well). The plate is then incubated for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach.[4]

  • Compound Treatment: The quinoline compounds are dissolved in a solvent like DMSO and then serially diluted in the culture medium to various concentrations. The medium from the wells is removed, and 100 µL of the diluted compound is added. The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Following the treatment period, 10 µL of a 5 mg/mL MTT solution is added to each well. The plate is incubated for 4 hours at 37°C, during which viable cells convert the soluble MTT into insoluble formazan crystals.[4][6]

  • Solubilization: After the 4-hour incubation, a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.[4][6]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1] One common mechanism involves the activation of both the extrinsic (caspase-8 dependent) and intrinsic (caspase-9 dependent) apoptotic pathways.[7]

Quinoline_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Quinoline1 Quinoline Compound DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Quinoline1->DeathReceptor Casp8 Pro-caspase-8 DeathReceptor->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Casp3 Pro-caspase-3 aCasp8->Casp3 Quinoline2 Quinoline Compound Bax Bax Quinoline2->Bax Mito Mitochondrion CytC Cytochrome c (released) Mito->CytC Bax->Mito Stress Casp9 Pro-caspase-9 CytC->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Activation aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Apoptosis induction by a quinoline compound via extrinsic and intrinsic pathways.

MTT_Assay_Workflow start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed attach 2. Incubate 24h (Allow Attachment) seed->attach treat 3. Add Quinoline Compounds (Serial Dilutions) attach->treat incubate_treat 4. Incubate for 24-72h treat->incubate_treat add_mtt 5. Add MTT Reagent to each well incubate_treat->add_mtt incubate_mtt 6. Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read 8. Measure Absorbance (570 nm) solubilize->read analyze 9. Calculate Viability & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Researcher's Guide to Antibody Specificity: Cross-Reactivity of Quinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of an antibody's binding profile is fundamental to the validity and reliability of immunoassays and other antibody-based applications. When developing antibodies against small molecules, such as quinoline (B57606), a critical aspect of this characterization is the assessment of cross-reactivity against structurally similar compounds, including positional isomers. This guide provides an objective comparison of antibody cross-reactivity against quinoline and its isomers, supported by representative experimental data and detailed methodologies.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar, but not identical, to the immunogen used to generate it.[1] This occurs when the alternative antigens, or haptens in the case of small molecules, share similar epitopes—the specific three-dimensional structures recognized by the antibody's binding site (paratope).[1] For small molecules like quinoline and its isomer isoquinoline (B145761), the primary structural difference lies in the position of the nitrogen atom within the bicyclic ring structure. This subtle change can significantly impact the electronic distribution and hydrogen bonding potential of the molecule, thereby influencing its recognition by an antibody.[2]

A high degree of cross-reactivity can lead to inaccurate quantification and false-positive results in immunoassays.[1] Therefore, a thorough evaluation of an antibody's specificity is a crucial step in its validation for any given application.

Comparative Analysis of Cross-Reactivity

The specificity of an antibody is typically determined using a competitive enzyme-linked immunosorbent assay (cELISA).[1] In this assay format, the analyte of interest (the quinoline isomer) in a sample competes with a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. The degree of cross-reactivity is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the competing compound that results in a 50% reduction in the assay signal. A lower IC50 value corresponds to a higher binding affinity of the antibody for the compound.

The percent cross-reactivity (%CR) is then calculated relative to the primary target antigen (the immunogen) using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100

Below is a representative data table summarizing the cross-reactivity profile of a hypothetical monoclonal antibody (mAb-Q) raised against Quinoline-2-carboxylic acid. This data illustrates how the antibody's affinity changes with subtle variations in the isomer structure.

Table 1: Cross-Reactivity of Anti-Quinoline Antibody (mAb-Q)

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Quinoline (Immunogen)25100%
Isoquinoline >1000<2.5%
3-Aminoquinoline 850~2.9%
4-Aminoquinoline 1200~2.1%
Naphthalene (B1677914) >5000<0.5%

Disclaimer: The data presented in this table is for illustrative purposes to represent a typical cross-reactivity study. Actual values will vary depending on the specific antibody and experimental conditions.

Data Interpretation:

The data in Table 1 indicates that the hypothetical mAb-Q is highly specific for quinoline. The IC50 value for isoquinoline is significantly higher than that for quinoline, resulting in a very low cross-reactivity percentage. This suggests that the position of the nitrogen atom at position 1 in the quinoline ring is a critical determinant for antibody recognition. The even lower cross-reactivity with amino-substituted quinolines and the negligible binding to naphthalene (the parent hydrocarbon without nitrogen) further underscore the antibody's specificity for the precise quinoline scaffold.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The most common method for this purpose is the competitive indirect ELISA (ciELISA).[3]

Competitive Indirect ELISA (ciELISA) Protocol

This protocol outlines the steps for determining the IC50 values of various quinoline isomers against an anti-quinoline antibody.

1. Materials and Reagents:

  • 96-well microtiter plates

  • Coating antigen (e.g., Quinoline-BSA conjugate)

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., Phosphate-buffered saline with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody (e.g., monoclonal anti-quinoline antibody)

  • Standard solutions of quinoline and its isomers (competing analytes)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB, 3,3',5,5'-tetramethylbenzidine)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

2. Procedure:

  • Antigen Coating: Dilute the coating antigen in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3-5 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (quinoline) and the test compounds (isomers) in PBST.

    • In a separate plate or tube, pre-incubate 50 µL of each standard/test compound concentration with 50 µL of the diluted primary antibody for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antigen-coated plate.

    • Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-15 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration using the formula:

    • Inhibition (%) = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100

  • Plot the inhibition percentage against the logarithm of the analyte concentration to generate a dose-response curve.

  • Determine the IC50 value for each compound from its respective curve.

  • Calculate the percent cross-reactivity (%CR) as described previously.

Visualizations

To better understand the experimental process and the underlying principles, the following diagrams illustrate the workflow and competitive binding mechanism.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Quinoline-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 r2 Add Mixture to Coated Plate p4->r2 r1 Pre-incubate Antibody with Free Quinoline Isomer (Sample) r1->r2 r3 Incubate (Competition Occurs) r2->r3 r4 Wash Unbound Antibody r3->r4 d1 Add HRP-conjugated Secondary Antibody r4->d1 d2 Wash Plate d1->d2 d3 Add TMB Substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance at 450nm d4->d5

Workflow for Competitive Indirect ELISA.

Competitive_Binding cluster_low Low Concentration of Free Isomer cluster_high High Concentration of Free Isomer Ab1 Antibody Ag_coated1 Coated Quinoline Ab1->Ag_coated1 High Signal Ag_free1 Free Isomer Ab2 Antibody Ag_free2 Free Isomer Ab2->Ag_free2 Ag_free3 Free Isomer Ag_free4 Free Isomer Ag_coated2 Coated Quinoline label_low Low Signal

Principle of Competitive Binding in ELISA.

References

Quinoline-Based Dihydroorotate Dehydrogenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of quinoline-based inhibitors targeting dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine (B1678525) biosynthesis. The inhibition of DHODH is a validated therapeutic strategy for various diseases, including autoimmune disorders and cancer, due to its role in halting the proliferation of rapidly dividing cells.[1][2][3] This document presents quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathway to aid in the evaluation and selection of these potent inhibitors.

Quantitative Efficacy of DHODH Inhibitors

The following table summarizes the in vitro potency of several quinoline-based DHODH inhibitors and other key compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.

CompoundTarget/Cell LineIC50 ValueReference
Brequinar Human DHODH5.2 nM[4]
Human DHODH~20 nM[5][6][7]
Human DHODH12 nM[8]
Human DHODH10 nM[9]
Rat DHODH367 nM[9]
Teriflunomide (B560168) (A77 1726) Human DHODH407.8 nM[10]
Human DHODH1.1 µM[9]
Rat DHODH19 nM[9]
Vidofludimus Calcium (IMU-838) Human DHODHMore potent than Teriflunomide[11]
Murine DHODH5 µM[12]
Compound 41 (Quinoline-based) Human DHODH9.71 ± 1.4 nM[13][14]
Compound 43 (Quinoline-based) Human DHODH26.2 ± 1.8 nM[13][14]
Compound A9 (Quinoline derivative) Human DHODH9.7 nM[15]
Compound A37 (Teriflunomide derivative) Human DHODH10.2 nM[10]
HCT116 cells0.3 µM[10]
Compound 10 (Quinoline derivative) Anti-influenza activity1.75 ± 0.28 µM[16]
Compound 11 (DHODH Inhibitor) Human DHODH (KD)6.06 µM[16]
Anti-influenza activity0.85 ± 0.05 µM[16]
Anti-SARS-CoV-2 activity3.60 ± 0.67 µM[16]
DHODH-IN-17 Human DHODH0.40 µM[17]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of efficacy studies.

DHODH Enzyme Inhibition Assay (Colorimetric)

This assay directly measures the enzymatic activity of DHODH and the inhibitory potential of test compounds.

Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), a colorimetric indicator. In the presence of the enzyme, its substrate dihydroorotate, and a cofactor (e.g., decylubiquinone), DHODH catalyzes the oxidation of dihydroorotate to orotate. The electrons generated in this reaction are transferred to DCIP, causing its reduction and a subsequent decrease in absorbance at 600 nm. The rate of this absorbance decrease is proportional to the DHODH activity.[17]

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[18]

  • Dihydroorotate (DHO)

  • Decylubiquinone (Coenzyme Q10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compound (e.g., quinoline-based inhibitor) dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM).[19]

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the reaction should be approximately 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.[19]

  • Assay Plate Setup:

    • Add 2 µL of the test compound dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.[19]

    • Add 178 µL of the DHODH enzyme solution to each well.[19]

  • Pre-incubation:

    • Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17][19]

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.[19]

  • Kinetic Measurement:

    • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-20 minutes) using a microplate reader.[17][19]

  • Data Analysis:

    • Calculate the initial reaction velocity (Vmax) for each inhibitor concentration from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[18][19]

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of DHODH inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which is an indicator of cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of viable cells.[20][21][22]

Materials:

  • Cancer cell line of interest (e.g., HL-60, HCT116)

  • Complete cell culture medium

  • Test compound (e.g., quinoline-based inhibitor)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plate for a desired period (e.g., 72 hours).[18]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[21]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[20]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[20]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[23]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[21]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

Mechanism of Action and Signaling Pathway

Quinoline-based inhibitors of DHODH exert their effect by targeting a crucial step in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, particularly in rapidly proliferating cells like activated lymphocytes and cancer cells.

Caption: Inhibition of DHODH by quinoline-based compounds blocks pyrimidine synthesis.

This guide provides a foundational comparison of quinoline-based DHODH inhibitors. For further in-depth analysis, including in vivo efficacy and pharmacokinetic profiles, consulting the primary literature cited is recommended.

References

A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of quinolines, a foundational scaffold in medicinal and materials chemistry, is continually advancing through the development of novel and more efficient catalytic systems.[1] Quinoline (B57606) and its derivatives are integral to a vast number of pharmaceuticals, including antimicrobial, anticancer, and antimalarial agents.[2][3] The efficacy of quinoline synthesis is profoundly influenced by the choice of catalyst, which can dictate reaction yields, times, and overall efficiency.[1] This guide offers a comparative analysis of different catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting optimal synthetic strategies.

Catalyst Performance Comparison

Catalysts for quinoline synthesis are broadly classified into transition-metal catalysts, metal-free catalysts, and nanocatalysts.[1] Traditional methods like the Skraup and Doebner-von Miller reactions often require harsh conditions, such as strong acids and high temperatures.[4][5][6] Modern approaches focus on milder, more efficient catalytic systems to overcome these limitations.[7][8] Nanocatalysts, in particular, have gained significant attention due to their high surface area, reusability, and high activity, offering a green and cost-effective alternative to traditional homogeneous and heterogeneous catalysts.[2][3]

The following table summarizes the performance of various catalysts in prominent quinoline synthesis reactions, such as the Friedländer, Doebner-von Miller, and Skraup syntheses.[6][9][10]

Catalyst System Reaction Type Reactants Conditions Yield (%) Key Advantages
Nanocatalysts
Fe₃O₄-supported Ionic LiquidFriedländer Annulation2-aminoaryl ketone, α-methylene carbonyl compound60-100°C, 2 h, Ethanol (B145695) (optional)68-96%[3]Magnetically separable, reusable, high yield.[1][11]
CuFe₂O₄ NPsFriedländer-type2-aminoaryl ketones, cyclic ketones80°C, WaterGood[3]Reusable magnetic catalyst, uses water as a solvent.[3]
g-C₃N₄-(CH₂)₃-SO₃HFriedländer Synthesis2-aminoaryl ketone, carbonyl compound100°C, 4 h, Solvent-freeHigh[12]Metal-free, heterogeneous, recyclable, high surface acidity.[12]
Nafion NR50Friedländer Synthesis2-aminoaryl ketones, α-methylene carbonylsMicrowave, EthanolGood[13]Solid acid catalyst, environmentally friendly, accelerated by microwave.[13]
Transition-Metal Catalysts
Nickel ComplexDehydrogenative Coupling2-aminobenzyl alcohol, secondary alcohol80°C, AerobicGood[14][15]Phosphine-free, operates at mild temperature.[14][15]
Palladium/Carbon (Pd/C)Modified Friedländer2-aminobenzyl alcohol, ketonesKOH, DioxaneModerate[16]Utilizes a common heterogeneous catalyst.[16]
Cobalt ComplexesOxidative Cyclization2-aminoaryl alcohols, ketonesMild conditionsGood[1][13]Ligand-free, efficient for C-H bond activation.[13]
Metal-Free Catalysts
Trifluoromethanesulfonic Acid (TFA)Superacid CatalysisVinylogous iminesAmbientHigh[1][13]Acts as both catalyst and reaction medium.[13]
Ionic Liquid ([bmim]HSO₄)Friedländer Synthesis2-aminoaryl ketones, carbonyl compoundsSolvent-freeHigh[7]Green alternative, short reaction time, catalyst is reusable.[7]
p-Toluenesulfonic Acid (p-TSA)Combes SynthesisAniline, β-diketoneHeatGood[17]Readily available, effective for 2,4-disubstituted quinolines.[17]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key catalytic systems cited in the comparison table.

Protocol 1: Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst

This procedure is based on the Friedländer annulation using a magnetically separable nanocatalyst.[1]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Fe₃O₄-supported ionic liquid nanocatalyst (0.02 g)[1]

  • Ethanol (5 mL, if not solvent-free)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.[1]

  • If the reaction is not solvent-free, add ethanol as the solvent.[1]

  • Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).[1][3]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the mixture to room temperature.

  • Separate the magnetic catalyst using an external magnet. If the catalyst is not magnetic, it can be removed by filtration.[1]

  • Remove the solvent (if used) under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired quinoline derivative.[1]

  • The recovered catalyst can be washed with a suitable solvent like ethanol, dried, and reused for subsequent reactions.[1]

Protocol 2: Metal-Free Friedländer Synthesis Using a Brønsted Acidic Ionic Liquid

This protocol provides a green chemistry approach to quinoline synthesis, avoiding metal catalysts and traditional organic solvents.[7]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • Carbonyl compound with α-methylene group (1.2 mmol)

  • Brønsted-acidic ionic liquid (e.g., [bmim]HSO₄) (substoichiometric amount)[7]

Procedure:

  • Combine the 2-aminoaryl ketone, the carbonyl compound, and the ionic liquid catalyst in a reaction vessel.

  • Heat the solvent-free mixture with stirring for the optimized time and temperature.

  • Monitor the reaction to completion via TLC.

  • After cooling, extract the product using an appropriate organic solvent.

  • The ionic liquid, being immiscible with many organic solvents, can be separated, recovered, and reused.[7]

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Visualizing the Experimental Workflow

The selection and comparison of catalysts follow a logical workflow to determine the most effective system for a specific quinoline synthesis.

G Workflow for Comparing Catalyst Efficacy in Quinoline Synthesis start Start: Define Synthetic Target reactants Select Reactants (e.g., 2-Aminoaryl Ketone + Carbonyl) start->reactants catalyst_selection Select Catalysts for Comparison reactants->catalyst_selection cat_A Catalyst A (e.g., Nanocatalyst) catalyst_selection->cat_A System 1 cat_B Catalyst B (e.g., Transition Metal) catalyst_selection->cat_B System 2 cat_C Catalyst C (e.g., Metal-Free) catalyst_selection->cat_C System 3 reaction_A Run Reaction A (Optimized Conditions) cat_A->reaction_A reaction_B Run Reaction B (Optimized Conditions) cat_B->reaction_B reaction_C Run Reaction C (Optimized Conditions) cat_C->reaction_C workup Work-up & Product Isolation reaction_A->workup reaction_B->workup reaction_C->workup analysis Analyze Results (Yield, Purity, Time) workup->analysis compare Compare Efficacy & Select Optimal Catalyst analysis->compare end End: Protocol Established compare->end

Caption: Experimental workflow for comparing catalyst efficacy in quinoline synthesis.

References

Quinoline-4-carboxamides vs. Quinoline-4-carboxylic Acids: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in the development of antimicrobial agents. Among its numerous derivatives, quinoline-4-carboxylic acids and their corresponding carboxamides have been extensively investigated for their therapeutic potential. This guide provides an objective comparison of the antimicrobial performance of these two classes of compounds, supported by experimental data, detailed methodologies for key experiments, and visualizations of their mechanism of action and experimental workflows.

Superior Antimicrobial Activity of Quinoline-4-carboxylic Acids

Experimental evidence strongly suggests that quinoline-4-carboxylic acid derivatives generally exhibit more potent antimicrobial effects compared to their quinoline-4-carboxamide counterparts. A direct comparative study on a series of 2-substituted derivatives revealed that the highest antimicrobial activities were observed with the carboxylic acid derivatives, while the corresponding carboxamides only weakly influenced the growth of the tested microorganisms.[1] This suggests that the carboxylic acid moiety at the 4-position of the quinoline ring is a critical determinant of antimicrobial potency.

While a comprehensive set of head-to-head comparative data under identical experimental conditions is limited in the current literature, the available data from various studies consistently points towards the superior activity of the carboxylic acid derivatives.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives against a range of bacterial strains. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoline-4-carboxylic Acid Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
2-Phenyl-quinoline-4-carboxylic acid derivative (5a₄)Staphylococcus aureus64[2]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a₇)Escherichia coli128[2]
2-Aryl-quinoline-4-carboxylic acid derivativesGram-positive and Gram-negative bacteria62.50–250[3]
Substituted Quinoline-4-carboxylic Acid (1b)Staphylococcus aureus400[4]
Substituted Quinoline-4-carboxylic Acid (1c)Staphylococcus aureus500[4]
Substituted Quinoline-4-carboxylic Acid (1e)Staphylococcus aureus500[4]
Substituted Quinoline-4-carboxylic Acid (1f)Staphylococcus aureus500[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoline-4-carboxamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
2-Chloroquinoline-4-carboxamide derivativesEscherichia coli & Staphylococcus aureusActive[5][6]
Quinoline-6-carboxamide derivativesEscherichia coli & Staphylococcus aureusActive[5][6]
Substituted Quinoline-4-carboxamide (2b)Staphylococcus aureus>1000[4]
Substituted Quinoline-4-carboxamide (2c)Staphylococcus aureus>1000[4]
Substituted Quinoline-4-carboxamide (2d)Staphylococcus aureus>1000[4]
Substituted Quinoline-4-carboxamide (2f)Staphylococcus aureus>1000[4]
Substituted Quinoline-4-carboxamide (2g)Staphylococcus aureus>1000[4]

Experimental Protocols

Accurate and reproducible determination of antimicrobial activity is paramount in drug discovery. The following are detailed methodologies for the two key experiments cited in this guide: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10][11]

  • Preparation of Reagents and Media:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Use sterile cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution of the Test Compound:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.

Minimum Bactericidal Concentration (MBC) Determination: Pour Plate Method

This protocol is a standard method for determining the bactericidal activity of an antimicrobial agent.[12][13][14][15][16]

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth.

    • Aseptically transfer a fixed volume (e.g., 100 µL) from each of these clear wells to separate sterile tubes containing 900 µL of sterile saline or phosphate-buffered saline (PBS) to perform a 1:10 dilution. Further serial dilutions may be necessary.

  • Plating:

    • Pipette 1 mL of each dilution into a sterile, empty Petri dish.

    • Pour approximately 15-20 mL of molten (45-50°C) Mueller-Hinton Agar (B569324) (MHA) into each Petri dish.

    • Gently swirl the plates to ensure uniform mixing of the inoculum with the agar.

  • Incubation:

    • Allow the agar to solidify completely at room temperature.

    • Invert the plates and incubate at 35-37°C for 18-24 hours, or until colonies are clearly visible.

  • Enumeration and Interpretation:

    • Count the number of colony-forming units (CFUs) on each plate.

    • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the mechanism of action of quinoline-based antimicrobial agents and the general workflow for antimicrobial susceptibility testing.

antimicrobial_susceptibility_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination (Pour Plate) cluster_end Result start Start prep_compound Prepare Test Compound Stock Solution start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate_mic Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate_mic serial_dilution->inoculate_mic incubate_mic Incubate Plate (37°C, 16-20h) inoculate_mic->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture serial_dilute_mbc Perform Serial Dilutions subculture->serial_dilute_mbc pour_plate Pour Plate with Molten Agar serial_dilute_mbc->pour_plate incubate_mbc Incubate Plates (37°C, 18-24h) pour_plate->incubate_mbc count_cfu Count Colony-Forming Units (CFUs) incubate_mbc->count_cfu determine_mbc Determine MBC (≥99.9% Killing) count_cfu->determine_mbc end End determine_mbc->end

Caption: Experimental workflow for determining MIC and MBC.

quinolone_moa cluster_cell Bacterial Cell cluster_dna DNA Replication & Supercoiling cluster_inhibition Inhibition quinolone Quinoline Antimicrobial (Carboxylic Acid or Carboxamide) complex Stable Quinolone-Enzyme-DNA Complex quinolone->complex Binds to dna_gyrase DNA Gyrase (GyrA, GyrB) dna_gyrase->complex topoisomerase_iv Topoisomerase IV (ParC, ParE) topoisomerase_iv->complex dna Bacterial DNA dna->complex strand_breaks Double-Strand DNA Breaks complex->strand_breaks Leads to replication_block Inhibition of DNA Replication complex->replication_block Causes cell_death Bacterial Cell Death strand_breaks->cell_death replication_block->cell_death

Caption: Mechanism of action of quinoline antimicrobials.

References

Safety Operating Guide

Proper Disposal of Quinoline-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of quinoline-4-carbaldehyde (CAS No. 4363-93-3).[1] The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All personnel handling this compound must be thoroughly familiar with its potential hazards and the prescribed disposal protocols.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety measures in a laboratory setting.

Hazard Classifications:

  • Causes skin irritation.[2][3][4]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2][3][4]

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Wash skin thoroughly after handling.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]

  • If on skin, wash with plenty of soap and water.[2]

  • If inhaled, remove person to fresh air and keep comfortable for breathing.[1]

  • Store in a well-ventilated place and keep the container tightly closed.[1]

  • Store locked up.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound.

Protection Level Equipment Specifications & Rationale
Primary Safety Goggles/EyeshieldsMust meet appropriate standards (e.g., EN 166, ANSI Z87.1) to protect against chemical splashes.[2][5]
Chemical-resistant glovesNitrile rubber gloves are recommended. Inspect before each use and change immediately upon contamination.[2][5]
Laboratory CoatA flame-resistant lab coat with a buttoned front is recommended to protect skin and clothing.[2][5]
Closed-toe ShoesShoes must cover the entire foot to protect against spills.[5]
Secondary Face ShieldRecommended when there is a significant splash hazard.[5]
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 136 approved respirator if engineering controls (e.g., fume hood) are insufficient, especially when handling the powder form.[2][5]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

  • Waste Identification and Segregation:

    • This compound waste must be segregated from other waste streams.[6]

    • It is incompatible with strong oxidizing agents. Do not mix with such materials.[8]

  • Waste Collection and Containerization:

    • Collect waste this compound in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is often recommended.[6]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and the CAS number "4363-93-3".[6][9]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[8]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6][8]

    • Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[2][10]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6][10]

  • Storage and Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6]

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6] This is the approved method for final disposal.[11]

Experimental Protocol: Neutralization of Residual Aldehyde

For the decontamination of glassware or equipment with small residual amounts of this compound, a bisulfite addition reaction can be employed to convert the aldehyde into a more water-soluble and less reactive bisulfite adduct. Note: This protocol is for treating residual amounts and is not intended for bulk disposal.[10]

Objective: To convert residual this compound into a water-soluble bisulfite adduct for easier rinsing and collection as aqueous hazardous waste.

Materials:

  • Methanol (B129727)

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃)

  • Designated hazardous aqueous waste container

Procedure:

  • Rinse the contaminated glassware or equipment with a small amount of methanol to dissolve the residual this compound.

  • Transfer the methanol rinse into a suitable container for the reaction.

  • Slowly add an excess of a saturated aqueous solution of sodium bisulfite to the methanol solution while stirring.

  • Stir the mixture vigorously to ensure complete reaction. The formation of the bisulfite adduct may be exothermic.[10]

  • Collect the resulting aqueous solution containing the bisulfite adduct and dispose of it as hazardous aqueous waste.[10]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe disposal of this compound.

G A Start: this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill or residual contamination? B->C D Bulk Waste (Unused chemical, reaction mixture) C->D No E Spill or Residual (Empty containers, contaminated surfaces) C->E Yes F Segregate from incompatible materials (e.g., strong oxidizers) D->F K Contain spill with inert absorbent material E->K L For equipment decontamination, consider residual neutralization (e.g., bisulfite treatment) E->L G Place in a labeled, sealed hazardous waste container F->G H Store in a designated, secure, and ventilated area G->H I Arrange for pickup by licensed hazardous waste contractor H->I J End: Proper Disposal I->J M Collect all contaminated materials (absorbent, PPE, rinsate) K->M L->M M->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical protocols for the handling and disposal of Quinoline-4-carbaldehyde. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This guide offers detailed, step-by-step instructions to address specific operational questions, establishing a foundation of trust in safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Inhalation of the powder can also be harmful.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection LevelEquipmentSpecifications & Rationale
Primary (Minimum Requirement) Safety GogglesMust meet ANSI Z87.1 standard to protect against chemical splashes and airborne particles.
Nitrile GlovesProvides good splash protection against a range of chemicals. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber or Viton™. Always inspect gloves for integrity before use and replace them immediately if contaminated.[4]
Laboratory CoatA flame-resistant lab coat with a buttoned front is recommended to protect skin and clothing from spills.
Closed-toe ShoesShoes must fully cover the feet to offer protection from accidental spills.
Secondary (For Specific Procedures) Face ShieldRequired when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.
Chemical-resistant ApronRecommended for procedures with a high potential for splashing to provide an additional layer of protection.
Respiratory ProtectionAn N95 dust mask or a half-mask respirator with a particulate filter should be used when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure risk. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The storage area should be clearly marked as containing hazardous chemicals. Keep the container tightly closed when not in use.[2][7]

Weighing the Compound

Handling the solid powder presents a significant inhalation hazard. The following "tare method" should be employed to minimize dust generation:[8][9]

  • Preparation: Don all required primary PPE.

  • Tare the Container: Place a labeled, sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.

  • Aliquot in Fume Hood: Move the tared container and the stock bottle of this compound into a chemical fume hood.

  • Transfer: Carefully transfer the approximate desired amount of the powder from the stock bottle to the tared container. Avoid creating dust clouds.

  • Seal: Securely close the lid of your container.

  • Decontaminate: Wipe the exterior of the container and the spatula with a damp cloth or paper towel to remove any residual powder. Dispose of the wipe as hazardous waste.

  • Final Weighing: Return the sealed container to the balance to obtain the precise weight.

  • Prepare Solution in Fume Hood: Return to the fume hood to prepare your solution.

Experimental Use
  • Work Area: Always handle this compound within a chemical fume hood to control exposure to dust and vapors.

  • Spill Containment: Have a spill kit readily accessible. For solid spills, avoid dry sweeping which can generate dust.[6]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated paper towels, and disposable spatulas, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag or container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Storage of Waste: Waste containers should be kept sealed and stored in a designated satellite accumulation area within the laboratory.

  • Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.[6]

Emergency Procedures

Table 2: Emergency Response for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill For small spills of solid material, carefully sweep up the powder to avoid generating dust and place it in a sealed, labeled container for hazardous waste. For larger spills, or if you are not trained to handle the spill, evacuate the area and contact your institution's EHS department.[10]

Quantitative Data

Table 3: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 4363-93-3[7]
Molecular Formula C₁₀H₇NO[3]
Molecular Weight 157.17 g/mol [3]
Appearance Off-white to yellow-brown crystalline powder or solid[7]
Melting Point 45-52 °C[5]
Boiling Point 123 °C at 4 mmHg[7]
Flash Point 113 °C[7]

Table 4: Occupational Exposure Limits for Quinoline (Parent Compound)

OrganizationLimit
AIHA (WEEL) TWA: 0.001 ppm[11]
Poland (MAC) 0.6 mg/m³[12]

Note: These values are for the parent compound, quinoline, and should be used as a conservative reference for this compound in the absence of specific data.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency a Review SDS and Procedures b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b Proceed c Prepare Work Area (Fume Hood, Spill Kit) b->c Proceed d Weighing using Tare Method in Fume Hood c->d Start Handling e Perform Experiment in Fume Hood d->e Proceed f Segregate Waste (Solid, Liquid, PPE) e->f End of Experiment j Spill or Exposure Occurs e->j If Emergency g Label Waste Containers f->g Proceed h Store in Satellite Accumulation Area g->h Proceed i Contact EHS for Pickup h->i Ready for Disposal k Follow Emergency Procedures (First Aid, Spill Cleanup) j->k l Report Incident k->l

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline-4-carbaldehyde
Reactant of Route 2
Quinoline-4-carbaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。